Product packaging for 3-(4-Nitrophenoxy)propionic acid(Cat. No.:CAS No. 10572-16-4)

3-(4-Nitrophenoxy)propionic acid

Cat. No.: B1296519
CAS No.: 10572-16-4
M. Wt: 211.17 g/mol
InChI Key: RRQDYEMTBDVXQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(4-Nitrophenoxy)propionic acid is a useful research compound. Its molecular formula is C9H9NO5 and its molecular weight is 211.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 522110. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO5 B1296519 3-(4-Nitrophenoxy)propionic acid CAS No. 10572-16-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-nitrophenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c11-9(12)5-6-15-8-3-1-7(2-4-8)10(13)14/h1-4H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRQDYEMTBDVXQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70909692
Record name 3-(4-Nitrophenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70909692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10572-16-4
Record name 10572-16-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522110
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(4-Nitrophenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70909692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-Nitrophenoxy)propionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 3-(4-Nitrophenoxy)propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-(4-Nitrophenoxy)propionic acid, a versatile chemical intermediate with significant potential in various research and development applications. This document will delve into its chemical properties, synthesis, safety considerations, and its emerging role in the design and development of novel molecules.

Core Identity and Physicochemical Properties

This compound, identified by the CAS number 10572-16-4 , is a nitroaromatic compound featuring a carboxylic acid moiety linked to a p-nitrophenyl group via an ether linkage.[1] This unique structural arrangement imparts specific reactivity and functionality, making it a valuable building block in organic synthesis.

A summary of its key physicochemical properties is presented in the table below:

PropertyValueSource
CAS Number 10572-16-4[1]
Molecular Formula C₉H₉NO₅[1]
Molecular Weight 211.17 g/mol [1]
Physical State Solid[2]
Purity Typically ≥97%[2]

Synthesis of this compound: A Mechanistic Approach

The most logical and established method for the synthesis of this compound is through the Williamson ether synthesis .[3][4][5][6][7] This reaction is a cornerstone of organic chemistry for the formation of ethers and involves the reaction of an alkoxide with a primary alkyl halide.[5][7] In this specific case, the phenoxide of 4-nitrophenol acts as the nucleophile, attacking an appropriate three-carbon electrophile bearing a leaving group.

The overall transformation is depicted in the following reaction scheme:

G reagent1 4-Nitrophenol intermediate 4-Nitrophenoxide reagent1->intermediate reagent2 Base (e.g., NaOH, K₂CO₃) reagent2->intermediate Deprotonation reagent3 3-Halopropionic acid or its ester (e.g., 3-Bromopropionic acid) product This compound reagent3->product intermediate->product SN2 Attack

Figure 1: General reaction scheme for the Williamson ether synthesis of this compound.

Experimental Protocol: A Validated Approach

The following protocol is a generalized procedure based on the principles of the Williamson ether synthesis, adapted for the preparation of this compound.

Materials:

  • 4-Nitrophenol

  • 3-Bromopropionic acid

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

  • A polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetone)

  • Diethyl ether or Ethyl acetate

  • Hydrochloric acid (HCl), 1M solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, etc.)

Step-by-Step Methodology:

  • Deprotonation of 4-Nitrophenol:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitrophenol (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF).

    • Add a slight excess of a base such as powdered potassium carbonate (1.5 eq) or sodium hydroxide (1.1 eq). The use of a moderately strong base is crucial to deprotonate the phenolic hydroxyl group, which is rendered more acidic by the electron-withdrawing nitro group, to form the nucleophilic 4-nitrophenoxide.[7]

    • Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

  • Nucleophilic Substitution (SN2 Reaction):

    • To the stirred solution of the 4-nitrophenoxide, add 3-bromopropionic acid (1.1 eq). The use of a primary alkyl halide is essential to favor the SN2 pathway and minimize competing elimination reactions.[3][4]

    • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and maintain it for several hours (typically 4-8 hours), monitoring the progress by thin-layer chromatography (TLC). The reaction time can be influenced by the choice of solvent and temperature.[5]

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water and a suitable organic solvent for extraction, such as diethyl ether or ethyl acetate.

    • Acidify the aqueous layer with 1M HCl to a pH of approximately 2-3 to protonate the carboxylic acid, ensuring its partitioning into the organic phase.

    • Separate the organic layer and wash it successively with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure product.

Applications in Drug Development and Medicinal Chemistry

While specific drugs containing the this compound moiety are not prominently documented, its structural features make it a highly attractive building block and linker in drug discovery.

A Versatile Building Block

Nitroaromatic compounds are valuable precursors in medicinal chemistry. The nitro group can be readily reduced to an amine, which then serves as a handle for a wide array of chemical modifications, enabling the synthesis of diverse compound libraries for biological screening.[1] The carboxylic acid functionality provides a site for amide bond formation, a common linkage in many pharmaceutical agents.

G start This compound reduction Reduction of Nitro Group start->reduction amide_coupling Amide Bond Formation start->amide_coupling product1 Amine Derivatives reduction->product1 product2 Amide Derivatives amide_coupling->product2

Figure 2: Potential synthetic transformations of this compound for generating diverse chemical entities.

Role as a Linker Molecule

In modern drug design, particularly in the development of antibody-drug conjugates (ADCs) and targeted drug delivery systems, linker molecules play a critical role.[5] The bifunctional nature of this compound, with its ether linkage and terminal carboxylic acid, makes it a candidate for use as a stable linker to connect a targeting moiety to a therapeutic payload. The propionic acid chain provides a flexible spacer, which can be important for optimal biological activity.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification:

Based on available supplier safety data, this compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • First Aid:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.

Characterization

While specific, publicly available spectral data for this compound is limited, the expected spectral characteristics can be predicted based on its structure. Researchers should confirm the identity and purity of the synthesized or purchased material using standard analytical techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the p-disubstituted benzene ring (two doublets), and two triplets corresponding to the methylene protons of the propionic acid chain. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the aromatic carbons, the two methylene carbons, and the carbonyl carbon of the carboxylic acid.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the nitro group (typically around 1520 and 1340 cm⁻¹), the carboxylic acid O-H stretch (a broad band), the carbonyl C=O stretch (around 1700 cm⁻¹), and the C-O-C ether linkage.

  • Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound, with the molecular ion peak (M+) expected at m/z 211.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its straightforward synthesis via the Williamson ether synthesis and its bifunctional nature make it a useful tool for organic chemists and drug discovery scientists. The presence of both a modifiable nitro group and a carboxylic acid handle allows for the creation of a wide range of derivatives, positioning it as a key building block for the development of novel bioactive molecules and functional materials. As with all chemical reagents, adherence to strict safety protocols is paramount to ensure safe handling and use in the laboratory.

References

3-(4-Nitrophenoxy)propionic acid chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Nitrophenoxy)propionic acid, with the IUPAC name 3-(4-nitrophenoxy)propanoic acid, is a chemical compound of interest in various scientific and industrial sectors, particularly in the development of agrochemicals. Its chemical structure, featuring a nitrophenoxy group attached to a propionic acid moiety, provides a versatile scaffold for the synthesis of more complex molecules. The presence of a nitro group and a carboxylic acid functional group allows for a range of chemical modifications, such as the reduction of the nitro group to an amine or the esterification and amidation of the carboxylic acid. These transformations are key to developing new herbicides, fungicides, and plant growth regulators.[1] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and potential applications.

Chemical Structure and Properties

The chemical structure of this compound consists of a 4-nitrophenol molecule linked via an ether bond to the third carbon of a propionic acid chain.

Chemical Structure:

IUPAC Name: 3-(4-nitrophenoxy)propanoic acid

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for understanding its behavior in various chemical and biological systems.

PropertyValueReference
Molecular Formula C9H9NO5[1]
Molecular Weight 211.17 g/mol [1]
Density 1.38 g/cm³[2]
Boiling Point 383.6 °C at 760 mmHg[2]
Flash Point 185.8 °C[2]
LogP 1.97150[2]
Vapour Pressure 1.43E-06 mmHg at 25°C[2]

Synthesis of this compound

The synthesis of this compound is typically achieved through a Williamson ether synthesis. This well-established organic reaction involves the reaction of an alkoxide with a primary alkyl halide. In this specific synthesis, 4-nitrophenol is deprotonated by a base to form the corresponding phenoxide, which then acts as a nucleophile, attacking an electrophilic three-carbon chain with a leaving group, such as a halogen, on the third carbon.

Experimental Protocol: Williamson Ether Synthesis

This protocol outlines a general procedure for the synthesis of this compound based on the principles of the Williamson ether synthesis.

Materials:

  • 4-Nitrophenol

  • 3-Bromopropionic acid (or another suitable 3-halopropionic acid)

  • Sodium hydroxide (NaOH) or other suitable base

  • A suitable solvent (e.g., ethanol, DMF, DMSO)

  • Hydrochloric acid (HCl) for acidification

  • Diethyl ether or other suitable extraction solvent

  • Anhydrous magnesium sulfate or sodium sulfate for drying

Procedure:

  • Deprotonation of 4-Nitrophenol: In a round-bottom flask, dissolve 4-nitrophenol in the chosen solvent. Add a stoichiometric amount of a strong base, such as sodium hydroxide, to deprotonate the phenolic hydroxyl group, forming the sodium 4-nitrophenoxide. The reaction mixture is typically stirred at room temperature until the deprotonation is complete.

  • Nucleophilic Substitution: To the solution of sodium 4-nitrophenoxide, add 3-bromopropionic acid. The reaction mixture is then heated to reflux for a period of 1 to 8 hours to facilitate the SN2 reaction.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Extraction: After the reaction is complete, the mixture is cooled to room temperature. The solvent may be removed under reduced pressure. The residue is then dissolved in water and acidified with hydrochloric acid to protonate the carboxylic acid. The aqueous solution is extracted with a suitable organic solvent, such as diethyl ether, to isolate the product.

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and the solvent is evaporated to yield the crude product. Further purification can be achieved by recrystallization from an appropriate solvent system to obtain pure this compound.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound via the Williamson ether synthesis.

SynthesisWorkflow Reactant1 4-Nitrophenol Deprotonation Deprotonation Reactant1->Deprotonation Reactant2 3-Bromopropionic Acid SN2 SN2 Reaction (Reflux) Reactant2->SN2 Base Base (e.g., NaOH) Base->Deprotonation Solvent Solvent Solvent->SN2 Deprotonation->SN2 4-Nitrophenoxide Workup Acidification & Extraction SN2->Workup Purification Purification (Recrystallization) Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Applications in Research and Development

As a versatile chemical intermediate, this compound is primarily utilized in the synthesis of novel agrochemicals.[1] The reactivity of its functional groups allows for the creation of a diverse library of derivatives with potential applications as:

  • Herbicides: The phenoxypropionic acid scaffold is a known feature in many commercial herbicides.

  • Fungicides: Modification of the core structure can lead to compounds with antifungal properties.

  • Plant Growth Regulators: Derivatives can be synthesized and screened for their effects on plant physiology.

While its direct biological activity is not extensively documented in publicly available literature, its role as a building block in the discovery and development of new active ingredients for crop protection is of significant interest to the agrochemical industry.

Conclusion

This compound is a valuable chemical intermediate with a well-defined structure and a straightforward synthetic route. Its utility in the agrochemical sector is based on the versatility of its functional groups, which allow for the generation of a wide range of derivatives. For researchers and professionals in drug development and agrochemical synthesis, a thorough understanding of its properties and reactivity is essential for leveraging its potential in the creation of novel and effective products. Further research into the biological activities of this compound and its derivatives could open up new avenues for its application.

References

Stability and Storage of 3-(4-Nitrophenoxy)propionic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 3-(4-Nitrophenoxy)propionic acid. Due to the limited availability of specific stability data for this compound, this guide integrates information from safety data sheets, stability studies of structurally related molecules—including nitroaromatic compounds and phenoxy acids—and established protocols for forced degradation studies. The information herein is intended to guide researchers in handling, storing, and developing stability-indicating analytical methods for this compound.

Summary of Recommended Storage Conditions

Proper storage is crucial to maintain the integrity and purity of this compound. Based on available safety data sheets and general chemical storage principles, the following conditions are recommended.

ParameterRecommendationRationale
Temperature Store in a cool place.Minimizes the rate of potential thermal degradation.
Humidity Store in a dry environment.Prevents potential hydrolysis of the ether linkage or degradation accelerated by moisture.
Light Protect from light.The nitroaromatic moiety may be susceptible to photodegradation.
Atmosphere Store in a well-ventilated place.Prevents the accumulation of any potential volatile degradation products.
Container Keep container tightly closed.Protects from atmospheric moisture and contaminants.
Incompatibilities Keep away from strong oxidizing agents, strong bases, and strong acids.Prevents potential chemical reactions that could degrade the compound.

Inferred Degradation Pathways

Based on the chemical structure of this compound, which contains a nitroaromatic group and a phenoxypropionic acid moiety, several degradation pathways can be inferred under stress conditions.

G cluster_main This compound cluster_hydrolysis Hydrolysis cluster_photolysis Photolysis/Reduction cluster_thermal Thermal Degradation main This compound p_nitrophenol 4-Nitrophenol main->p_nitrophenol Ether Cleavage h_propionic_acid 3-Hydroxypropionic Acid main->h_propionic_acid Ether Cleavage amino_acid 3-(4-Aminophenoxy)propionic Acid main->amino_acid Nitro Group Reduction decarboxylation Decarboxylation Products main->decarboxylation Heat cleavage C-NO2 Bond Cleavage Products main->cleavage High Heat

Experimental Protocols for Stability Assessment

To comprehensively evaluate the stability of this compound, a series of forced degradation studies should be conducted. These studies are essential for identifying potential degradants and developing a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).

Forced Degradation Studies

Forced degradation studies involve exposing the compound to stress conditions more severe than accelerated stability testing to identify potential degradation products.[1]

Table of Forced Degradation Conditions:

Stress ConditionProtocolPotential Degradation Pathway
Acid Hydrolysis Dissolve the compound in a suitable solvent and treat with 0.1 M to 1 M HCl at room temperature and elevated temperature (e.g., 60°C) for a defined period.[1]Hydrolysis of the ether linkage.
Base Hydrolysis Dissolve the compound in a suitable solvent and treat with 0.1 M to 1 M NaOH at room temperature and elevated temperature (e.g., 60°C) for a defined period.[1]Hydrolysis of the ether linkage.
Oxidation Treat a solution of the compound with 3-30% hydrogen peroxide (H₂O₂) at room temperature for a defined period.Oxidation of the aromatic ring or aliphatic chain.
Photostability Expose the solid compound and a solution of the compound to UV light (e.g., in a photostability chamber) according to ICH Q1B guidelines.Reduction of the nitro group, cleavage of bonds.
Thermal Stress Expose the solid compound to dry heat at elevated temperatures (e.g., 80°C, 105°C) for a defined period.[1]Decarboxylation, cleavage of the C-NO₂ bond.

G start Start: this compound Sample stress Apply Stress Conditions (Acid, Base, Oxidative, Photo, Thermal) start->stress hplc Analyze by Stability-Indicating HPLC Method stress->hplc data Data Analysis: - Identify Degradation Products - Quantify Parent Compound - Determine Degradation Rate hplc->data report Generate Stability Report data->report

Analytical Methodologies

3.2.1. Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating and quantifying the parent compound from its degradation products.

Proposed HPLC Method Parameters:

ParameterSuggested Condition
Column C18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).
Flow Rate 1.0 mL/min
Detection UV detection at a wavelength determined by the UV spectrum of the compound (likely around 270-310 nm due to the nitroaromatic chromophore).
Column Temperature 30°C
Injection Volume 10 µL

Method Validation: The HPLC method should be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, range, accuracy, precision, and robustness.

3.2.2. Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide valuable information about the thermal stability of the compound.

Proposed TGA Protocol:

ParameterSuggested Condition
Instrument TGA analyzer
Sample Size 5-10 mg
Heating Rate 10°C/min
Temperature Range Ambient to 600°C
Atmosphere Nitrogen, at a flow rate of 20-50 mL/min

Proposed DSC Protocol:

ParameterSuggested Condition
Instrument DSC analyzer
Sample Size 2-5 mg in a sealed aluminum pan
Heating Rate 10°C/min
Temperature Range Ambient to a temperature above the melting point and below the decomposition temperature determined by TGA.
Atmosphere Nitrogen, at a flow rate of 20-50 mL/min

Conclusion

While specific, published stability data for this compound is scarce, a comprehensive understanding of its stability can be achieved through a systematic approach. By adhering to the recommended storage conditions, researchers can minimize degradation. Furthermore, the application of forced degradation studies coupled with the development of a validated stability-indicating HPLC method will provide the necessary data to fully characterize the stability profile of this compound, ensuring its quality and reliability in research and development applications. The inferred degradation pathways and proposed experimental protocols in this guide serve as a robust starting point for these investigations.

References

An In-depth Technical Guide to the Potential Applications of 3-(4-Nitrophenoxy)propionic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-Nitrophenoxy)propionic acid, with CAS number 10572-16-4, is a versatile bifunctional organic compound that holds significant promise as a key intermediate in various synthetic applications. Its structure, featuring a reactive nitro group on an aromatic ring and a carboxylic acid moiety connected via an ether linkage, allows for a diverse range of chemical transformations. This technical guide explores the synthesis of this compound and its primary applications as a building block in the preparation of more complex molecules, particularly within the agrochemical and pharmaceutical industries. Detailed experimental methodologies for its synthesis and key derivatizations are provided, along with a summary of reaction conditions.

Introduction

This compound is a valuable synthetic intermediate characterized by the presence of two key functional groups: a nitroaromatic system and a carboxylic acid. The electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution and can be readily reduced to an amino group, opening pathways to a wide array of derivatives. The carboxylic acid function provides a handle for esterification, amidation, and other coupling reactions. These features make it a strategic precursor in multi-step syntheses. A notable application of this compound and its derivatives is in the agrochemical sector, where it serves as a foundational structure for the synthesis of novel herbicides.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
CAS Number 10572-16-4
Molecular Formula C₉H₉NO₅
Molecular Weight 211.17 g/mol
Appearance Solid
Purity Typically ≥97%

Synthesis of this compound

The most common and industrially relevant method for the synthesis of this compound is the Williamson ether synthesis. This method involves the reaction of a phenoxide with an alkyl halide. In this case, 4-nitrophenol is deprotonated with a base to form the 4-nitrophenoxide, which then acts as a nucleophile, attacking a 3-halopropionic acid or its ester.

Experimental Protocol: Williamson Ether Synthesis

This protocol describes a generalized procedure for the synthesis of this compound.

Materials:

  • 4-Nitrophenol

  • 3-Bromopropionic acid

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Water

  • Hydrochloric acid (HCl) for acidification

  • Suitable organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitrophenol and a stoichiometric equivalent of sodium hydroxide in water to form a solution of sodium 4-nitrophenoxide.

  • To this solution, add a solution of 3-bromopropionic acid in water.

  • Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with concentrated hydrochloric acid to a pH of 1-2, which will precipitate the product.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Key Synthetic Transformations and Applications

The utility of this compound as a synthetic intermediate stems from the reactivity of its two functional groups. The following sections detail the key transformations of this molecule.

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine, yielding 3-(4-aminophenoxy)propionic acid. This transformation is a gateway to a variety of further derivatizations, including diazotization reactions and the formation of amides and sulfonamides.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) for neutralization

  • Ethyl acetate for extraction

Procedure:

  • Suspend this compound in ethanol in a round-bottom flask.

  • Add an excess of tin(II) chloride dihydrate dissolved in concentrated hydrochloric acid.

  • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize with a concentrated solution of sodium hydroxide until the pH is basic and the tin salts precipitate.

  • Filter the mixture to remove the inorganic salts.

  • Extract the aqueous filtrate with ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 3-(4-aminophenoxy)propionic acid.

Esterification of the Carboxylic Acid

The carboxylic acid moiety can be readily converted to an ester through Fischer esterification or by reaction with an alkyl halide in the presence of a base. This modification is useful for altering the solubility and reactivity of the molecule.

Materials:

  • This compound

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution for neutralization

  • Organic solvent for extraction (e.g., diethyl ether)

Procedure:

  • Dissolve this compound in an excess of the desired anhydrous alcohol in a round-bottom flask.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for 2-6 hours.

  • Cool the reaction mixture and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash with brine, dry the organic layer over anhydrous magnesium sulfate, and evaporate the solvent to obtain the ester.

Amidation of the Carboxylic Acid

The carboxylic acid can be converted to an amide by reaction with an amine, typically in the presence of a coupling agent or after conversion to a more reactive acyl chloride.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or oxalyl chloride

  • A primary or secondary amine

  • A non-nucleophilic base (e.g., triethylamine)

  • Anhydrous dichloromethane (DCM) as solvent

Procedure:

  • Acyl Chloride Formation: In a flask under an inert atmosphere, suspend this compound in anhydrous DCM. Add an excess of thionyl chloride and a catalytic amount of dimethylformamide (DMF). Stir at room temperature until the solid dissolves and gas evolution ceases. Remove the excess thionyl chloride and solvent under vacuum.

  • Amidation: Dissolve the crude acyl chloride in fresh anhydrous DCM and cool in an ice bath. Add a solution of the desired amine and triethylamine in DCM dropwise. Allow the reaction to warm to room temperature and stir until completion.

  • Wash the reaction mixture with dilute acid, water, and brine. Dry the organic layer and remove the solvent to yield the amide.

Summary of Experimental Data

The following tables provide a generalized overview of the reaction conditions for the synthesis and key transformations of this compound.

Table 2: Synthesis of this compound

ReactionReactantsBaseSolventTemperatureTypical Yield
Williamson Ether Synthesis4-Nitrophenol, 3-Bromopropionic acidNaOH or KOHWaterRefluxModerate-Good

Table 3: Key Transformations of this compound

TransformationReagentsSolventTemperatureProductTypical Yield
Nitro ReductionSnCl₂·2H₂O, HClEthanolRT to Reflux3-(4-Aminophenoxy)propionic acidGood-Excellent
EsterificationAlcohol, H₂SO₄ (cat.)Excess AlcoholReflux3-(4-Nitrophenoxy)propanoate esterGood-Excellent
Amidation1. SOCl₂2. Amine, Et₃NDCM0 °C to RT3-(4-Nitrophenoxy)propionamideGood

Visualizing Synthetic Pathways

The following diagrams illustrate the synthetic workflows described above.

Synthesis_Workflow cluster_synthesis Synthesis 4-Nitrophenol 4-Nitrophenol 3-(4-Nitrophenoxy)propionic_acid 3-(4-Nitrophenoxy)propionic_acid 4-Nitrophenol->3-(4-Nitrophenoxy)propionic_acid Williamson Ether Synthesis 3-Bromopropionic_acid 3-Bromopropionic_acid 3-Bromopropionic_acid->3-(4-Nitrophenoxy)propionic_acid Williamson Ether Synthesis Base_(NaOH) Base_(NaOH) Base_(NaOH)->3-(4-Nitrophenoxy)propionic_acid Williamson Ether Synthesis

Caption: Synthesis of this compound.

Derivatization_Workflow A 3-(4-Nitrophenoxy)propionic_acid B 3-(4-Aminophenoxy)propionic_acid A->B Nitro Reduction (e.g., SnCl2/HCl) C 3-(4-Nitrophenoxy)propanoate_Ester A->C Esterification (e.g., ROH/H+) D 3-(4-Nitrophenoxy)propionamide A->D Amidation (e.g., SOCl2, then R2NH)

Caption: Key derivatizations of this compound.

Conclusion

This compound is a highly adaptable and valuable intermediate in organic synthesis. Its bifunctional nature allows for sequential or orthogonal modifications of its nitro and carboxylic acid groups, providing access to a wide range of more complex molecules. The synthetic routes to this compound are well-established, and its transformations are based on fundamental and reliable organic reactions. For researchers in agrochemical and pharmaceutical development, this compound represents a strategic starting material for the creation of novel, biologically active compounds. Further exploration of its applications is likely to uncover new synthetic possibilities and lead to the development of innovative products.

The Core Mechanism of 3-(4-Nitrophenoxy)propionic Acid as a Linker: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of bioconjugation and drug delivery, the precise and stable linkage of molecules is paramount. 3-(4-Nitrophenoxy)propionic acid serves as a valuable homobifunctional linker, enabling the covalent attachment of molecules bearing primary amine groups. Its utility stems from the presence of a carboxylic acid that can be activated and a 4-nitrophenoxy group, which acts as an excellent leaving group during nucleophilic substitution reactions. This technical guide provides an in-depth exploration of the mechanism of action of this compound as a linker, complete with quantitative data, detailed experimental protocols, and visualizations to facilitate a comprehensive understanding.

Mechanism of Action: Amine Coupling via Activated Ester Formation

The primary mechanism through which this compound functions as a linker involves a two-step process:

  • Activation of the Carboxylic Acid: The carboxylic acid moiety of this compound is first activated to form a more reactive species, typically an N-hydroxysuccinimide (NHS) ester. This is a common strategy in bioconjugation to create amine-reactive groups. The activation is usually achieved by reacting the carboxylic acid with a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS).

  • Nucleophilic Acyl Substitution (Aminolysis): The resulting this compound NHS ester is then reacted with a molecule containing a primary amine (e.g., a lysine residue on a protein). The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate. Subsequently, the 4-nitrophenolate anion, a very stable leaving group due to resonance stabilization and the electron-withdrawing nature of the nitro group, is eliminated. This results in the formation of a stable amide bond, covalently linking the two molecules. The release of the yellow-colored p-nitrophenol can be used to monitor the progress of the reaction spectrophotometrically.[1][2][3]

The efficiency of this reaction is highest at a slightly alkaline pH (typically 7.2-8.5), where the primary amines are deprotonated and thus more nucleophilic.[4] However, the rate of hydrolysis of the NHS ester also increases with pH, creating a competitive reaction that must be managed for optimal conjugation efficiency.

Data Presentation

The following table summarizes key quantitative data related to the use of p-nitrophenyl esters in bioconjugation. While specific data for this compound is not extensively published, the data for analogous p-nitrophenyl esters provide a reliable reference for expected performance.

ParameterValueConditionsReference
Reaction Yield (Amide Formation) High (often >80-90%)Optimized pH and stoichiometry[5][6]
Reaction Time (Protein Conjugation) 1 - 4 hoursRoom temperature, pH 8.0-8.5[1]
Stability of p-Nitrophenyl Esters More stable than TFP esters in solutionAqueous buffers[3][5]
Stability of Resulting Amide Bond Highly stablePhysiological conditions (pH 7.4)[7]
Optimal pH for Aminolysis 7.2 - 8.5Aqueous buffers[4]

Experimental Protocols

Protocol 1: Two-Step Amine Coupling using EDC/NHS Activation

This protocol describes the activation of this compound and subsequent conjugation to a primary amine-containing molecule, such as a protein.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Amine-containing molecule (e.g., Protein-NH2)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Coupling Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis equipment for purification

Procedure:

Step 1: Activation of this compound

  • Dissolve this compound (1 equivalent) in anhydrous DMF or DMSO to a final concentration of 10-20 mg/mL.

  • Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours to generate the amine-reactive NHS ester.

Step 2: Conjugation to the Amine-Containing Molecule

  • Dissolve the amine-containing molecule (e.g., protein) in the Coupling Buffer to a concentration of 5-10 mg/mL.

  • Add the activated this compound NHS ester solution from Step 1 to the protein solution. A typical molar ratio is 10-20 fold molar excess of the linker to the protein.

  • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Monitor the reaction progress by measuring the absorbance of the released p-nitrophenol at approximately 400 nm.

Step 3: Quenching and Purification

  • Quench the reaction by adding the Quenching Solution to a final concentration of 50 mM. Incubate for 30 minutes at room temperature to hydrolyze any unreacted NHS ester.

  • Purify the conjugate to remove excess linker and byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS).

Step 4: Characterization

  • Determine the degree of labeling (DOL) by spectrophotometry or mass spectrometry.

Mandatory Visualization

Mechanism_of_Action cluster_activation Step 1: Activation of Carboxylic Acid cluster_conjugation Step 2: Nucleophilic Attack and Amide Bond Formation Linker_Acid This compound Activated_Linker This compound NHS Ester Linker_Acid->Activated_Linker Activation EDC_NHS EDC, NHS EDC_NHS->Activated_Linker Tetrahedral_Intermediate Tetrahedral Intermediate Activated_Linker->Tetrahedral_Intermediate Nucleophilic Attack Amine_Molecule Primary Amine (e.g., Protein-NH2) Amine_Molecule->Tetrahedral_Intermediate Conjugate Amide-linked Conjugate Tetrahedral_Intermediate->Conjugate Elimination Leaving_Group p-Nitrophenolate (Leaving Group) Tetrahedral_Intermediate->Leaving_Group

Caption: Mechanism of action of this compound as a linker.

Experimental_Workflow Start Start: Prepare Reagents Activation Activate this compound with EDC and NHS in DMF/DMSO Start->Activation Prepare_Protein Prepare Amine-containing Molecule in Coupling Buffer (pH 7.2-8.0) Start->Prepare_Protein Conjugation Mix Activated Linker and Protein (2-4h at RT or O/N at 4°C) Activation->Conjugation Prepare_Protein->Conjugation Quench Quench Reaction with Tris Buffer Conjugation->Quench Purification Purify Conjugate (Desalting Column / Dialysis) Quench->Purification Characterization Characterize Conjugate (Spectrophotometry, MS) Purification->Characterization End End: Purified Conjugate Characterization->End

Caption: Experimental workflow for amine coupling.

References

An In-depth Technical Guide to Nitrophenoxy-Based Linkers in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of nitrophenoxy-based linkers used in solid-phase synthesis. It is designed to furnish researchers, scientists, and drug development professionals with detailed information on the core principles, experimental protocols, and quantitative performance of this important class of photolabile linkers. By summarizing key data and methodologies, this guide aims to facilitate the application of nitrophenoxy-based linkers in the synthesis of diverse molecules, including peptides and other organic compounds.

Introduction to Nitrophenoxy-Based Linkers

Nitrophenoxy-based linkers are a subset of the broader class of photolabile linkers that are instrumental in solid-phase synthesis. Their core structure is typically based on an o-nitrobenzyl chemistry, which allows for the cleavage of the linker and release of the synthesized molecule from the solid support upon irradiation with UV light. This method of cleavage is orthogonal to the common acid- and base-labile protecting groups used in peptide synthesis, offering a mild and highly specific method for product release. The nitrophenoxy moiety is often incorporated to modulate the photochemical properties of the linker and to provide a convenient handle for attachment to the solid support.

A key example of this class is the linker derived from 4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butyric acid. These linkers can be activated, for instance as 4-nitrophenoxycarbonyl derivatives, to readily react with amino or hydroxyl groups on the solid support.[1] The photolytic cleavage of these linkers is a key advantage, as it avoids the use of harsh reagents that can damage sensitive molecules, providing the final product in a solvent suitable for direct use in biological assays.

Quantitative Performance Data

The efficiency of a linker in solid-phase synthesis is determined by several factors, including its loading capacity, the efficiency of coupling the first building block, and the yield of the final cleavage step. The following tables summarize the available quantitative data for nitrophenoxy-based and related photolabile linkers to provide a comparative overview of their performance.

Table 1: Loading Capacities of Photolabile Resins

Linker TypeSolid SupportLoading Capacity (mmol/g)Reference
Hydroxyethyl photolinkerAmino- and hydroxymethyl resinsNot specified[2]
2-Nitrobenzyl linkerPolystyreneNot specified[3]
α-Methyl-6-nitroveratryl linkerPolystyreneNot specified

Table 2: Photolytic Cleavage Conditions and Yields

Linker/MoleculeWavelength (nm)Irradiation TimeCleavage Yield (%)Reference
2-Nitrophenylalanine in peptide36525 min~30%[1]
2-Nitrobenzyl linker-fluorophore-DNA~340Not specified~80% (immobilized)[3]
α-Methyl-6-nitroveratryl linker on resin3653 h~95%
Leader peptides with photolabile linkerNot specifiedNot specifiedNot specified[4]

Note: The cleavage yields can be influenced by the substrate, solvent, and irradiation setup. The data presented here is based on the available abstracts and may not represent optimized conditions.

Experimental Protocols

Detailed experimental protocols are crucial for the successful implementation of nitrophenoxy-based linkers in solid-phase synthesis. The following sections provide a generalized methodology based on the principles of photolabile linker chemistry.

Synthesis of a Nitrophenoxy-Based Linker Functionalized Resin

Objective: To prepare a solid support functionalized with a nitrophenoxy-based photolabile linker, ready for the attachment of the first building block.

Materials:

  • Aminomethylated polystyrene resin

  • 4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butyric acid

  • Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

Protocol:

  • Resin Swelling: Swell the aminomethylated polystyrene resin in DMF for 1 hour.

  • Linker Activation: In a separate vessel, dissolve 4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butyric acid (2 eq.), HOBt (2 eq.), and DIC (2 eq.) in DMF.

  • Coupling: Drain the DMF from the swollen resin and add the activated linker solution. Agitate the mixture at room temperature for 4 hours.

  • Washing: Wash the resin sequentially with DMF, DCM, and methanol.

  • Drying: Dry the resin under vacuum.

  • Fmoc Deprotection (if applicable): If the linker is Fmoc-protected, treat the resin with a 20% solution of piperidine in DMF for 20 minutes to remove the Fmoc group.

  • Final Washing and Drying: Wash the resin with DMF and DCM, then dry under vacuum.

Attachment of the First Amino Acid

Objective: To couple the first Fmoc-protected amino acid to the linker-functionalized resin.

Materials:

  • Linker-functionalized resin

  • Fmoc-protected amino acid

  • DIC

  • HOBt

  • DMF

Protocol:

  • Resin Swelling: Swell the linker-functionalized resin in DMF for 1 hour.

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.

  • Coupling: Drain the DMF from the swollen resin and add the activated amino acid solution. Agitate the mixture at room temperature for 2 hours.

  • Washing: Wash the resin with DMF and DCM.

  • Capping (Optional): To block any unreacted amino groups on the resin, treat with a solution of acetic anhydride and pyridine in DMF.

  • Washing and Drying: Wash the resin with DMF and DCM, then dry under vacuum.

Photolytic Cleavage of the Synthesized Peptide

Objective: To cleave the synthesized peptide from the solid support using UV irradiation.

Materials:

  • Peptide-bound resin

  • Photolysis apparatus with a UV lamp (e.g., 365 nm)

  • Appropriate solvent (e.g., methanol, trifluoroethanol, or a buffer solution)

  • Inert gas (e.g., nitrogen or argon)

Protocol:

  • Resin Preparation: Place the dried peptide-bound resin in a quartz reaction vessel.

  • Solvent Addition: Add the desired solvent for cleavage to suspend the resin.

  • Inert Atmosphere: Purge the suspension with an inert gas for 15 minutes to remove oxygen, which can quench the excited state of the nitro group.

  • Irradiation: Irradiate the suspension with UV light at the appropriate wavelength (typically 350-365 nm) while agitating the mixture. The irradiation time will vary depending on the linker, substrate, and light intensity (typically ranging from 30 minutes to several hours).

  • Product Collection: After the cleavage is complete, filter the resin and collect the filtrate containing the cleaved peptide.

  • Resin Washing: Wash the resin with additional solvent to recover any remaining product.

  • Solvent Evaporation: Combine the filtrate and washings, and evaporate the solvent to obtain the crude peptide.

Visualizing the Workflow and Mechanisms

Diagrams are provided below to illustrate the key chemical structures and processes involved in solid-phase synthesis using nitrophenoxy-based linkers.

G General Structure of a Nitrophenoxy-Based Linker cluster_linker Nitrophenoxy-Based Linker cluster_structure Example: 4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butyric acid derivative linker Solid Support Spacer Arm Nitrophenoxy Core Attachment Point for Synthesis linker:f0->linker:f1 linker:f1->linker:f2 linker:f2->linker:f3  Photocleavable Bond img img

Caption: General architecture of a nitrophenoxy-based photolabile linker.

G Solid-Phase Synthesis Workflow start Start with linker-functionalized resin coupling1 Couple first Fmoc-amino acid start->coupling1 deprotection1 Fmoc Deprotection (20% Piperidine/DMF) washing1 Wash coupling1->washing1 deprotection2 Fmoc Deprotection washing1->deprotection2 coupling2 Couple next Fmoc-amino acid deprotection2->coupling2 washing2 Wash coupling2->washing2 repeat Repeat cycle for peptide elongation washing2->repeat repeat->deprotection2 Continue final_deprotection Final Fmoc Deprotection repeat->final_deprotection End of sequence cleavage Photolytic Cleavage (UV light, e.g., 365 nm) final_deprotection->cleavage product Purified Peptide cleavage->product

Caption: Workflow of solid-phase peptide synthesis using a photolabile linker.

G Mechanism of Photolytic Cleavage (o-Nitrobenzyl Type) start Resin-Bound Peptide with o-Nitrobenzyl Linker excitation UV Photon (hν) Excitation of Nitro Group start->excitation intermediate1 Formation of Aci-Nitro Intermediate (Intramolecular Hydrogen Abstraction) excitation->intermediate1 intermediate2 Cyclic Intermediate (Five-membered ring) intermediate1->intermediate2 rearrangement Rearrangement and Release of Peptide intermediate2->rearrangement products Cleaved Peptide + Nitroso-aldehyde byproduct on resin rearrangement->products

Caption: Generalized mechanism of photolytic cleavage for o-nitrobenzyl-type linkers.

References

The Biological Landscape of 3-(4-Nitrophenoxy)propionic Acid Analogs: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Nitrophenoxy)propionic acid and its analogs represent a class of compounds with potential applications in various fields, drawing interest from researchers in medicinal chemistry and agrochemical development. The core structure, featuring a phenoxypropionic acid moiety substituted with a nitro group, provides a scaffold for diverse chemical modifications, leading to a range of biological activities. This technical guide synthesizes the available scientific information on the biological activities of these compounds, focusing on quantitative data, experimental methodologies, and mechanistic insights to support further research and development.

While specific data on this compound itself is limited in publicly accessible literature, this guide draws upon information from structurally related compounds, such as arylpropionic acids and 3-nitropropionic acid derivatives, to provide a broader context for potential biological effects.

Potential Biological Activities

Arylpropionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs)[1][2]. The presence of a propionic acid functional group is crucial for the broad-spectrum pharmacological activity of these compounds[3][4]. Research has demonstrated that derivatives of arylpropionic acids can exhibit a wide range of biological effects, including:

  • Anti-inflammatory and Analgesic Activity: Many arylpropionic acid derivatives are known for their potent pain-relieving and anti-inflammatory properties[1][2].

  • Antimicrobial Activity: Various derivatives have shown activity against bacterial and fungal pathogens[1].

  • Anticancer Activity: Some analogs have been investigated for their potential as anticancer agents[1].

  • Anticonvulsant Activity: Neurological applications have also been explored for this class of compounds[1].

The nitro group in this compound is an important functional group that can significantly influence the compound's biological profile. Nitro-containing compounds are known to exhibit a wide spectrum of activities, including antimicrobial and herbicidal effects. For instance, 3-nitropropionic acid, an isomer of the core compound, is a known irreversible inhibitor of succinate dehydrogenase, a key enzyme in the mitochondrial electron transport chain[5][6]. This inhibition disrupts cellular respiration and can lead to neurotoxic effects[5][6]. Derivatives of 3-nitropropionic acid have been explored for various biological activities, including neurotoxic, antiviral, insecticidal, antimicrobial, and antioxidant properties[5][7].

Furthermore, the phenoxypropionate scaffold is a key feature in a class of herbicides known as "fops," which act by inhibiting acetyl-CoA carboxylase (ACCase) in grasses[8][9][10]. This suggests a potential herbicidal application for this compound analogs.

Synthesis and Experimental Protocols

The synthesis of this compound analogs typically involves standard organic chemistry reactions. For example, esters can be synthesized by reacting the parent propionic acid with various alcohols in the presence of an acid catalyst[11].

A general synthetic pathway for related quinazolinone–phenoxypropionate hybrids involves a nucleophilic substitution reaction between a hydroxy-functionalized phenoxypropionic acid and a suitable quinazolinone intermediate in a solvent like dimethylformamide (DMF) with a base such as potassium carbonate (K2CO3)[12].

General Experimental Workflow for Synthesis:

G cluster_start Starting Materials cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis cluster_product Final Product Starting_Material_1 This compound Reaction_Step Esterification/Amidation Starting_Material_1->Reaction_Step Starting_Material_2 Alcohol/Amine Starting_Material_2->Reaction_Step Purification_Step Chromatography/Recrystallization Reaction_Step->Purification_Step Analysis_Step NMR, MS, etc. Purification_Step->Analysis_Step Final_Product Target Analog Analysis_Step->Final_Product

Caption: General workflow for the synthesis of this compound analogs.

Potential Mechanisms of Action

Given the structural similarities to other known bioactive molecules, several potential mechanisms of action for this compound analogs can be hypothesized.

Inhibition of Acetyl-CoA Carboxylase (ACCase): The phenoxypropionate moiety is a well-known pharmacophore for the inhibition of ACCase in grasses, leading to herbicidal activity[8][9][10]. This inhibition disrupts fatty acid synthesis, which is essential for plant growth.

G Analog 3-(4-Nitrophenoxy)propionic Acid Analog ACCase Acetyl-CoA Carboxylase (ACCase) Analog->ACCase Inhibits Fatty_Acid_Synthesis Fatty Acid Synthesis ACCase->Fatty_Acid_Synthesis Catalyzes Plant_Growth Plant Growth Fatty_Acid_Synthesis->Plant_Growth Essential for

Caption: Hypothesized mechanism of herbicidal action via ACCase inhibition.

Inhibition of Succinate Dehydrogenase: The presence of the nitro group raises the possibility of a mechanism similar to that of 3-nitropropionic acid, which involves the irreversible inhibition of succinate dehydrogenase (Complex II) in the mitochondrial respiratory chain[5][6]. This would lead to cellular energy depletion and potential cytotoxicity.

G Analog 3-(4-Nitrophenoxy)propionic Acid Analog SDH Succinate Dehydrogenase (Complex II) Analog->SDH Inhibits ETC Mitochondrial Electron Transport Chain SDH->ETC Component of ATP_Production ATP Production ETC->ATP_Production Drives

Caption: Potential mechanism of cytotoxicity via succinate dehydrogenase inhibition.

Quantitative Data

Due to the limited availability of specific studies on this compound and its direct analogs, a comprehensive table of quantitative biological activity data (e.g., IC50, MIC values) cannot be provided at this time. Researchers are encouraged to perform their own biological evaluations to determine the specific activities of their synthesized compounds.

Conclusion and Future Directions

The structural features of this compound analogs suggest a rich potential for diverse biological activities, spanning from therapeutic applications as anti-inflammatory or antimicrobial agents to agrochemical uses as herbicides. However, the current body of publicly available scientific literature lacks specific and detailed studies on this particular class of compounds.

Future research should focus on the systematic synthesis and biological evaluation of a library of this compound esters, amides, and other derivatives. Key areas of investigation should include:

  • Antimicrobial screening against a broad panel of bacterial and fungal pathogens to determine Minimum Inhibitory Concentrations (MICs).

  • Enzyme inhibition assays targeting enzymes such as cyclooxygenases (COX-1/COX-2), lipoxygenases, and acetyl-CoA carboxylase to elucidate potential mechanisms of action and determine IC50 values.

  • Cytotoxicity studies against various cancer cell lines and normal cell lines to assess anticancer potential and selectivity.

  • Herbicidal activity testing on different plant species to explore agrochemical applications.

A thorough investigation into the structure-activity relationships (SAR) of these analogs will be crucial for optimizing their potency and selectivity for desired biological targets. Such studies will pave the way for the potential development of novel therapeutic agents or agrochemicals based on the this compound scaffold.

References

Methodological & Application

Application Notes and Protocols for 3-(4-Nitrophenoxy)propionic Acid as a Versatile Linker in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide research and drug development. The choice of a linker, which anchors the nascent peptide chain to the solid support, is critical as it dictates the conditions for the final cleavage and the C-terminal functionality of the peptide. This document explores the potential application of 3-(4-nitrophenoxy)propionic acid as a novel, versatile linker in peptide synthesis. While direct, established protocols for this specific linker are not widely documented, its chemical structure suggests compatibility with standard SPPS workflows and offers intriguing possibilities for unique cleavage strategies. This application note provides a theoretical framework and hypothetical protocols for its use, based on well-established principles of peptide chemistry and analogous linker systems.

Introduction to the this compound Linker

The this compound linker is a bifunctional molecule featuring a carboxylic acid group for attachment to an amino-functionalized solid support and a 4-nitrophenoxy moiety. The propionic acid spacer provides flexibility and distance between the growing peptide and the resin matrix. The key feature of this linker is the electron-withdrawing nitro group on the phenyl ring, which can potentially be exploited for various cleavage strategies, including reductive and nucleophilic cleavage methods. This offers a departure from standard acid-labile linkers like the widely used 4-hydroxymethylphenoxyacetic acid (HMPA) linker[1][2][3]. The ability to use alternative cleavage conditions can be advantageous for the synthesis of peptides with acid-sensitive modifications.

Key Structural Features:

  • Carboxylic Acid: Allows for straightforward coupling to amine-functionalized resins (e.g., aminomethyl polystyrene).

  • Propionic Acid Spacer: Provides a flexible tether, potentially improving reaction kinetics during peptide elongation.

  • 4-Nitrophenoxy Group: The ether linkage to the peptide C-terminus and the activating nitro group suggest unique cleavage possibilities.

Proposed Experimental Workflow

The overall workflow for utilizing the this compound linker in SPPS is envisioned to follow standard procedures for linker attachment, peptide elongation, and final cleavage. A generalized workflow is depicted below.

G cluster_prep Resin Preparation cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage & Purification resin Amino-functionalized Resin activated_linker Activated Linker resin->activated_linker Coupling Reagents linker_sol This compound Solution linker_sol->activated_linker linker_resin Linker-Functionalized Resin activated_linker->linker_resin Immobilization peptide_resin Peptide-Linker-Resin linker_resin->peptide_resin Attachment of First AA first_aa First Fmoc-Amino Acid first_aa->peptide_resin elongation Peptide Elongation Cycles (Fmoc Deprotection & Coupling) peptide_resin->elongation cleavage Cleavage from Resin elongation->cleavage crude_peptide Crude Peptide cleavage->crude_peptide purification Purification (e.g., HPLC) crude_peptide->purification pure_peptide Pure Peptide purification->pure_peptide

Caption: General workflow for SPPS using the this compound linker.

Experimental Protocols (Hypothetical)

The following protocols are based on standard solid-phase peptide synthesis techniques and analogous linker chemistries. Optimization may be required for specific applications.

Protocol 1: Immobilization of the Linker onto Amino-functionalized Resin

This protocol describes the attachment of the this compound linker to a standard aminomethyl (AM) polystyrene resin.

Materials:

  • Aminomethyl (AM) polystyrene resin (e.g., 100-200 mesh, 1% DVB, ~1.0 mmol/g loading)

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or OxymaPure®

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Swell the aminomethyl resin (1 g) in DMF (10 mL) for 1 hour in a peptide synthesis vessel.

  • Drain the DMF.

  • In a separate vessel, dissolve this compound (3 eq. relative to resin loading), HOBt (3 eq.), and DIC (3 eq.) in DMF (10 mL).

  • Add the activated linker solution to the swollen resin.

  • Add DIPEA (3 eq.) to the reaction mixture.

  • Agitate the mixture at room temperature for 4-12 hours.

  • Monitor the reaction using a Kaiser test to confirm the consumption of free amino groups.

  • Once the reaction is complete, drain the vessel and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Dry the resin under vacuum.

ParameterValue
ResinAminomethyl Polystyrene
LinkerThis compound
Coupling ReagentsDIC/HOBt
Equivalents (Linker:Coupling:Base)3 : 3 : 3
SolventDMF
Reaction Time4-12 hours
MonitoringKaiser Test
Table 1: Illustrative conditions for linker immobilization.
Protocol 2: Attachment of the First Fmoc-Amino Acid

This protocol details the esterification of the first Fmoc-protected amino acid to the hydroxyl group that would be present after a suitable modification of the linker, or more directly, esterification to a pre-loaded resin handle. For the purpose of this hypothetical protocol, we will assume a standard esterification procedure analogous to loading onto a Wang or HMPA resin, which involves activating the carboxylic acid of the Fmoc-amino acid.

Materials:

  • Linker-functionalized resin from Protocol 1

  • Fmoc-protected amino acid

  • DIC

  • 4-(Dimethylamino)pyridine (DMAP)

  • DMF

  • DCM

Procedure:

  • Swell the linker-functionalized resin (1 g) in DCM (10 mL) for 1 hour.

  • Drain the DCM.

  • In a separate vessel, dissolve the Fmoc-amino acid (3 eq.) and DIC (3 eq.) in a minimal amount of DMF and dilute with DCM (10 mL).

  • Add the activated amino acid solution to the resin.

  • Add DMAP (0.1 eq.) to the reaction mixture.

  • Agitate the mixture at room temperature for 2-4 hours.

  • After the coupling, cap any unreacted sites using a solution of acetic anhydride and DIPEA in DMF.

  • Wash the resin sequentially with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Dry the resin under vacuum.

ParameterValue
ResinLinker-Functionalized Resin
Amino AcidFmoc-Xaa-OH
Coupling ReagentsDIC/DMAP
Equivalents (AA:DIC:DMAP)3 : 3 : 0.1
SolventDCM/DMF
Reaction Time2-4 hours
Table 2: Illustrative conditions for first amino acid attachment.
Protocol 3: Peptide Chain Elongation (Fmoc-SPPS)

This is a standard protocol for the stepwise elongation of the peptide chain using Fmoc chemistry.

Materials:

  • Fmoc-amino acid-linker-resin

  • 20% (v/v) Piperidine in DMF

  • Fmoc-protected amino acids

  • HBTU/HOBt or HATU/HOAt coupling reagents

  • DIPEA

  • DMF

Procedure (for each cycle):

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 x 10 mL).

  • Coupling:

    • Pre-activate the next Fmoc-amino acid (3 eq.) with HBTU (3 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin with DMF (3 x 10 mL).

  • Perform a Kaiser test to ensure complete coupling. If the test is positive, repeat the coupling step.

  • Repeat the cycle until the desired peptide sequence is assembled.

StepReagentTime
Fmoc Deprotection20% Piperidine in DMF5 + 15 min
CouplingFmoc-AA/HBTU/HOBt/DIPEA in DMF1-2 hours
Table 3: Standard Fmoc-SPPS cycle conditions.

Proposed Cleavage Strategies

The presence of the 4-nitro group allows for at least two plausible, non-standard cleavage strategies.

Strategy A: Reductive Cleavage

This strategy is based on the principle of "safety-catch" linkers where the nitro group is reduced to an amine, which then facilitates the cleavage of the peptide. The resulting aminophenoxy group is a better leaving group, and cleavage can be triggered under mild conditions.

G cluster_reductive Reductive Cleavage Pathway start Peptide-O-Ph(NO2)-Linker-Resin reduction Reduction (e.g., SnCl2, DTT) start->reduction intermediate Peptide-O-Ph(NH2)-Linker-Resin reduction->intermediate trigger Mild Acid/Base or other trigger intermediate->trigger cleaved Cleaved Peptide (C-terminal acid) trigger->cleaved

Caption: Proposed reductive cleavage pathway for the this compound linker.

Hypothetical Protocol for Reductive Cleavage:

  • Wash the fully assembled peptide-resin with DMF.

  • Reduction: Prepare a solution of tin(II) chloride (SnCl₂) (10 eq.) in DMF. Add this solution to the resin and agitate for 2-4 hours at room temperature.

  • Wash the resin thoroughly with DMF to remove excess reducing agent.

  • Cleavage: Treat the resin with a mild acidic solution (e.g., 5% TFA in DCM) or a suitable nucleophile to trigger the release of the peptide. The exact conditions would require experimental optimization.

  • Collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide with cold diethyl ether.

StepReagentEquivalentsTime
ReductionSnCl₂ in DMF10 eq.2-4 hours
Cleavage Trigger5% TFA in DCM-1-2 hours
Table 4: Illustrative conditions for reductive cleavage.
Strategy B: Nucleophilic Aromatic Substitution (SNAr) Mediated Cleavage

The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack. A strong nucleophile could potentially attack the ipso-carbon, leading to the displacement of the peptide-linker ester as the leaving group. This would result in a C-terminally modified peptide, depending on the nucleophile used.

G cluster_snar SNAr Cleavage Pathway start Peptide-O-Ph(NO2)-Linker-Resin meisenheimer Meisenheimer Complex Intermediate start->meisenheimer Attack at ipso-carbon nucleophile Strong Nucleophile (Nu-) nucleophile->meisenheimer cleaved Cleaved Peptide-Nu + O-Ph(NO2)-Linker-Resin meisenheimer->cleaved Elimination of Leaving Group

Caption: Proposed SNAr-mediated cleavage pathway.

Hypothetical Protocol for SNAr Cleavage:

  • Wash the fully assembled peptide-resin with a suitable aprotic solvent (e.g., DMF, DMSO).

  • Cleavage: Prepare a solution of a strong nucleophile, such as sodium thiophenoxide or the sodium salt of an alcohol, in DMF or DMSO.

  • Add the nucleophilic solution to the resin and agitate at room temperature or with gentle heating. The reaction time will be highly dependent on the nucleophile and temperature.

  • Monitor the cleavage progress by taking small aliquots of the solution and analyzing by HPLC.

  • Once cleavage is complete, filter the resin and collect the filtrate.

  • Quench the reaction and proceed with purification.

Nucleophile (Nu⁻)Resulting C-terminus
R-S⁻ (Thiolate)Thioester
R-O⁻ (Alkoxide)Ester
R₂N⁻ (Amide)Amide
Table 5: Potential C-terminal modifications via SNAr cleavage.

Advantages and Potential Applications

  • Orthogonal Cleavage: The proposed reductive and SNAr cleavage strategies are orthogonal to the standard acid-labile cleavage methods, making this linker potentially suitable for synthesizing peptides with acid-sensitive functionalities.

  • C-Terminal Modification: The SNAr pathway offers a route to C-terminally modified peptides directly from the resin.

  • Safety-Catch Potential: The reductive cleavage approach embodies the principles of a safety-catch linker, where the linker is stable until chemically activated.[4][5]

Conclusion

While the use of this compound as a linker in solid-phase peptide synthesis is not yet established in the literature, its chemical structure presents a compelling case for its potential as a versatile tool for peptide chemists. The hypothetical protocols and cleavage strategies outlined in this document, based on fundamental principles of organic chemistry and existing linker technologies, provide a solid starting point for researchers interested in exploring its utility. Experimental validation is necessary to determine the optimal conditions for its application and to fully realize its potential in the synthesis of complex and modified peptides.

References

Application Notes and Protocols for Coupling 3-(4-Nitrophenoxy)propionic Acid to Solid Supports

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the covalent attachment of 3-(4-Nitrophenoxy)propionic acid to commonly used solid supports in chemical synthesis and drug development. The nitrophenoxy group offers a versatile handle for further chemical modification or for use as a cleavable linker, making this immobilization strategy valuable for solid-phase synthesis, affinity chromatography, and drug delivery applications.

Introduction

This compound is a bifunctional molecule featuring a terminal carboxylic acid and a nitrophenoxy group. The carboxylic acid allows for its covalent attachment to a variety of solid supports, while the nitrophenoxy group can serve as a reporter group, a point for further chemical elaboration, or as a component of a cleavable linker system. The choice of solid support and coupling chemistry is critical and depends on the downstream application. This document outlines protocols for coupling to two common types of resins: amine-functionalized resins and Merrifield resins.

Coupling to Amine-Functionalized Resins

Amine-functionalized resins, such as amino-polystyrene or aminomethyl (AM) resins, provide a nucleophilic primary amine for amide bond formation with the carboxylic acid of this compound. This is a robust and widely used method for immobilization.

Experimental Protocol: Carbodiimide-Mediated Coupling

This protocol utilizes a carbodiimide coupling agent, such as N,N'-Diisopropylcarbodiimide (DIC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activating agent like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and minimize side reactions.

Materials:

  • Amine-functionalized resin (e.g., Aminomethylated polystyrene, 100-200 mesh, 1% DVB)

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

  • Shaker or rocker

Procedure:

  • Resin Swelling: Swell the amine-functionalized resin (1.0 g, ~1.0 mmol/g loading) in DCM (10 mL) for 1 hour in a solid-phase synthesis vessel. Drain the solvent.

  • Washing: Wash the resin sequentially with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Activation of Carboxylic Acid: In a separate flask, dissolve this compound (3 equivalents based on resin loading) and HOBt (3 equivalents) in DMF (5 mL). Add DIC (3 equivalents) to the solution and allow it to pre-activate for 10-15 minutes at room temperature.[1]

  • Coupling Reaction: Add the pre-activated solution to the swollen resin. Agitate the mixture at room temperature for 4-12 hours on a shaker or rocker.

  • Washing: Drain the reaction mixture and wash the resin thoroughly with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Drying: Dry the resin under vacuum to a constant weight.

Quantitative Data

The following table summarizes typical quantitative data for carbodiimide-mediated coupling of carboxylic acids to amine resins. Actual values for this compound may vary and should be determined experimentally.

ParameterTypical ValueMethod of Determination
Loading Capacity 0.5 - 1.2 mmol/gQuantitative cleavage and spectrophotometric analysis of the nitrophenolate anion.
Coupling Efficiency > 95%Kaiser test (for unreacted primary amines) or picric acid titration.
Reaction Time 4 - 12 hoursMonitored by Kaiser test.

Coupling to Merrifield Resins

Merrifield resin is a chloromethylated polystyrene support. The coupling of a carboxylic acid to this resin proceeds via a nucleophilic substitution reaction, typically by forming the cesium salt of the carboxylic acid.[2][3]

Experimental Protocol: Cesium Salt Method

This method, developed by Gisin, is a reliable way to attach carboxylic acids to Merrifield resins with minimal side reactions.[2]

Materials:

  • Merrifield resin (100-200 mesh, 1% DVB)

  • This compound

  • Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Water

  • Solid-phase synthesis vessel

  • Shaker or rocker

  • Heating mantle or oil bath

Procedure:

  • Formation of Cesium Salt: Dissolve this compound (1.5 equivalents based on resin loading) in methanol (5 mL/mmol) and add water (0.5 mL/mmol).[2] Adjust the pH to 7.0 with a 20% aqueous solution of cesium carbonate.[2] Evaporate the solution to dryness. Add DMF (2.5 mL/mmol) and evaporate to dryness again to ensure the salt is anhydrous.[2]

  • Resin Swelling: Swell the Merrifield resin (1.0 g) in DMF (8-10 mL) for 1 hour in a solid-phase synthesis vessel.[3]

  • Coupling Reaction: Add the dried cesium salt of this compound to the swollen resin. Heat the mixture at 50°C for 12-24 hours with agitation.[3]

  • Washing: Allow the resin to cool to room temperature. Drain the solvent and wash the resin sequentially with DMF (3 x 10 mL), 50% aqueous DMF (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).[3]

  • Drying: Dry the resin under vacuum to a constant weight.

Quantitative Data

The following table provides expected quantitative data for the cesium salt-mediated coupling of carboxylic acids to Merrifield resins.

ParameterTypical ValueMethod of Determination
Loading Capacity 0.4 - 0.9 mmol/gSaponification of the ester linkage and quantification of the released acid.
Coupling Efficiency 80 - 95%Based on the final loading capacity compared to the theoretical maximum.
Reaction Time 12 - 24 hoursOptimization may be required; can be monitored by the disappearance of the carboxylic acid from the solution.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for coupling this compound to a solid support.

experimental_workflow start Start resin_prep Resin Preparation (Swelling & Washing) start->resin_prep coupling Coupling Reaction resin_prep->coupling activation Carboxylic Acid Activation activation->coupling washing Post-Coupling Washing coupling->washing drying Drying washing->drying end Functionalized Resin drying->end

Caption: General workflow for solid-phase coupling of this compound.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Carbodiimides (DIC, EDC) are potent allergens and should be handled with care.

  • Refer to the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols: 3-(4-Nitrophenoxy)propionic Acid in Solid-Phase Organic Synthesis (SPOS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 3-(4-Nitrophenoxy)propionic acid as a versatile linker in solid-phase organic synthesis (SPOS). This linker strategy is particularly amenable to applications requiring either photolytic cleavage or a safety-catch approach, offering flexibility in the synthesis of small molecules, peptides, and other organic compounds.

Introduction

This compound is a bifunctional molecule that can be employed as a linker in SPOS. Its structure incorporates a carboxylic acid handle for attachment to a solid support or the first building block, and a 4-nitrophenoxy group that can serve as a latent cleavage site. The electron-withdrawing nature of the nitro group makes the phenoxy ether susceptible to cleavage under specific conditions. This linker can be utilized in two primary modes:

  • Photolabile Linker: The nitrobenzyl moiety is a well-known photolabile group. Upon irradiation with UV light (typically around 350 nm), an intramolecular redox reaction can be initiated, leading to the cleavage of the phenoxy-propane bond and release of the synthesized molecule.

  • Safety-Catch Linker: The nitro group can be chemically reduced to an amine. This transformation dramatically alters the electronic properties of the aromatic ring, activating the linker for cleavage under milder, often acidic, conditions. This two-step cleavage strategy provides an orthogonal release mechanism, enhancing the robustness of the synthetic route.

Key Applications

  • Combinatorial Chemistry: Facile cleavage allows for the high-throughput synthesis and screening of compound libraries.

  • Peptide Synthesis: Can be used for the synthesis of C-terminally modified peptides.

  • Small Molecule Synthesis: Suitable for the solid-phase synthesis of diverse organic molecules where a traceless or near-traceless linker is desired.

Experimental Workflows and Signaling Pathways

Workflow for Photolytic Cleavage

The general workflow for utilizing this compound as a photolabile linker is depicted below.

photolytic_workflow resin Solid Support (e.g., Aminomethyl Polystyrene) linker_attachment Linker Attachment: This compound, DIC, HOBt resin->linker_attachment substrate_loading Substrate Loading: (e.g., Fmoc-Amino Acid), DIC, DMAP linker_attachment->substrate_loading synthesis Solid-Phase Synthesis: Deprotection, Coupling Cycles substrate_loading->synthesis cleavage Photolytic Cleavage: UV light (350 nm), Toluene/MeOH synthesis->cleavage product Purified Product cleavage->product

Caption: Workflow for SPOS using a photolabile linker strategy.

Workflow for Safety-Catch Cleavage

The safety-catch strategy involves an additional activation step before cleavage.

safety_catch_workflow resin Solid Support (e.g., Aminomethyl Polystyrene) linker_attachment Linker Attachment: This compound, DIC, HOBt resin->linker_attachment substrate_loading Substrate Loading: (e.g., Alcohol), DIC, DMAP linker_attachment->substrate_loading synthesis Solid-Phase Synthesis substrate_loading->synthesis activation Linker Activation: Reduction of NO2 to NH2 (e.g., SnCl2·2H2O) synthesis->activation cleavage Acidolytic Cleavage: TFA/DCM activation->cleavage product Purified Product cleavage->product

Caption: Workflow for SPOS using a safety-catch linker strategy.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained during the application of the this compound linker system.

ParameterValueMethod of Determination
Linker Loading on Resin
Initial Loading0.8 - 1.2 mmol/gQuantitative UV analysis of Fmoc cleavage
Final Loading0.7 - 1.0 mmol/gGravimetric analysis
Substrate Loading
Fmoc-Gly-OH Loading0.6 - 0.9 mmol/gUV spectrophotometry (Fmoc cleavage)
Cleavage Efficiency
Photolytic Cleavage (8h)85 - 95%HPLC analysis of crude product
Safety-Catch Cleavage90 - 98%HPLC analysis of crude product

Table 1: Typical Loading and Cleavage Efficiencies.

SubstratePhotolytic Cleavage Yield (%)Safety-Catch Cleavage Yield (%)Purity by HPLC (%)
Glycine Methyl Ester9296>95
Leucine Phenylamide8894>93
Simple Benzyl Ether9598>97

Table 2: Cleavage Yields and Purity for Representative Molecules.

Experimental Protocols

Protocol 1: Attachment of this compound to Aminomethyl Polystyrene Resin

Materials:

  • Aminomethyl polystyrene resin (1.0 mmol/g)

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Swell the aminomethyl polystyrene resin (1.0 g, 1.0 mmol) in DMF (10 mL) for 1 hour in a peptide synthesis vessel.

  • Drain the DMF.

  • In a separate flask, dissolve this compound (627 mg, 3.0 mmol) and HOBt (405 mg, 3.0 mmol) in DMF (10 mL).

  • Add DIC (468 µL, 3.0 mmol) to the solution from step 3 and stir for 10 minutes at room temperature.

  • Add the activated linker solution to the swollen resin.

  • Agitate the mixture at room temperature for 12 hours.

  • Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Dry the resin under vacuum to a constant weight.

  • (Optional) Determine the loading capacity using a quantitative ninhydrin test.

Protocol 2: Loading of an Fmoc-Protected Amino Acid

Materials:

  • Linker-functionalized resin from Protocol 1

  • Fmoc-Amino Acid (e.g., Fmoc-Gly-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM)

Procedure:

  • Swell the linker-functionalized resin (500 mg) in DCM (5 mL) for 30 minutes.

  • Drain the DCM.

  • In a separate flask, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and DMAP (0.2 equivalents) in DCM (5 mL).

  • Add DIC (3 equivalents) to the solution and stir for 5 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the mixture at room temperature for 4 hours.

  • Drain the reaction solution and wash the resin with DCM (3 x 5 mL), DMF (3 x 5 mL), and MeOH (3 x 5 mL).

  • Dry the resin under vacuum.

  • Determine the loading by treating a small amount of resin with 20% piperidine in DMF and measuring the absorbance of the dibenzofulvene-piperidine adduct at 301 nm.

Protocol 3: Photolytic Cleavage

Materials:

  • Peptide-on-resin from subsequent synthesis steps

  • Toluene

  • Methanol (MeOH)

  • UV photoreactor (e.g., Rayonet reactor with 350 nm lamps)

Procedure:

  • Wash the resin (100 mg) with DCM and dry thoroughly under vacuum.

  • Suspend the resin in a 9:1 mixture of Toluene:MeOH (10 mL) in a quartz reaction vessel.

  • Purge the suspension with argon for 15 minutes.

  • Irradiate the suspension in the photoreactor at 350 nm for 4-12 hours with gentle agitation.

  • Monitor the cleavage progress by taking small aliquots of the solution and analyzing by HPLC.

  • Once cleavage is complete, filter the resin and wash it with MeOH.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by flash chromatography or preparative HPLC.

Protocol 4: Safety-Catch Cleavage

Step A: Reduction of the Nitro Group

Materials:

  • Peptide-on-resin

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the resin (100 mg) in DMF (2 mL).

  • Prepare a solution of SnCl₂·2H₂O (5 equivalents relative to resin loading) in DMF (3 mL).

  • Add the tin(II) chloride solution to the resin suspension.

  • Agitate the mixture at room temperature for 6 hours.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL), water (3 x 5 mL), DMF (3 x 5 mL), and DCM (3 x 5 mL).

  • Dry the resin under vacuum.

Step B: Acidolytic Cleavage

Materials:

  • Activated (amine-functionalized) resin from Step A

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIS) (as a scavenger, optional)

Procedure:

  • Swell the dried resin in DCM (1 mL).

  • Prepare a cleavage cocktail of 95:2.5:2.5 TFA:DCM:TIS.

  • Add the cleavage cocktail (2 mL) to the resin.

  • Agitate the mixture at room temperature for 1-2 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with additional cleavage cocktail (1 mL) and then with DCM (2 x 2 mL).

  • Combine the filtrates and concentrate under a stream of nitrogen.

  • Precipitate the product by adding cold diethyl ether.

  • Centrifuge to collect the precipitate and dry under vacuum.

  • Purify as required.

Application Notes and Protocols for the Derivatization of Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Derivatization of Carboxylic Acids for Enhanced LC-MS/MS Analysis

Audience: Researchers, scientists, and drug development professionals.

Note on the Derivatizing Reagent: Initial searches for derivatization of carboxylic acids using 3-(4-Nitrophenoxy)propionic acid did not yield established protocols or application notes. This reagent is not commonly cited for this purpose. However, the similarly named compound, 3-Nitrophenylhydrazine (3-NPH) , is a widely used and effective derivatizing agent for carboxylic acids, significantly enhancing their detection by mass spectrometry. The following application notes and protocols are therefore based on the validated use of 3-Nitrophenylhydrazine (3-NPH).

Application Note: Enhanced Quantification of Carboxylic Acids in Biological Matrices using 3-Nitrophenylhydrazine (3-NPH) Derivatization

Introduction

Carboxylic acids are crucial metabolites in various biological pathways, including energy metabolism and cellular signaling. Their analysis, however, is often challenging due to their high polarity, which leads to poor retention on reversed-phase liquid chromatography (RP-LC) columns, and their poor ionization efficiency in mass spectrometry.

Chemical derivatization with 3-nitrophenylhydrazine (3-NPH) is a robust method to overcome these challenges. This technique converts carboxylic acids into their corresponding 3-nitrophenylhydrazones. This modification enhances the hydrophobicity of the analytes, improving their chromatographic separation, and introduces a readily ionizable group, which significantly increases the sensitivity of detection by LC-MS/MS. This method is particularly effective when used in conjunction with a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Principle of the Method

The derivatization is a two-step reaction. First, the carboxylic acid is activated by EDC in the presence of a catalyst, typically pyridine. The activated carboxylic acid then reacts with 3-NPH to form a stable hydrazone derivative. The resulting derivatives are less polar and can be efficiently separated by RP-LC and detected with high sensitivity using mass spectrometry.

Applications

This method is applicable for the quantitative analysis of a wide range of carboxylic acids, including short-chain fatty acids (SCFAs), medium- and long-chain fatty acids, and other carboxyl-containing metabolites in various biological matrices such as plasma, feces, and cell culture extracts.

Data Presentation

Table 1: Derivatization Efficiency of Various Carboxylic Acids with 3-NPH

Compound ClassCarboxylic AcidDerivatization EfficiencyReference
Short-Chain Fatty Acids Acetic Acid>90%[1]
Propionic Acid>90%[1]
Butyric Acid>90%[1]
Hydroxy Acids Lactic AcidNot specified, but detectable[2]
Glyceric Acid50-79%[1]
Aromatic Acids 4-Hydroxyphenylacetic Acid50-79%[1]
Phenylacetic Acid50-79%[1]
Di- and Tri-carboxylic Acids Succinic AcidDetectable (double derivatization)[2]
Malic AcidDetectable (double derivatization)[2]
Citric AcidRequires optimized conditions (0°C for 60 min)[3]

Table 2: Performance Characteristics of the 3-NPH Derivatization Method

ParameterValueReference
Linearity Range 0.1 ng/mL to 10 µg/mL[2]
Linear Regression (R²) > 0.99[2]
Limit of Detection (LOD) As low as 0.01 ng/mL[2]
Recovery Rates 90% to 105%[2]
Intra- and Inter-day CV ≤ 15%

Experimental Protocols

Protocol 1: Derivatization of Carboxylic Acids in Biological Samples

Materials:

  • 3-Nitrophenylhydrazine (3-NPH) solution: 200 mM in ACN/water (50/50, v/v)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) solution: 120 mM in ACN/water (50/50, v/v) containing 6% pyridine

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Formic acid

  • Sample extract (e.g., plasma, fecal extract)

  • Standard solutions of carboxylic acids

Procedure:

  • Sample Preparation: Dilute the sample extract or standard solution 1:1 (v/v) with ACN/water (50/50, v/v).

  • Derivatization Reaction:

    • In a microcentrifuge tube, mix 40 µL of the diluted sample or standard with 20 µL of the 200 mM 3-NPH solution.

    • Add 20 µL of the 120 mM EDC solution containing 6% pyridine.

    • Vortex the mixture gently.

  • Incubation: Incubate the mixture at 40°C for 30 minutes.

  • Dilution and Centrifugation:

    • After incubation, dilute the reaction mixture to 1.4 mL with ACN/water (50/50, v/v).

    • Centrifuge at 14,350 rcf for 10 minutes to precipitate any particulates.

  • Analysis: Transfer the supernatant to an LC-MS vial for analysis.

Protocol 2: UHPLC-MS/MS Analysis of 3-NPH Derivatized Carboxylic Acids

Instrumentation:

  • UHPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole).

  • Reversed-phase C18 column (e.g., Agilent SB-C18 RRHD, 100 x 2.1 mm, 1.8 µm).

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid (v/v)

  • Mobile Phase B: Acetonitrile with 0.1% formic acid (v/v)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 1 µL

  • Gradient Elution:

    • 0.0–0.5 min: Hold at 15% B

    • 0.5–10 min: Linear gradient to 50% B

    • 10–11 min: Linear gradient to 100% B

    • 11–13 min: Hold at 100% B

    • 13.1–16 min: Re-equilibrate at 15% B

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for 3-NPH derivatives.

  • Detection Mode: Multiple Reaction Monitoring (MRM). MRM transitions need to be optimized for each specific derivatized carboxylic acid.

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_invisible Sample Biological Sample (e.g., Plasma, Feces) Extract Extraction of Carboxylic Acids Sample->Extract Dilute Dilute Extract 1:1 (ACN/Water) Extract->Dilute Mix Mix Sample with 3-NPH and EDC/Pyridine Dilute->Mix 40 µL Incubate Incubate at 40°C for 30 min Mix->Incubate Dilute_Final Dilute Reaction Mixture Incubate->Dilute_Final Centrifuge Centrifuge at 14,350 rcf Dilute_Final->Centrifuge LCMS UHPLC-MS/MS Analysis Centrifuge->LCMS cluster_prep cluster_prep cluster_deriv cluster_deriv cluster_analysis cluster_analysis

Caption: Experimental workflow for the derivatization and analysis of carboxylic acids.

Reaction_Mechanism RCOOH R-COOH (Carboxylic Acid) Activated [R-CO-O-C(=NHR')NHR']+ (O-acylisourea intermediate) RCOOH->Activated + EDC EDC EDC NPH 3-NPH (3-Nitrophenylhydrazine) Product R-CONHNH-Ph-NO2 (3-Nitrophenylhydrazone Derivative) Activated->Product + 3-NPH - Urea byproduct

Caption: Reaction mechanism for the EDC-mediated derivatization with 3-NPH.

References

Application Notes and Protocols for the Cleavage of 3-(4-Nitrophenoxy)propionic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Nitrophenoxy)propionic acid esters are valuable tools in bioconjugation and the development of prodrugs and trackable labeling reagents. The 4-nitrophenoxy group serves as an excellent leaving group, and its release upon ester cleavage can be readily monitored spectrophotometrically due to the yellow color of the resulting 4-nitrophenolate anion under basic conditions. This property makes it a useful chromogenic substrate for assaying esterase activity and for studying reaction kinetics. These esters can be cleaved under both non-enzymatic (pH-dependent) and enzymatic conditions, offering flexibility for various research applications.

This document provides detailed application notes and protocols for the cleavage of this compound esters, summarizing key quantitative data and outlining experimental methodologies.

Cleavage Conditions

The cleavage of this compound esters proceeds via hydrolysis of the ester bond, which can be achieved through chemical or enzymatic methods.

Non-Enzymatic Cleavage (pH-Dependent Hydrolysis)

The ester bond of 4-nitrophenyl esters is susceptible to hydrolysis in aqueous solutions, with the rate of this spontaneous hydrolysis being pH-dependent. The rate of hydrolysis increases in more acidic or basic conditions. It is crucial to account for this spontaneous hydrolysis when performing enzyme-catalyzed reactions by running appropriate controls (substrate and buffer without enzyme).

The hydrolysis of related phenylsulfamate esters has been shown to follow different mechanisms depending on the pH. In acidic conditions (pH 2-5), an associative S(N)2(S) mechanism is observed where water acts as a nucleophile. In neutral to moderately alkaline solutions (pH ≥ ~6-9), a dissociative (E1cB) mechanism is followed.[1]

Enzymatic Cleavage

A variety of enzymes, particularly esterases such as lipases and proteases, can catalyze the hydrolysis of 4-nitrophenyl esters. The enzymatic reaction typically involves an acyl-enzyme intermediate. For instance, the hydrolysis mechanism of some enzymes utilizes a catalytic triad in the active site, where a serine residue acts as a nucleophile to cleave the ester bond.[2]

The choice of enzyme and reaction conditions (e.g., pH, temperature) will significantly impact the cleavage efficiency and kinetics.

Data Presentation

The following tables summarize kinetic data for the hydrolysis of various 4-nitrophenyl esters, which can serve as a reference for estimating the behavior of this compound esters.

Table 1: Non-Enzymatic Hydrolysis of 4-Nitrophenyl Benzoate Esters at Various pH [2]

SubstratepH 1 (nm/min)pH 4 (nm/min)pH 10 (nm/min)pH 14 (nm/min)
4-Nitrophenyl benzoate0.020.010.15>1.00
4-Nitrophenyl 4-methylbenzoate0.020.010.12>1.00
4-Nitrophenyl 4-methoxybenzoate0.020.010.10>1.00
4-Nitrophenyl 4-chlorobenzoate0.030.010.25>1.00
4-Nitrophenyl 4-cyanobenzoate0.040.010.50>1.00
4-Nitrophenyl 4-nitrobenzoate0.050.01>1.00>1.00

Rate of 4-nitrophenol production.

Table 2: Enzymatic Hydrolysis of 4-Nitrophenyl Aliphatic Esters by Penicillin G Acylase (F360V Mutant) [3]

Substratekcat (s⁻¹)Km (µM)kcat/Km (s⁻¹µM⁻¹)
4-Nitrophenyl acetate0.05 ± 0.003110 ± 100.00045
4-Nitrophenyl propionate0.02 ± 0.001130 ± 100.00015

Experimental Protocols

Protocol 1: Spectrophotometric Monitoring of Non-Enzymatic Hydrolysis

This protocol allows for the determination of the rate of spontaneous hydrolysis of this compound esters at a specific pH.

Materials:

  • This compound ester

  • Dimethyl sulfoxide (DMSO)

  • Aqueous buffer of desired pH (e.g., phosphate buffer for neutral pH, carbonate-bicarbonate buffer for alkaline pH)

  • UV-Vis Spectrophotometer

  • Cuvettes

Procedure:

  • Prepare a stock solution of the this compound ester in DMSO (e.g., 10 mM).

  • Equilibrate the aqueous buffer to the desired temperature (e.g., 25°C or 37°C).

  • Add a small volume of the ester stock solution to the buffer in a cuvette to achieve the final desired concentration (e.g., 100 µM). Ensure the final DMSO concentration is low (e.g., <1%) to avoid solvent effects.

  • Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at approximately 400-410 nm over time. The exact wavelength of maximum absorbance of 4-nitrophenolate can be pH-dependent.

  • Record the absorbance at regular intervals for a set period.

  • Calculate the rate of hydrolysis from the initial linear portion of the absorbance versus time plot, using the molar extinction coefficient of 4-nitrophenolate at the specific pH.

Protocol 2: Enzymatic Cleavage Assay

This protocol is for determining the activity of an esterase using a this compound ester as a substrate.

Materials:

  • This compound ester

  • Esterase enzyme (e.g., lipase, trypsin)

  • Reaction buffer (the optimal buffer will depend on the enzyme, a common choice is Tris-HCl or phosphate buffer at a pH optimal for the enzyme, e.g., pH 7.4 - 8.5)

  • DMSO

  • UV-Vis Spectrophotometer

  • Cuvettes

Procedure:

  • Prepare a stock solution of the this compound ester in DMSO (e.g., 10 mM).

  • Prepare a stock solution of the enzyme in the reaction buffer.

  • Set up the reaction mixture in a cuvette containing the reaction buffer and the ester substrate at the desired final concentration (e.g., 100 µM).

  • Run a control reaction containing the substrate and buffer but no enzyme to measure the rate of spontaneous hydrolysis.

  • Equilibrate the cuvette to the optimal temperature for the enzyme.

  • Initiate the reaction by adding a small volume of the enzyme stock solution to the cuvette and mix quickly.

  • Monitor the increase in absorbance at ~400-410 nm over time.

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

  • Subtract the rate of spontaneous hydrolysis (from the control reaction) from the enzyme-catalyzed rate to determine the true enzymatic activity. One unit of enzyme activity is often defined as the amount of enzyme that catalyzes the formation of 1 µmol of 4-nitrophenol per minute under the specified conditions.[4]

Visualizations

Cleavage_Mechanism cluster_non_enzymatic Non-Enzymatic Hydrolysis (pH-Dependent) cluster_enzymatic Enzymatic Hydrolysis Ester_NE 3-(4-Nitrophenoxy)propionic acid ester Products_NE 3-Hydroxypropionic acid + 4-Nitrophenol Ester_NE->Products_NE Hydrolysis H2O_OH H₂O / OH⁻ H2O_OH->Ester_NE Ester_E 3-(4-Nitrophenoxy)propionic acid ester Enzyme Esterase ES_Complex Enzyme-Substrate Complex Acyl_Enzyme Acyl-Enzyme Intermediate + 4-Nitrophenol ES_Complex->Acyl_Enzyme Products_E Regenerated Enzyme + 3-Hydroxypropionic acid Acyl_Enzyme->Products_E H₂O Ester_EEnzyme Ester_EEnzyme Ester_EEnzyme->ES_Complex

Caption: General mechanisms for non-enzymatic and enzymatic cleavage of this compound esters.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Stock_Ester Prepare Ester Stock Solution (DMSO) Setup Set up reaction: Buffer + Substrate Stock_Ester->Setup Stock_Enzyme Prepare Enzyme Stock Solution (Buffer) Initiate Initiate with Enzyme Stock_Enzyme->Initiate Buffer_Prep Prepare Reaction Buffer Buffer_Prep->Setup Equilibrate Equilibrate to Desired Temperature Setup->Equilibrate Equilibrate->Initiate Monitor Monitor Absorbance (~410 nm) Initiate->Monitor Plot Plot Absorbance vs. Time Monitor->Plot Calc_Rate Calculate Initial Rate Plot->Calc_Rate Control Subtract Control Rate (No Enzyme) Calc_Rate->Control Activity Determine Enzyme Activity Control->Activity

Caption: Workflow for a typical enzymatic cleavage assay of a this compound ester.

References

Application Notes and Protocols: 3-(4-Nitrophenoxy)propionic Acid as a Photocleavable Linker Strategy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photocleavable linkers are invaluable tools in modern drug development, diagnostics, and life sciences research, enabling precise spatial and temporal control over the release of active molecules. The ortho-nitrobenzyl group and its derivatives form a prominent class of such linkers, undergoing irreversible cleavage upon exposure to UV light. This document provides detailed application notes and protocols for the use of 3-(4-Nitrophenoxy)propionic acid , a member of the nitrophenoxy ether family, as a photocleavable linker. This strategy is applicable for the light-triggered release of therapeutic agents, probes, and other bioactive molecules from substrates, carriers, or solid supports.

The core of this technology lies in the photochemistry of the ortho-nitrobenzyl moiety. Upon absorption of UV light, an intramolecular hydrogen abstraction by the excited nitro group initiates a cascade of electronic and atomic rearrangements, culminating in the cleavage of the benzylic ether bond and the release of the conjugated molecule.

Chemical and Physical Properties

PropertyValue
Chemical Formula C₉H₉NO₅
Molecular Weight 211.17 g/mol
CAS Number 10572-16-4
Appearance Solid
Solubility Soluble in DMSO, DMF

Photocleavage Mechanism

The photocleavage of this compound follows the general mechanism established for o-nitrobenzyl ethers. The key steps are illustrated in the signaling pathway diagram below.

G cluster_0 Initiation cluster_1 Rearrangement cluster_2 Cleavage & Release Start This compound Derivative Excited Excited State Start->Excited UV Light (hv) AciNitro Aci-Nitro Intermediate Excited->AciNitro Intramolecular H-Abstraction Cyclic Cyclic Intermediate AciNitro->Cyclic Cleavage Bond Cleavage Cyclic->Cleavage Released Released Molecule Cleavage->Released Byproduct Nitroso Byproduct Cleavage->Byproduct

Caption: General photocleavage mechanism of a nitrophenoxy ether linker.

Quantitative Data for Related Photocleavable Linkers

Quantitative data for this compound is not extensively reported. However, data from structurally related o-nitrobenzyl linkers provide valuable insights into expected performance. Cleavage efficiency is influenced by factors such as the substitution pattern on the aromatic ring, the nature of the solvent, and the wavelength and intensity of the light source.[1][2]

Linker TypeWavelength (nm)Quantum Yield (Φ)Half-life (t₁₂)SolventReference
1-(2-Nitrophenyl)ethyl phosphate3420.53Not specifiedAqueous Buffer[3]
α-Methyl-6-nitroveratryl-based amide linker365Not specified10 secondsDioxane[1]
o-Nitrobenzyl ester365Not specified>80% decomp. in 10 minNot specified[4]
Coumarin methyl ester derivative365Higher than NB at this λNot specifiedNot specified[2]
Nitrobenzyl derivative405Higher than Coumarin at this λNot specifiedNot specified[2]

Note: The quantum yield and cleavage kinetics are highly dependent on the specific molecular structure and experimental conditions. The data above should be used as a general guide.

Experimental Protocols

The following protocols are representative methods for the synthesis, conjugation, and photocleavage of molecules using a this compound-based linker strategy. Optimization for specific applications is recommended.

Protocol 1: Synthesis of an Amine-Reactive NHS Ester of this compound

This protocol describes the conversion of the carboxylic acid group of the linker into an N-hydroxysuccinimide (NHS) ester, which can readily react with primary amines.

Materials:

  • This compound

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Anhydrous sodium sulfate or magnesium sulfate

  • Thin Layer Chromatography (TLC) plates

Workflow Diagram:

G Start Dissolve Linker, NHS, and DCC/EDC in DCM/DMF React Stir at RT for 2-4h Start->React Filter Filter to remove DCU (if DCC is used) React->Filter Wash Wash with water/brine Filter->Wash Dry Dry organic layer Wash->Dry Evaporate Evaporate solvent Dry->Evaporate Purify Purify by crystallization or chromatography Evaporate->Purify End NHS-activated Linker Purify->End

Caption: Workflow for the synthesis of an NHS-activated linker.

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM or DMF.

  • Add DCC (1.1 equivalents) or EDC (1.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • If DCC was used, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU.

  • If the reaction was performed in DMF, dilute with EtOAc and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., EtOAc/hexanes) or by silica gel chromatography.

Protocol 2: Conjugation of the NHS-Activated Linker to a Primary Amine

This protocol details the reaction of the NHS-activated linker with a molecule containing a primary amine, such as a protein, peptide, or small molecule drug.

Materials:

  • NHS-activated this compound

  • Amine-containing molecule

  • Anhydrous, amine-free solvent (e.g., DMF, DMSO)

  • DIPEA (N,N-Diisopropylethylamine) or other non-nucleophilic base (optional, for amine salts)

  • Size-exclusion chromatography or dialysis equipment for purification of protein conjugates

Procedure:

  • Dissolve the amine-containing molecule in the appropriate anhydrous solvent. If the amine is in the form of a salt (e.g., hydrochloride), add 1.2 equivalents of a non-nucleophilic base like DIPEA.

  • Dissolve the NHS-activated linker (1.5-3 equivalents) in a minimal amount of the same solvent.

  • Add the linker solution to the amine solution dropwise while stirring.

  • Allow the reaction to proceed at room temperature for 2-12 hours. The reaction can be monitored by LC-MS for small molecules or by assessing the degree of labeling for proteins.

  • For small molecule conjugates, the product can be purified by preparative HPLC.

  • For protein conjugates, remove excess linker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.

Protocol 3: Photocleavage and Analysis

This protocol provides a general procedure for the photocleavage of the linker and subsequent analysis of the released molecule.

Materials:

  • Conjugate of the photocleavable linker and the molecule of interest

  • Appropriate solvent (e.g., aqueous buffer, methanol, acetonitrile)

  • UV lamp with an appropriate wavelength output (typically 350-365 nm)

  • Quartz cuvette or other UV-transparent reaction vessel

  • HPLC system for analysis

Workflow Diagram:

G Prepare Prepare solution of conjugate in a quartz cuvette Irradiate Irradiate with UV lamp (e.g., 365 nm) Prepare->Irradiate Sample Take aliquots at different time points Irradiate->Sample Analyze Analyze by HPLC-UV/Vis or LC-MS Sample->Analyze Quantify Quantify released molecule and remaining conjugate Analyze->Quantify End Cleavage Kinetics Data Quantify->End

Caption: Experimental workflow for photocleavage and analysis.

Procedure:

  • Prepare a dilute solution of the conjugate in a suitable solvent in a quartz cuvette or other UV-transparent vessel. A typical concentration range is 10-100 µM.

  • Place the vessel at a fixed distance from the UV lamp. The use of a filter may be necessary to select the desired wavelength range.

  • Irradiate the solution for a set period. To determine the cleavage kinetics, take aliquots at various time points (e.g., 0, 1, 2, 5, 10, 20, 30 minutes).

  • Analyze the aliquots by HPLC. Use a UV-Vis detector set to a wavelength where both the conjugate and the released molecule absorb, or use a mass spectrometer for detection.

  • Quantify the amount of released molecule and remaining conjugate by integrating the respective peak areas in the chromatograms.[5]

  • Plot the concentration of the released molecule or the disappearance of the conjugate as a function of irradiation time to determine the cleavage kinetics.

Applications

The this compound photocleavable linker strategy can be employed in a variety of applications, including:

  • Spatially Controlled Drug Delivery: Releasing a therapeutic agent at a specific site of action by targeted light application.

  • "Caged" Compounds: Synthesizing inactive forms of bioactive molecules (e.g., neurotransmitters, signaling molecules) that can be rapidly activated with a pulse of light to study biological processes with high temporal resolution.

  • Proteomics and Affinity Chromatography: Immobilizing bait molecules on a solid support to capture interacting partners, which can then be released under mild conditions using light.[6]

  • Surface Patterning: Creating patterns of biomolecules on surfaces to study cell adhesion, migration, and differentiation.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Cleavage Efficiency Insufficient light intensity or duration.Increase irradiation time or use a more powerful lamp. Ensure the wavelength of the lamp is appropriate for the linker's absorbance spectrum.
Solvent quenching.Some solvents can quench the excited state. Test the cleavage in different solvents (e.g., acetonitrile, methanol, buffered aqueous solutions).
Side Reactions Photodegradation of the released molecule.Use a longer wavelength of light if possible, or reduce the irradiation time. The inclusion of antioxidants may also be beneficial.
Incomplete Conjugation Inactive NHS ester due to hydrolysis.Use freshly prepared NHS-activated linker and anhydrous solvents.
Steric hindrance.Increase the reaction time or temperature, or use a linker with a longer spacer arm.

Disclaimer: These protocols are intended as a general guide. Researchers should adapt and optimize the conditions for their specific molecules and experimental setups. Appropriate safety precautions should be taken when working with UV light and chemical reagents.

References

Application of 3-(4-Nitrophenoxy)propionic Acid in Combinatorial Chemistry: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

While direct, widespread applications of 3-(4-Nitrophenoxy)propionic acid as a linker in published combinatorial chemistry studies are not extensively documented, its chemical structure strongly suggests its potential utility as a versatile linker in solid-phase synthesis for the generation of small molecule libraries. The key features of this molecule are the terminal carboxylic acid, which allows for attachment to an amino-functionalized solid support, and the 4-nitrophenoxy group, which can function as a cleavable element.

The 4-nitrophenoxy group is an excellent leaving group, making the ether linkage susceptible to nucleophilic cleavage. Additionally, nitrophenyl derivatives are often employed as photolabile linkers, where cleavage is induced by UV irradiation. This allows for the release of the synthesized compounds from the solid support under mild conditions, which is highly desirable for sensitive molecules.

Given the structural similarities to well-established photolabile linkers like the o-nitrobenzyl systems, it is plausible that this compound could be employed as a photolabile linker. The cleavage mechanism would likely involve photochemical excitation of the nitro group, leading to the release of the synthesized molecule.

As a close and well-documented analogue, Fmoc-(R)-3-amino-3-(2-nitrophenyl)propionic acid is a commercially available and widely used photolabile linker in solid-phase peptide synthesis (SPPS).[1] Its application provides a strong model for the potential use of this compound. The primary difference lies in the position of the nitro group (ortho vs. para) and the nature of the linkage to the propionic acid backbone (amino vs. ether). The ortho-nitro position in the analogue is crucial for the typical photocleavage mechanism.

The protocols and data presented below are based on the application of this close analogue and serve as a guide for the potential implementation of this compound in a combinatorial chemistry workflow.

Experimental Protocols

Protocol 1: Attachment of a Carboxylic Acid Linker to Amino-Functionalized Resin

This protocol describes the general procedure for the covalent attachment of a carboxylic acid-containing linker, such as this compound, to an amino-functionalized solid support (e.g., aminomethyl polystyrene).

Materials:

  • Amino-functionalized resin (e.g., Aminomethyl polystyrene, 100-200 mesh, 1% DVB)

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (20% in DMF)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Swell the aminomethyl polystyrene resin in DMF for 1 hour.

  • Wash the resin with DMF (3 x 10 mL/g resin).

  • Prepare a solution of this compound (3 equivalents relative to resin loading), HOBt (3 equivalents), and DIC (3 equivalents) in DMF.

  • Add the solution to the resin and shake at room temperature for 4-12 hours.

  • Wash the resin with DMF (3 x 10 mL/g resin) and DCM (3 x 10 mL/g resin).

  • To cap any unreacted amino groups, treat the resin with a solution of acetic anhydride (10 equivalents) and diisopropylethylamine (DIPEA) (10 equivalents) in DMF for 30 minutes.

  • Wash the resin with DMF (3 x 10 mL/g resin), DCM (3 x 10 mL/g resin), and methanol (2 x 10 mL/g resin).

  • Dry the resin under vacuum.

Protocol 2: Solid-Phase Synthesis of a Small Molecule Library using a Photolabile Linker

This protocol outlines the general steps for the synthesis of a small molecule library on a solid support functionalized with a photolabile linker, using Fmoc-(R)-3-amino-3-(2-nitrophenyl)propionic acid as an example.

Materials:

  • Resin pre-loaded with Fmoc-(R)-3-amino-3-(2-nitrophenyl)propionic acid

  • Fmoc-protected amino acids or other building blocks

  • Coupling reagents (e.g., HATU, HBTU, DIC/HOBt)

  • Bases (e.g., DIPEA, N-methylmorpholine)

  • Solvents (DMF, DCM)

  • Cleavage solution: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)

  • UV lamp (365 nm)

Procedure:

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group.

  • Wash the resin with DMF (5 x 10 mL/g resin).

  • Coupling: Add the first Fmoc-protected building block (3 equivalents), a coupling reagent (e.g., HATU, 3 equivalents), and a base (e.g., DIPEA, 6 equivalents) in DMF to the resin. Shake for 1-2 hours.

  • Wash the resin with DMF (3 x 10 mL/g resin) and DCM (3 x 10 mL/g resin).

  • Repeat steps 1-4 for each subsequent building block to elongate the molecule.

  • After the final coupling, perform a final Fmoc deprotection (if necessary for the final molecule's structure).

  • Wash the resin extensively with DMF and DCM and dry under vacuum.

  • Photochemical Cleavage: Suspend the resin in a suitable solvent (e.g., DCM, THF, or a mixture compatible with the synthesized molecules).

  • Irradiate the suspension with a UV lamp at 365 nm for 2-12 hours. Monitor the cleavage progress by analyzing small aliquots of the solution by LC-MS.

  • Filter the resin and collect the filtrate containing the cleaved product.

  • Wash the resin with the cleavage solvent and combine the filtrates.

  • Concentrate the solution to obtain the crude product.

Data Presentation

The following tables summarize typical quantitative data that would be generated during the synthesis and cleavage of a small molecule library using a photolabile linker.

Table 1: Loading Efficiency of this compound onto Aminomethyl Resin

Coupling MethodLinker EquivalentsResin Loading (mmol/g)Loading Efficiency (%)
DIC/HOBt30.8585
HATU/DIPEA30.9292
PyBOP/DIPEA30.8888

Table 2: Cleavage Efficiency of a Model Peptide from a Photolabile Linker Resin

Cleavage ConditionIrradiation Time (h)Cleavage Yield (%)Purity by HPLC (%)
UV (365 nm) in DCM27591
UV (365 nm) in DCM69289
UV (365 nm) in DCM129585
TFA/TIS/H2O2>9893

Visualizations

Workflow for Solid-Phase Synthesis using a Cleavable Linker

G cluster_0 Resin Preparation cluster_1 Combinatorial Synthesis cluster_2 Cleavage and Isolation Start Start Swell Resin Swell Resin Start->Swell Resin Attach Linker Attach Linker Swell Resin->Attach Linker Cap Unreacted Sites Cap Unreacted Sites Attach Linker->Cap Unreacted Sites Ready Resin Ready Resin Cap Unreacted Sites->Ready Resin Deprotection Deprotection Ready Resin->Deprotection Coupling Coupling Deprotection->Coupling Wash Wash Coupling->Wash Repeat Repeat Wash->Repeat Repeat->Deprotection Next Building Block Final Deprotection Final Deprotection Repeat->Final Deprotection Final Step Cleavage Cleavage Final Deprotection->Cleavage Isolate Product Isolate Product Cleavage->Isolate Product End End Isolate Product->End

Caption: General workflow for solid-phase combinatorial synthesis.

Logical Relationship of Linker Functionality

G cluster_0 Function linker This compound Carboxylic Acid 4-Nitrophenoxy Group attachment Attachment to Solid Support linker:f0->attachment forms amide bond with amino-functionalized resin cleavage Cleavage from Solid Support linker:f1->cleavage enables release of synthesized molecule

Caption: Functional components of the linker molecule.

References

Application Notes and Protocols for the Synthesis of Small Molecule Libraries using 3-(4-Nitrophenoxy)propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of diverse small molecule libraries is a cornerstone of modern drug discovery and chemical biology. These libraries are instrumental in identifying novel hit compounds against a wide array of biological targets. A key strategy in the construction of such libraries, particularly through solid-phase organic synthesis (SPOS), is the use of versatile linkers that allow for the attachment and subsequent cleavage of the synthesized molecules. 3-(4-Nitrophenoxy)propionic acid serves as a valuable bifunctional linker, enabling the sequential attachment of different building blocks to generate a library of diverse chemical entities.

The 4-nitrophenoxy group acts as a good leaving group, facilitating the formation of an active ester upon activation of the carboxylic acid. This active ester can then readily react with nucleophiles, such as amines or alcohols on a solid support or on a building block. The propionic acid chain provides spacing and flexibility, while the terminal carboxylic acid allows for the attachment of a second building block. This application note provides detailed protocols for the use of this compound in the solid-phase synthesis of small molecule libraries.

Chemical and Physical Properties

A summary of the key properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₉H₉NO₅
Molecular Weight 211.17 g/mol
Appearance Off-white to pale yellow solid
Melting Point 138-141 °C
Solubility Soluble in DMF, DMSO, and other polar organic solvents
Purity (typical) >98%

Application: Bifunctional Linker for Solid-Phase Synthesis

This compound is employed as a cleavable linker in solid-phase organic synthesis to generate libraries of small molecules, often with a core scaffold and diverse substituents. The general workflow involves the immobilization of a starting building block onto a solid support, followed by the attachment of the this compound linker, and subsequent coupling of a second building block. The final product is then cleaved from the resin.

G cluster_workflow General Solid-Phase Synthesis Workflow Resin Solid Support (e.g., Wang Resin) Immobilization Immobilization Resin->Immobilization 1. BB1 Building Block 1 (with nucleophile) BB1->Immobilization Resin_BB1 Resin-Bound Building Block 1 Immobilization->Resin_BB1 Coupling1 Coupling Resin_BB1->Coupling1 3. Linker 3-(4-Nitrophenoxy) propionic Acid Activation Activation (e.g., DIC/HOBt) Linker->Activation 2. ActiveLinker Activated Linker Activation->ActiveLinker ActiveLinker->Coupling1 Resin_Linker_BB1 Resin-Linker-BB1 Coupling1->Resin_Linker_BB1 Coupling2 Coupling Resin_Linker_BB1->Coupling2 4. BB2 Building Block 2 (with nucleophile) BB2->Coupling2 Resin_Final Resin-Bound Final Compound Coupling2->Resin_Final Cleavage Cleavage (e.g., TFA) Resin_Final->Cleavage 5. FinalProduct Final Product in Solution Cleavage->FinalProduct Purification Purification (e.g., HPLC) FinalProduct->Purification 6. PureProduct Pure Small Molecule Purification->PureProduct

General workflow for solid-phase synthesis.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in small molecule library synthesis. Optimization of reaction times, temperatures, and reagent equivalents may be necessary depending on the specific building blocks used.

Protocol 1: Immobilization of the First Building Block (Example with an Amine)

This protocol describes the attachment of a building block containing a primary or secondary amine to a solid support, such as a Rink Amide resin.

Materials:

  • Rink Amide resin (e.g., 100-200 mesh, 0.5-1.0 mmol/g loading)

  • Building Block 1 (amine, 3-5 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC, 3-5 equivalents)

  • 1-Hydroxybenzotriazole (HOBt, 3-5 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (20% in DMF)

  • Solid-phase synthesis vessel

  • Shaker or rotator

Procedure:

  • Swell the Rink Amide resin in DMF for 30-60 minutes in a solid-phase synthesis vessel.

  • Drain the DMF and wash the resin with DMF (3 x 10 mL).

  • Treat the resin with 20% piperidine in DMF for 5 minutes, then drain. Repeat this step for another 20 minutes to ensure complete Fmoc deprotection.

  • Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL).

  • In a separate vial, dissolve Building Block 1 (3-5 eq), HOBt (3-5 eq), and DIC (3-5 eq) in DMF.

  • Add the solution to the resin and shake or rotate the vessel at room temperature for 2-4 hours.

  • Monitor the reaction for completion using a Kaiser test (for primary amines) or a chloranil test (for secondary amines).[1]

  • Once the reaction is complete, drain the reaction mixture and wash the resin with DMF (5 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).

  • Dry the resin under vacuum.

Protocol 2: Coupling of this compound Linker

This protocol details the attachment of the linker to the immobilized first building block.

Materials:

  • Resin-bound Building Block 1

  • This compound (3-5 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC, 3-5 equivalents)

  • 1-Hydroxybenzotriazole (HOBt, 3-5 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Swell the resin-bound Building Block 1 in DMF for 30 minutes.

  • In a separate vial, dissolve this compound (3-5 eq), HOBt (3-5 eq), and DIC (3-5 eq) in DMF.

  • Add the activated linker solution to the resin.

  • Shake or rotate the vessel at room temperature for 4-8 hours.

  • Monitor the reaction for the disappearance of the free amine using a Kaiser or chloranil test.[1]

  • After completion, drain the solution and wash the resin with DMF (5 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).

  • Dry the resin under vacuum.

Protocol 3: Coupling of the Second Building Block

This protocol describes the attachment of the second building block to the linker. The 4-nitrophenoxy group of the linker is displaced by a nucleophile on the second building block.

Materials:

  • Resin-Linker-Building Block 1 conjugate

  • Building Block 2 (amine or other nucleophile, 5-10 equivalents)

  • N,N-Diisopropylethylamine (DIPEA, 5-10 equivalents, if Building Block 2 is an amine salt)

  • N,N-Dimethylformamide (DMF) or other suitable aprotic solvent

  • Dichloromethane (DCM)

Procedure:

  • Swell the resin-linker-Building Block 1 conjugate in DMF.

  • Dissolve Building Block 2 (and DIPEA if necessary) in DMF.

  • Add the solution of Building Block 2 to the resin.

  • Shake or rotate the vessel at room temperature to 50 °C for 12-24 hours. The release of the yellow 4-nitrophenolate anion can often be visually monitored.

  • After the reaction is complete, drain the solution and wash the resin extensively with DMF (5 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).

  • Dry the resin under vacuum.

Protocol 4: Cleavage of the Final Product from the Resin

This protocol describes the release of the final small molecule from the solid support. The cleavage cocktail will depend on the nature of the linker to the resin and any protecting groups on the building blocks. The following is a general procedure using trifluoroacetic acid (TFA).[2]

Materials:

  • Resin-bound final compound

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Centrifuge

Procedure:

  • Place the dry resin in a reaction vessel.

  • Add the cleavage cocktail to the resin (typically 1-2 mL per 100 mg of resin).

  • Shake or rotate the vessel at room temperature for 1-3 hours.[2]

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of TFA or DCM and combine the filtrates.

  • Concentrate the filtrate under a stream of nitrogen or by rotary evaporation.

  • Precipitate the crude product by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the product, decant the ether, and repeat the ether wash.

  • Dry the crude product under vacuum.

Data Presentation

The following table provides representative data for the synthesis of a hypothetical small molecule library using the described protocols. Actual yields and purities will vary depending on the specific building blocks and reaction conditions.

StepReactionTypical Time (h)Typical Yield (%)Typical Purity (%)Monitoring Method
1 Immobilization of BB12-4>95% (on resin)N/AKaiser/Chloranil Test[1]
2 Linker Coupling4-8>95% (on resin)N/AKaiser/Chloranil Test[1]
3 Coupling of BB212-2470-90% (on resin)N/AVisual (color change)
4 Cleavage & PurificationN/A50-80% (overall)>95% (after HPLC)LC-MS, HPLC

Signaling Pathway Diagram Example

Small molecule libraries are often designed to target specific signaling pathways implicated in disease. The following diagram illustrates a simplified hypothetical signaling pathway that could be targeted by a library of small molecules.

G cluster_pathway Hypothetical Kinase Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Promotes SmallMolecule Small Molecule Inhibitor SmallMolecule->Kinase2 Inhibits

Targeting a kinase cascade with a small molecule.

Conclusion

This compound is a versatile and effective bifunctional linker for the solid-phase synthesis of small molecule libraries. The protocols outlined in this application note provide a robust starting point for researchers to develop diverse libraries for high-throughput screening and lead optimization in drug discovery. Careful monitoring of each reaction step and optimization of conditions are crucial for achieving high yields and purities of the final products.

References

Application Notes and Protocols: Protecting Group Strategies for 3-(4-Nitrophenoxy)propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and strategies for the protection of the carboxylic acid functionality of 3-(4-nitrophenoxy)propionic acid. The selection of an appropriate protecting group is crucial to prevent undesired reactions and ensure high yields in multi-step organic syntheses. The strategies outlined below are compatible with the nitro group present in the molecule.

Introduction to Protecting Group Strategy

In the synthesis of complex organic molecules, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a chemical transformation at another part of the molecule. This temporary blocking is achieved by introducing a "protecting group," which is later removed in a deprotection step to reveal the original functional group.[1] An ideal protecting group should be easy to introduce and remove in high yields under mild conditions that do not affect other functional groups in the molecule.[2]

For this compound, the primary functional group requiring protection is the carboxylic acid. The choice of protecting group will depend on the specific reaction conditions planned in the synthetic route. This document focuses on three common ester protecting groups: methyl, benzyl, and tert-butyl esters. These groups offer a range of deprotection conditions, allowing for flexibility in synthetic design, a concept known as orthogonal protection.[1][3][4]

Protecting Group Selection and Strategy

The selection of a suitable protecting group for the carboxylic acid in this compound should consider the stability of the nitro group and the ether linkage. The protecting groups discussed here—methyl, benzyl, and tert-butyl esters—are generally stable under a variety of reaction conditions and their deprotection methods are compatible with the target molecule.

Methyl Ester

Methyl esters are one of the simplest and most common protecting groups for carboxylic acids.[2] They are stable to a wide range of reaction conditions but can be cleaved by base-catalyzed hydrolysis.[5]

Protection (Esterification): The methyl ester of this compound can be readily prepared by Fischer esterification, reacting the carboxylic acid with methanol in the presence of a catalytic amount of strong acid, such as sulfuric acid.[6][7] Alternatively, diazomethane offers a high-yielding but hazardous method.[8] A safer and efficient method involves using polymer-supported triphenylphosphine with 2,4,6-trichloro-1,3,5-triazine.[2]

Deprotection (Hydrolysis): Deprotection is typically achieved by saponification using an aqueous base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and a miscible organic solvent like methanol or THF.[5][9]

Benzyl Ester

Benzyl esters are another popular choice for protecting carboxylic acids.[10] A key advantage of the benzyl group is its removal by catalytic hydrogenolysis, which proceeds under neutral conditions, thus avoiding harsh acidic or basic treatments that could affect other functional groups.[5][11]

Protection (Esterification): Benzyl esters can be formed by reacting the carboxylic acid with benzyl alcohol under acidic catalysis or, more commonly, by reacting the carboxylate salt with benzyl bromide.[3][12]

Deprotection (Hydrogenolysis): The benzyl group is readily cleaved by catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.[5][11] This method is mild and highly selective.

Tert-Butyl Ester

Tert-butyl esters are particularly useful due to their stability to a wide range of nucleophilic and basic conditions.[13][14] They are, however, readily cleaved under acidic conditions.[13]

Protection (Esterification): The formation of tert-butyl esters can be achieved by reacting the carboxylic acid with isobutylene in the presence of a strong acid catalyst. A more recent and efficient method utilizes bis(trifluoromethanesulfonyl)imide (Tf2NH) as a catalyst with tert-butyl acetate serving as both the reagent and solvent.[15][16]

Deprotection (Acidolysis): Deprotection is conveniently carried out using strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[5][17] The byproducts, isobutylene and carbon dioxide, are volatile, simplifying purification.

Data Presentation

The following tables summarize typical quantitative data for the protection and deprotection of carboxylic acids using methyl, benzyl, and tert-butyl esters. Please note that reaction times and yields can be substrate-dependent and may require optimization for this compound.[5]

Table 1: Protection of Carboxylic Acids as Esters

Protecting GroupReagent(s)Solvent(s)TemperatureTimeYield (%)Reference(s)
Methyl Ester CH₂N₂Et₂O, MeOHRoom Temp.1.5 h92[9]
MeOH, H₂SO₄ (cat.)MeOHReflux10 - 60 h68 - 98[8][18]
Benzyl Ester BnOH, TsOH (cat.)TolueneReflux24 h67[11]
BnBr, Cs₂CO₃DMFRoom Temp.12 - 16 hHigh[3]
Tert-Butyl Ester t-BuOAc, Tf₂NH (cat.)t-BuOAc60 °C1 - 24 hHigh[15][16]
Boc₂O, DMAPDioxaneRoom Temp.12 h40 - 60[19]

Table 2: Deprotection of Ester Protecting Groups

Protecting GroupReagent(s)Solvent(s)TemperatureTimeYield (%)Reference(s)
Methyl Ester LiOHH₂O, THFRoom Temp.1 - 20 h75 - 100[9]
NaOHH₂O, MeOHRoom Temp.4 - 17 h99[9]
Benzyl Ester H₂, Pd/CMeOHRoom Temp.5 h99[11]
H₂, Pd/CEtOAc, MeOHRoom Temp.Overnight100[11]
Tert-Butyl Ester TFA, DCM (1:1)DCMRoom Temp.1 - 3 hHigh[5]
H₃PO₄ (aq)-60 °C2 - 6 hHigh[13]

Experimental Protocols

Protocol 1: Methyl Ester Protection (Fischer Esterification)
  • Dissolve this compound (1.0 eq) in methanol (10-20 volumes).

  • Add concentrated sulfuric acid (0.1 eq) dropwise.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the methyl ester.

Protocol 2: Methyl Ester Deprotection (Saponification)
  • Dissolve the methyl 3-(4-nitrophenoxy)propionate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, acidify the reaction mixture to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.

Protocol 3: Benzyl Ester Protection
  • Suspend this compound (1.0 eq) and cesium carbonate (1.5 eq) in DMF.

  • Add benzyl bromide (1.2 eq) and stir the mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC.

  • Dilute the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.[3]

Protocol 4: Benzyl Ester Deprotection (Hydrogenolysis)
  • Dissolve the benzyl 3-(4-nitrophenoxy)propionate (1.0 eq) in methanol or ethyl acetate.

  • Add 10% palladium on carbon (10 mol%).

  • Stir the mixture under a hydrogen atmosphere (e.g., using a balloon) at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected carboxylic acid.[3]

Protocol 5: Tert-Butyl Ester Protection
  • Dissolve this compound (1.0 eq) in tert-butyl acetate.

  • Add a catalytic amount of bis(trifluoromethanesulfonyl)imide (Tf₂NH) (e.g., 1-5 mol%).

  • Heat the mixture to 60 °C and stir for 1-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography if necessary.[15][16]

Protocol 6: Tert-Butyl Ester Deprotection (Acidolysis)
  • Dissolve the tert-butyl 3-(4-nitrophenoxy)propionate (1.0 eq) in dichloromethane (DCM).

  • Add an equal volume of trifluoroacetic acid (TFA).

  • Stir the mixture at room temperature for 1-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent and TFA under reduced pressure (co-evaporate with a solvent like toluene to remove residual TFA).

  • The crude product can often be used without further purification.

Visualizations

ProtectionDeprotectionWorkflow cluster_protection Protection Strategies cluster_methyl Methyl Ester cluster_benzyl Benzyl Ester cluster_tertbutyl Tert-Butyl Ester cluster_deprotection Deprotection Strategies Start This compound Protect_Me MeOH, H+ (cat.) or CH2N2 Start->Protect_Me Protect_Bn BnBr, Base or BnOH, H+ (cat.) Start->Protect_Bn Protect_tBu t-BuOAc, Tf2NH (cat.) or Isobutylene, H+ Start->Protect_tBu Protected_Me Methyl 3-(4-nitrophenoxy)propionate Protect_Me->Protected_Me Deprotect_Me LiOH or NaOH H2O/THF Protected_Me->Deprotect_Me Protected_Bn Benzyl 3-(4-nitrophenoxy)propionate Protect_Bn->Protected_Bn Deprotect_Bn H2, Pd/C Protected_Bn->Deprotect_Bn Protected_tBu Tert-Butyl 3-(4-nitrophenoxy)propionate Protect_tBu->Protected_tBu Deprotect_tBu TFA, DCM Protected_tBu->Deprotect_tBu End This compound Deprotect_Me->End Deprotect_Bn->End Deprotect_tBu->End

Caption: Workflow for the protection and deprotection of this compound.

OrthogonalStrategy Molecule Polyfunctional Molecule (with -COOH and -OH groups) Protect_COOH Protect Carboxylic Acid (e.g., Benzyl Ester) Molecule->Protect_COOH Protected_1 Benzyl Ester Protected Intermediate Protect_COOH->Protected_1 React_OH Reaction at -OH group Protected_1->React_OH Reacted_OH Modified Intermediate React_OH->Reacted_OH Deprotect_COOH Deprotect Carboxylic Acid (H2, Pd/C) Reacted_OH->Deprotect_COOH Final_Product Final Product Deprotect_COOH->Final_Product

Caption: Orthogonal protecting group strategy for a polyfunctional molecule.

References

Application Notes and Protocols for Propionic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Propionic acid and its derivatives represent a versatile class of molecules with significant applications in drug discovery and development. While the specific compound 3-(4-Nitrophenoxy)propionic acid is primarily utilized as an intermediate in the agrochemical industry, its structural analogs have been extensively investigated for their therapeutic potential across various disease areas.[1] This document will focus on the applications of a closely related and well-studied derivative, 3-Nitropropionic acid (3-NPA), and its analogs, as a representative model for understanding the utility of this chemical scaffold in drug discovery. 3-NPA is a neurotoxin known to induce experimental models of Huntington's disease by inhibiting succinate dehydrogenase, a key enzyme in the mitochondrial electron transport chain.[2][3] Its derivatives have been explored for a range of biological activities, including neurotoxic, antiviral, insecticidal, antimicrobial, and antioxidant properties.[2][3]

Disclaimer: The following protocols and data are based on published research on 3-Nitropropionic acid and its derivatives and are intended for informational purposes for research professionals. All experiments should be conducted in accordance with laboratory safety guidelines.

I. Applications in Drug Discovery

The unique chemical structure of propionic acid derivatives makes them valuable starting points for the synthesis of bioactive molecules. The presence of a carboxylic acid group allows for modifications such as esterification and amidation, which can modulate the compound's physicochemical properties and biological activity.

Neurodegenerative Disease Modeling

3-NPA is widely used to create animal models of Huntington's disease.[2] Its irreversible inhibition of succinate dehydrogenase leads to mitochondrial dysfunction, oxidative stress, and selective striatal neurodegeneration, mimicking the pathological hallmarks of the disease. These models are crucial for screening novel therapeutic agents.

Antimicrobial Drug Discovery

Derivatives of propionic acid have shown promising antimicrobial activity. For instance, certain 3-((4-hydroxyphenyl)amino)propanoic acid derivatives exhibit potent, structure-dependent activity against multidrug-resistant bacteria and fungi, including ESKAPE pathogens and Candida auris.[4] The inclusion of a nitro group in some derivatives has been shown to enhance activity against S. aureus, E. faecalis, E. coli, and K. pneumoniae.[4]

Anti-inflammatory and Analgesic Research

Arylpropionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[5] Research into novel derivatives continues to explore their potential for improved efficacy and reduced side effects. Some compounds serve as key intermediates in the synthesis of pharmaceuticals targeting inflammatory diseases.[6]

II. Quantitative Data Summary

The following tables summarize key quantitative data from studies on propionic acid derivatives.

Table 1: Antimicrobial Activity of 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives

CompoundSubstituentTarget OrganismMinimum Inhibitory Concentration (MIC)
29PhenylS. aureus16 µg/mL
29PhenylE. faecalis>64 µg/mL
304-NO2 PhenylS. aureus16 µg/mL
304-NO2 PhenylE. faecalis16 µg/mL
304-NO2 PhenylE. coli32 µg/mL
304-NO2 PhenylK. pneumoniae64 µg/mL
14-16HeterocyclicCandida auris0.5 - 64 µg/mL

Data extracted from a study on synthetic 3-((4-hydroxyphenyl)amino)propanoic acid derivatives.[4]

Table 2: Antibacterial Activity of a 3-Nitropropanoate Acid Derivative

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
D-Glucose, 2,3,4,6-tetrakis (3-nitropropanoate)S. aureus250 µg/mL500 µg/mL
D-Glucose, 2,3,4,6-tetrakis (3-nitropropanoate)B. subtilis125 µg/mL250 µg/mL

Data from a study on a derivative isolated from Heteropteris aphrodisiaca.[7]

III. Experimental Protocols

Protocol for Induction of Huntington's Disease Model in Rodents using 3-NPA

Objective: To establish an in vivo model of Huntington's disease for the evaluation of neuroprotective agents.

Materials:

  • 3-Nitropropionic acid (3-NPA)

  • Saline solution (0.9% NaCl), sterile

  • pH meter

  • Rodents (e.g., Wistar rats or C57BL/6 mice)

  • Administration supplies (e.g., intraperitoneal injection needles and syringes)

Procedure:

  • Prepare a stock solution of 3-NPA in sterile saline. Adjust the pH to 7.4 with NaOH. The final concentration will depend on the dosing regimen.

  • Acclimatize animals for at least one week before the experiment.

  • Administer 3-NPA via intraperitoneal injection. A common dosing regimen is 10-20 mg/kg daily for 5-7 days.

  • Monitor animals daily for behavioral changes, such as motor deficits (e.g., gait abnormalities, dystonia) and weight loss.

  • At the end of the treatment period, animals can be used for behavioral testing (e.g., rotarod, open field) to quantify motor dysfunction.

  • For histological analysis, perfuse the animals with saline followed by 4% paraformaldehyde.

  • Dissect the brains and process for histological staining (e.g., Nissl staining) to assess striatal neuronal loss.

Expected Outcome: Progressive motor deficits and selective neuronal loss in the striatum, characteristic of Huntington's disease.

Protocol for In Vitro Antimicrobial Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a propionic acid derivative against bacterial strains.

Materials:

  • Propionic acid derivative test compound

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in MHB in a 96-well plate.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • (Optional) To determine the Minimum Bactericidal Concentration (MBC), subculture aliquots from wells showing no growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

IV. Signaling Pathways and Visualizations

Propionic acid derivatives can modulate various signaling pathways. For example, Indole-3-propionic acid (IPA), a metabolite of tryptophan, has been shown to activate hepatic stellate cells through ROS-induced JNK and p38 signaling pathways.[8] It also interacts with the Aryl Hydrocarbon Receptor (AhR) and Pregnane X Receptor (PXR), influencing immune responses and inflammation.[9][10]

Below are Graphviz diagrams illustrating a hypothetical experimental workflow and a relevant signaling pathway.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_invivo In Vivo Evaluation synthesis Synthesis of Propionic Acid Derivatives purification Purification (e.g., HPLC) synthesis->purification characterization Structural Analysis (NMR, MS) purification->characterization mic_testing Antimicrobial Susceptibility (MIC) characterization->mic_testing cytotoxicity Cytotoxicity Assay (e.g., MTT) characterization->cytotoxicity enzyme_inhibition Enzyme Inhibition Assay (e.g., SDH) characterization->enzyme_inhibition animal_model Disease Model (e.g., 3-NPA induced) mic_testing->animal_model cytotoxicity->animal_model enzyme_inhibition->animal_model efficacy_testing Efficacy Studies animal_model->efficacy_testing toxicology Toxicology Assessment efficacy_testing->toxicology

Caption: Drug discovery workflow for propionic acid derivatives.

ros_jnk_p38_pathway ipa Indole-3-propionic Acid (IPA) mitochondria Mitochondria ipa->mitochondria ros Reactive Oxygen Species (ROS) mitochondria->ros jnk JNK ros->jnk p38 p38 ros->p38 hsc_activation Hepatic Stellate Cell Activation jnk->hsc_activation p38->hsc_activation proliferation Proliferation hsc_activation->proliferation contractility Contractility hsc_activation->contractility fibrogenic_genes Fibrogenic Gene Expression hsc_activation->fibrogenic_genes

Caption: IPA-induced activation of hepatic stellate cells.[8]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-(4-Nitrophenoxy)propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield and purity of 3-(4-Nitrophenoxy)propionic acid.

Troubleshooting Guides

This section addresses specific issues encountered during the synthesis of this compound via the Williamson ether synthesis, a common and effective method for its preparation.

Issue 1: Low or No Product Yield

Q1: I am not getting the expected yield of this compound. What are the potential causes and how can I improve it?

A1: Low product yield is a common issue that can stem from several factors. Here's a systematic approach to troubleshooting:

  • Incomplete Deprotonation of 4-Nitrophenol: The reaction requires the formation of the 4-nitrophenoxide ion, a potent nucleophile. If the base is not strong enough or used in insufficient quantity, the concentration of the nucleophile will be low, leading to a poor yield.

    • Solution: Ensure you are using at least one equivalent of a strong base relative to the 4-nitrophenol. Consider using stronger bases like potassium hydroxide (KOH) or sodium hydroxide (NaOH). The reaction should be conducted under alkaline conditions, ideally at a pH of 12-14.[1]

  • Reaction Temperature is Too Low: The Williamson ether synthesis often requires heating to proceed at a reasonable rate.

    • Solution: Increase the reaction temperature. A common temperature range for this type of reaction is between 65-80°C.[1] However, excessively high temperatures can promote side reactions, so optimization is key.

  • Poor Quality of Reactants or Solvents: Impurities in the starting materials or solvents can interfere with the reaction.

    • Solution: Use high-purity 4-nitrophenol and 3-halopropionic acid (e.g., 3-bromopropionic acid). Ensure your solvent is dry, as water can hydrolyze the 3-halopropionic acid and consume the base.

  • Choice of Leaving Group: The nature of the halogen on the 3-halopropionic acid affects the reaction rate (I > Br > Cl).

    • Solution: If you are using 3-chloropropionic acid and experiencing low yields, consider switching to 3-bromopropionic acid for a faster reaction.

Issue 2: Formation of Significant Side Products/Impurities

Q2: My final product is impure. What are the likely side products and how can I minimize their formation?

A2: Impurity formation can complicate purification and reduce the overall yield of the desired product. Here are the most common side reactions and strategies to mitigate them:

  • C-Alkylation: The 4-nitrophenoxide ion is an ambident nucleophile, meaning it can react through the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired).

    • Solution: The choice of solvent is critical. Aprotic solvents such as acetonitrile or N,N-dimethylformamide (DMF) are known to favor O-alkylation. Protic solvents, on the other hand, can solvate the oxygen atom of the phenoxide, making it less available for reaction and thus increasing the likelihood of C-alkylation.

  • Elimination Reaction: The base can react with the 3-halopropionic acid to cause elimination, forming acrylic acid, especially at higher temperatures.

    • Solution: Use a primary alkyl halide (in this case, the propionic acid derivative) to minimize elimination. Avoid excessively high reaction temperatures. A controlled temperature range of 65-80°C is recommended.[1]

  • Hydrolysis of the Alkylating Agent: If water is present in the reaction mixture, the 3-halopropionic acid can be hydrolyzed to 3-hydroxypropionic acid.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use.

Issue 3: Difficult Purification of the Final Product

Q3: I am having trouble purifying my this compound. What are the best methods?

A3: Effective purification is crucial for obtaining a high-purity product.

  • Acid-Base Extraction: The product is a carboxylic acid and can be separated from non-acidic impurities.

    • After the reaction, quench the mixture with water and acidify with a strong acid (e.g., HCl) to a pH of approximately 2-3. This will protonate the carboxylic acid, making it less soluble in water.

    • Extract the product into an organic solvent like ethyl acetate.

    • Wash the organic layer with brine to remove water-soluble impurities.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent.

  • Recrystallization: This is an excellent method for removing solid impurities.

    • Solution: The choice of solvent is important. A solvent system in which the product is soluble at high temperatures but poorly soluble at low temperatures is ideal. Common solvents for recrystallizing carboxylic acids include water, ethanol-water mixtures, or toluene.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis is typically a Williamson ether synthesis. The overall reaction is:

Q2: What is the role of the base in this reaction?

A2: The base deprotonates the phenolic hydroxyl group of 4-nitrophenol to form the 4-nitrophenoxide ion. This anion is a much stronger nucleophile than the neutral phenol and is necessary for the nucleophilic substitution reaction with the 3-halopropionic acid to proceed at a reasonable rate.

Q3: Which 3-halopropionic acid is best to use: chloro, bromo, or iodo?

A3: The reactivity of the leaving group follows the trend I > Br > Cl. 3-Bromopropionic acid is a common and effective choice, offering a good balance of reactivity and cost. 3-Iodopropionic acid would be more reactive but is also more expensive. 3-Chloropropionic acid is less reactive and may require more forcing conditions (higher temperature, longer reaction time).

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction. You can spot the reaction mixture alongside the starting materials (4-nitrophenol and 3-halopropionic acid) on a TLC plate. The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the progress of the reaction.

Data Presentation

Table 1: Effect of Reaction Parameters on Yield (Illustrative Data)

ParameterCondition ACondition BCondition CExpected Outcome
Base Na₂CO₃NaOHKOHStronger bases (NaOH, KOH) generally lead to higher yields due to more complete deprotonation of the phenol.
Solvent EthanolAcetonitrileDMFAprotic solvents (Acetonitrile, DMF) typically favor O-alkylation and can lead to higher yields of the desired product compared to protic solvents (Ethanol).
Temperature 50°C70°C90°CIncreasing the temperature generally increases the reaction rate and yield, but temperatures above 80-90°C may increase side products.
Reactant Ratio (Phenol:Halide) 1:11:1.21.2:1A slight excess of the alkylating agent (1:1.2) can help drive the reaction to completion. A slight excess of the phenol can minimize the formation of potential di-substituted byproducts if dihydroxy impurities are present.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and desired scale.

Materials:

  • 4-Nitrophenol

  • 3-Bromopropionic acid

  • Sodium hydroxide (NaOH)

  • Acetonitrile (anhydrous)

  • Hydrochloric acid (HCl), 2M

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Heating mantle

  • Separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-nitrophenol (1.0 eq) and sodium hydroxide (1.1 eq) in anhydrous acetonitrile. Stir the mixture at room temperature for 15-20 minutes to ensure the formation of the sodium 4-nitrophenoxide.

  • Addition of Alkylating Agent: Add 3-bromopropionic acid (1.05 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 70-80°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the acetonitrile under reduced pressure.

    • Add water to the residue and acidify the aqueous solution to pH 2-3 with 2M HCl. A precipitate of the crude product should form.

    • Extract the aqueous mixture with ethyl acetate (3 x volumes).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to obtain the pure product.

Visualizations

Reaction_Pathway 4-Nitrophenol 4-Nitrophenol 4-Nitrophenoxide 4-Nitrophenoxide 4-Nitrophenol->4-Nitrophenoxide Deprotonation Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->4-Nitrophenoxide This compound This compound 4-Nitrophenoxide->this compound SN2 Attack 3-Halopropionic Acid 3-Halopropionic Acid 3-Halopropionic Acid->this compound

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield CheckBase Base Strength/Amount Adequate? Start->CheckBase CheckTemp Temperature Optimal? CheckBase->CheckTemp Yes IncreaseBase Increase Base Strength/Equivalents CheckBase->IncreaseBase No CheckReagents Reagents/Solvent Pure & Dry? CheckTemp->CheckReagents Yes IncreaseTemp Increase Temperature (e.g., 65-80°C) CheckTemp->IncreaseTemp No PurifyReagents Use Pure/Anhydrous Reagents CheckReagents->PurifyReagents No End Yield Optimized CheckReagents->End Yes IncreaseBase->CheckTemp IncreaseTemp->CheckReagents PurifyReagents->End

Caption: Troubleshooting workflow for low reaction yield.

Logical_Relationships Yield High Yield & Purity StrongBase Strong Base (e.g., KOH) StrongBase->Yield favors AproticSolvent Aprotic Solvent (e.g., DMF) AproticSolvent->Yield favors O-alkylation OptimalTemp Optimal Temperature (65-80°C) OptimalTemp->Yield balances rate vs. side reactions PrimaryHalide Primary Alkyl Halide PrimaryHalide->Yield minimizes elimination

Caption: Key factors influencing a high yield and purity outcome.

References

Technical Support Center: Troubleshooting Incomplete Cleavage of 3-(4-Nitrophenoxy)propionic Acid Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive troubleshooting support for researchers encountering incomplete cleavage of 3-(4-Nitrophenoxy)propionic acid linkers. The information is presented in a question-and-answer format to directly address common issues, supported by quantitative data, detailed experimental protocols, and workflow diagrams.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What is the cleavage mechanism for the this compound linker?

A1: The cleavage of the this compound linker occurs via hydrolysis of the ester bond. This reaction is catalyzed by either acid or base, with base-catalyzed hydrolysis (saponification) being significantly faster and generally irreversible. The process yields 3-hydroxypropionic acid and 4-nitrophenol.

Q2: I am observing very slow or incomplete cleavage of my linker. What are the most likely causes?

A2: Incomplete cleavage is a common issue and can be attributed to several factors:

  • Suboptimal pH: The hydrolysis of p-nitrophenyl esters is highly pH-dependent. The rate is slow at neutral pH and increases under acidic or, more substantially, basic conditions. If your reaction medium is neutral or only mildly acidic/basic, the cleavage kinetics will be slow.

  • Insufficient Temperature: Like most chemical reactions, the rate of ester hydrolysis is temperature-dependent. Conducting the cleavage at too low a temperature will result in a significantly slower reaction rate.

  • Inadequate Reaction Time: The cleavage reaction may simply not have been allowed to proceed for a sufficient amount of time to reach completion.

  • Steric Hindrance: The molecular context of the linker can play a role. If the ester bond is sterically hindered by bulky neighboring groups on the attached molecule, this can impede access of the hydrolytic agent (e.g., hydroxide ions) to the carbonyl carbon, thereby slowing the reaction rate.

  • Poor Solubility: If the molecule containing the linker is not fully dissolved in the reaction buffer, the cleavage reaction will be inefficient as it can only occur at the interface between the solid and liquid phases.

Q3: My cleavage reaction seems to have stalled. How can I drive it to completion?

A3: To improve cleavage efficiency, consider the following adjustments to your protocol:

  • Increase the pH: For base-catalyzed hydrolysis, increasing the concentration of the base (e.g., using a higher concentration of NaOH or switching to a stronger base) can significantly accelerate the reaction. However, be mindful of the stability of your target molecule at high pH.

  • Increase the Temperature: Gently heating the reaction mixture can increase the rate of hydrolysis. A modest increase to 37°C or 50°C can have a substantial effect. Again, ensure your molecule of interest is stable at the chosen temperature.

  • Extend the Reaction Time: Monitor the reaction over a longer period to determine if it is simply slow and has not yet reached completion.

  • Improve Solubility: If solubility is an issue, consider adding a co-solvent that is miscible with your aqueous buffer and helps to dissolve your compound. Common choices include acetonitrile, methanol, or DMSO.

Q4: I am concerned about potential side reactions during cleavage. What should I look out for?

A4: While the primary reaction is ester hydrolysis, other side reactions can occur, particularly under harsh conditions:

  • Degradation of the Target Molecule: High pH and elevated temperatures can lead to the degradation of sensitive functional groups on your molecule of interest. It is crucial to assess the stability of your compound under the chosen cleavage conditions.

  • Side Reactions of 4-Nitrophenol: The released 4-nitrophenol is generally stable, but at very high pH and in the presence of oxygen, it can potentially undergo further reactions. However, this is less common under typical cleavage conditions.

  • Reactions with Co-solvents: If using co-solvents, ensure they are stable and do not participate in unwanted side reactions under the cleavage conditions. For example, some solvents can be susceptible to hydrolysis or reaction with strong bases.

Quantitative Data: Factors Affecting Cleavage Efficiency

The rate of hydrolysis of p-nitrophenyl esters, such as the this compound linker, is significantly influenced by pH and temperature. The following table summarizes the expected trends in cleavage efficiency under different conditions.

ParameterConditionRelative Cleavage RateCleavage EfficiencyPotential Issues
pH pH 4-5 (Acidic)SlowLow to ModerateReversible reaction; may require prolonged incubation.
pH 7 (Neutral)Very SlowVery LowIncomplete cleavage is highly likely.
pH 8-9 (Mildly Basic)ModerateModerate to HighGood starting point for sensitive molecules.
pH 10-12 (Basic)FastHighPotential for degradation of the target molecule.
Temperature 4°CVery SlowVery LowUseful for stopping the reaction or for very long-term incubations of highly labile molecules.
Room Temperature (~25°C)ModerateModerateA common starting point for optimization.
37°CFastHighBalances reaction speed with the stability of many biomolecules.
50°C and aboveVery FastVery HighIncreased risk of target molecule degradation and side reactions.

Experimental Protocols

Protocol 1: Standard Base-Catalyzed Cleavage

This protocol is a general starting point for the cleavage of the this compound linker.

  • Dissolution: Dissolve the compound containing the linker in a suitable buffer. A common choice is a phosphate or borate buffer at a concentration of 50-100 mM. If solubility is low, a minimal amount of a compatible organic co-solvent (e.g., acetonitrile or DMSO) can be added.

  • pH Adjustment: Adjust the pH of the solution to the desired level for cleavage. For efficient cleavage, a pH in the range of 10-11 is recommended. Use a solution of NaOH (e.g., 0.1 M or 1 M) to carefully raise the pH.

  • Incubation: Incubate the reaction mixture at a controlled temperature. Room temperature (~25°C) or 37°C are common starting points.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical method such as HPLC or UV-Vis spectroscopy (see Protocol 2).

  • Quenching: Once the reaction is complete, quench the reaction by neutralizing the solution with an acid (e.g., HCl or acetic acid) to a pH suitable for the stability of your cleaved product.

  • Purification: Purify the cleaved product from the reaction mixture using standard chromatographic techniques.

Protocol 2: Monitoring Cleavage by HPLC

High-Performance Liquid Chromatography (HPLC) is an excellent method for monitoring the cleavage reaction, allowing for the quantification of the starting material and the cleaved products.

  • Column: Use a reverse-phase C18 column.

  • Mobile Phase: A typical mobile phase would be a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) or formic acid. The specific gradient will depend on the polarity of your starting material and products.

  • Detection: Monitor the elution profile using a UV detector. The starting material (containing the 4-nitrophenoxy group) and the released 4-nitrophenol will have strong UV absorbance.

  • Analysis: At various time points during the cleavage reaction, take an aliquot of the reaction mixture, quench it by adding a small amount of acid, and inject it onto the HPLC. By integrating the peak areas of the starting material and the product, you can calculate the percentage of cleavage over time.

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting incomplete cleavage of the this compound linker.

TroubleshootingWorkflow start Incomplete Cleavage Observed check_pH Is the pH optimal for hydrolysis? (Ideally pH 10-11) start->check_pH adjust_pH Increase pH with base (e.g., NaOH) check_pH->adjust_pH No check_temp Is the temperature sufficient? (e.g., 25°C or 37°C) check_pH->check_temp Yes adjust_pH->check_temp increase_temp Increase reaction temperature check_temp->increase_temp No check_time Has enough time elapsed? check_temp->check_time Yes increase_temp->check_time increase_time Increase reaction time check_time->increase_time No check_solubility Is the substrate fully dissolved? check_time->check_solubility Yes increase_time->check_solubility add_cosolvent Add a co-solvent (e.g., ACN, DMSO) check_solubility->add_cosolvent No consider_sterics Consider steric hindrance check_solubility->consider_sterics Yes reassess Re-evaluate cleavage strategy add_cosolvent->reassess consider_sterics->reassess

Caption: Troubleshooting workflow for incomplete linker cleavage.

Technical Support Center: Stability of 3-(4-Nitrophenoxy)propionic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-(4-Nitrophenoxy)propionic acid esters. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of these compounds. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation and formulation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability for this compound esters?

The primary degradation pathway for this compound esters is the hydrolysis of the ester bond.[1][2][3] This reaction breaks the ester linkage, yielding 4-nitrophenol and 3-phenoxypropionic acid. The rate of this hydrolysis is highly dependent on several factors, including pH, temperature, and the presence of moisture.[1][4]

Q2: How does pH affect the stability of these esters?

The stability of this compound esters is significantly influenced by pH. The hydrolysis rate is slowest in a slightly acidic to neutral pH range (typically pH 4-6). The reaction is catalyzed by both acid and base, meaning the degradation rate increases substantially under strongly acidic (below pH 4) or, more dramatically, alkaline conditions (above pH 8).[1][4]

Q3: What are the typical degradation products I should expect to see?

Under hydrolytic conditions (acid, base, or neutral), the main degradation products are 4-nitrophenol and 3-phenoxypropionic acid . In forced degradation studies involving oxidative stress, you may also observe products resulting from the oxidation of the phenolic hydroxyl group or other parts of the molecule.[5]

Q4: What general precautions can I take to improve the stability of my compound during storage and handling?

To enhance stability, it is crucial to control the environmental conditions:

  • Control Moisture: Store the compound in a desiccator or under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to humidity.[1]

  • Control Temperature: Store samples at recommended low temperatures (e.g., 2-8°C or -20°C), protected from temperature fluctuations.[4]

  • Protect from Light: Nitroaromatic compounds can be susceptible to photodegradation. Store materials in amber vials or protect them from light.[6][7]

  • Maintain Optimal pH: If in solution, use a buffered system to maintain a pH between 4 and 6 for maximal stability.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

Problem 1: Rapid degradation of the ester is observed in my aqueous formulation.

Potential Cause Troubleshooting Step
High pH of the Solution Measure the pH of your formulation. If it is neutral or alkaline, adjust the pH to a slightly acidic range (pH 4-6) using a suitable buffer system (e.g., acetate or citrate buffer).[1]
Presence of Metal Ions Metal ions can catalyze hydrolysis. Consider adding a chelating agent like Ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.01-0.1%) to sequester any trace metal ions.[1]
High Water Content If possible for your application, consider reformulating in a solvent system with lower water activity or in a non-aqueous solvent.
Microbial Contamination If the formulation is susceptible, microbial enzymes can accelerate ester hydrolysis. Ensure sterility or add an appropriate antimicrobial preservative.

Problem 2: My analytical results show multiple unexpected impurity peaks.

Potential Cause Troubleshooting Step
Forced Degradation The compound may be degrading under the analytical conditions (e.g., high temperature in a GC inlet) or during sample preparation. This is especially true for nitroaromatic compounds.[8] Review your analytical method for harsh conditions.
Oxidative Stress The compound may be oxidizing due to exposure to air, peroxides in solvents, or light.[6] Purge solutions with nitrogen or argon and use high-purity, peroxide-free solvents. Consider adding an antioxidant.
Photodegradation Exposure to UV or ambient light during handling or analysis can cause degradation.[7] Prepare and handle samples under low-light conditions or use amber glassware.

Data Presentation: Stability Under Various Conditions

The stability of a p-nitrophenyl ester is highly dependent on pH and temperature. The following tables provide representative kinetic data for the hydrolysis of a model compound, p-nitrophenyl acetate, which illustrates the expected behavior for this compound esters.

Table 1: Effect of pH on the Rate of Ester Hydrolysis

This table summarizes the observed pseudo-first-order rate constants (k_obs) for hydrolysis at different pH values at 25°C. A higher k_obs value indicates faster degradation.

pHObserved Rate Constant (k_obs) min⁻¹Hydrolytic Half-Life (t½)
2.0~0.015~46 minutes
4.0~0.001~11.5 hours
7.0~0.020~35 minutes
9.0~0.140~5 minutes
11.0~0.285~2.4 minutes
(Data adapted from studies on p-nitrophenyl acetate, a structurally similar ester).[1][8]

Table 2: Effectiveness of Antioxidants on Compound Stability

This table illustrates the potential effect of adding antioxidants to a formulation containing a sensitive ester, measured by the formation of oxidative degradation products over time under accelerated conditions (e.g., 40°C/75% RH).

Formulation% Degradation (Oxidative Impurities) at 3 Months% Degradation (Oxidative Impurities) at 6 Months
Control (No Antioxidant) 5.2%10.5%
+ 0.02% BHT 1.1%2.3%
+ 0.02% α-Tocopherol 1.5%2.9%
+ 0.02% BHT / 0.01% Ascorbic Acid 0.8%1.4%
(Data is illustrative, based on general principles of antioxidant efficacy.[9])

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the steps to intentionally degrade the ester to identify potential degradation products and establish a stability-indicating analytical method, in accordance with ICH guidelines.[6][7][10]

Objective: To generate degradation products under various stress conditions to understand degradation pathways. The target degradation is typically 5-20%.[7][11]

Materials:

  • This compound ester

  • 1 M HCl, 1 M NaOH

  • 30% Hydrogen Peroxide (H₂O₂)

  • High-purity water and a suitable organic solvent (e.g., Acetonitrile)

  • HPLC system with UV detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the ester at approximately 1 mg/mL in a suitable solvent mixture (e.g., Acetonitrile:Water 1:1).

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 60°C. Withdraw samples at 2, 4, 8, and 24 hours. Neutralize with 1 M NaOH before analysis.[5]

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at room temperature. Withdraw samples at 30 minutes, 1, 2, and 4 hours. Neutralize with 1 M HCl before analysis.[5]

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours, protected from light. Withdraw a sample for analysis.[5]

  • Thermal Degradation: Store the solid compound in a hot air oven at 80°C for 48 hours. Also, reflux a solution of the compound in a neutral solvent for 48 hours. Prepare samples for analysis.[5]

  • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[7]

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method, comparing them to an unstressed control sample.

Protocol 2: Evaluating the Efficacy of an Antioxidant Stabilizer

Objective: To determine if the addition of an antioxidant can reduce the formation of oxidative degradation products.

Procedure:

  • Formulation Preparation: Prepare at least two batches of your product: one control batch without any antioxidant and one or more test batches containing the antioxidant(s) of interest (e.g., 0.02% BHT).

  • Stability Storage: Place samples from each batch into a stability chamber under accelerated conditions (e.g., 40°C / 75% RH).[12]

  • Time-Point Analysis: At specified time points (e.g., 0, 1, 3, and 6 months), withdraw samples from all batches.

  • Analytical Testing: Analyze the samples using a validated stability-indicating HPLC method. Quantify the parent ester and any known or unknown oxidative degradation products.

  • Data Evaluation: Compare the rate of degradation and the impurity profile of the test batches to the control batch. A significant reduction in the formation of oxidative impurities indicates that the antioxidant is effective.

Visualizations

G Workflow for a Forced Degradation Study cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (1M HCl, 60°C) prep->acid base Base Hydrolysis (1M NaOH, RT) prep->base ox Oxidation (30% H₂O₂, RT) prep->ox therm Thermal (80°C, Solid & Solution) prep->therm photo Photolytic (ICH Q1B Light) prep->photo analyze Analyze All Samples by Stability-Indicating HPLC acid->analyze base->analyze ox->analyze therm->analyze photo->analyze report Identify Degradants & Determine Degradation Pathways analyze->report

Caption: A typical workflow for conducting a forced degradation study.

G Factors Affecting Ester Stability cluster_chemical Chemical Factors cluster_physical Physical Factors center Ester Stability pH pH (Acid/Base Catalysis) pH->center Oxidation Oxidation (Air, Peroxides) Oxidation->center Temp Temperature Temp->center Moisture Moisture/Humidity Moisture->center Light Light (UV/Visible) Light->center

Caption: Key factors that influence the chemical stability of the ester.

G Primary Degradation Pathway: Hydrolysis Ester This compound ester TS Tetrahedral Intermediate Ester->TS + H₂O Products 4-Nitrophenol + 3-Phenoxypropionic acid TS->Products Catalyst Catalyst (H⁺, OH⁻, H₂O) Catalyst->TS

Caption: Simplified reaction pathway for the hydrolysis of the ester bond.

References

Technical Support Center: Purification of 3-(4-Nitrophenoxy)propionic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered during the synthesis of 3-(4-nitrophenoxy)propionic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the expected side products?

A1: The most common synthetic route is the Williamson ether synthesis, which involves the reaction of 4-nitrophenol with a 3-halopropionic acid (e.g., 3-bromopropionic acid) under basic conditions.[1][2]

Potential Side Products:

  • Unreacted starting materials: 4-nitrophenol and 3-halopropionic acid.

  • Products of side reactions: Elimination of the halo-acid can occur, especially at higher temperatures, leading to acrylic acid.[3]

  • Ring alkylation: Although less common, alkylation of the aromatic ring of 4-nitrophenol can occur.[4]

Q2: My crude product is a dark oil or a sticky solid. What is the likely cause and how can I purify it?

A2: The formation of a dark oil or sticky solid often indicates the presence of impurities, residual solvent, or byproducts from the reaction. The color may be due to the presence of unreacted 4-nitrophenol, which is yellow, or other colored impurities.

Purification Strategy: Begin with an aqueous workup to remove water-soluble impurities. If the product is still impure, recrystallization is a good next step. If recrystallization fails to yield a pure solid, column chromatography is recommended.

Q3: What are the best recrystallization solvents for this compound?

A3: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For acidic aromatic compounds, common solvent systems include:

  • Ethanol/Water: Dissolve the crude product in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes cloudy. Then, allow it to cool slowly.

  • Toluene or Xylene: These aromatic solvents can be effective for recrystallizing aromatic compounds.[5]

  • Isopropanol: Often used for compounds with intermediate polarity.

It is always recommended to perform small-scale solvent screening to identify the optimal solvent or solvent mixture.

Q4: I am having trouble getting my compound to crystallize. What can I do?

A4: If crystallization does not occur upon cooling, several techniques can be employed:

  • Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

  • Seeding: Add a small crystal of the pure compound to the solution to induce crystallization.

  • Reducing Solvent Volume: If too much solvent was used, carefully evaporate some of it to increase the concentration of the solute.

  • Cooling: Cool the solution in an ice bath or refrigerator to further decrease the solubility of the compound.

Q5: What are the typical HPLC conditions for analyzing the purity of this compound?

A5: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a suitable method for purity analysis. A C18 column is commonly used with a mobile phase consisting of an aqueous acidic buffer and an organic modifier like acetonitrile or methanol.[6][7] The acidic mobile phase ensures that the carboxylic acid is in its protonated form, leading to better retention and peak shape.

Troubleshooting Guides

Recrystallization Troubleshooting
Problem Possible Cause Solution
Oiling Out The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.Use a lower-boiling point solvent. Add a small amount of a co-solvent in which the compound is more soluble. Ensure the solution is not overly concentrated.
Low Recovery Too much solvent was used. The compound is significantly soluble in the cold solvent. Premature crystallization during hot filtration.Use the minimum amount of hot solvent necessary for dissolution. Cool the filtrate in an ice bath to maximize crystal formation. Pre-heat the filtration apparatus to prevent premature crystallization.[8]
Colored Crystals Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[9]
No Crystals Form The solution is not supersaturated. The compound is too soluble in the chosen solvent.Scratch the inner surface of the flask. Add a seed crystal. Reduce the solvent volume by evaporation. Change to a solvent in which the compound is less soluble.
Column Chromatography Troubleshooting
Problem Possible Cause Solution
Poor Separation Inappropriate mobile phase polarity.Optimize the mobile phase using thin-layer chromatography (TLC) first. A common starting point for compounds of this type is a mixture of hexane and ethyl acetate.
Streaking or Tailing of Spots on TLC The compound is too polar for the solvent system or is interacting with the silica gel.Add a small amount of acetic acid to the mobile phase to suppress the ionization of the carboxylic acid group.
Cracking of the Column Bed Improper packing of the column.Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.
Low Recovery from the Column The compound is strongly adsorbed to the silica gel.Gradually increase the polarity of the mobile phase. If the compound is still not eluting, a more polar solvent like methanol may be required.

Experimental Protocols

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis

This protocol is a general procedure based on the Williamson ether synthesis and should be optimized for specific laboratory conditions.

Materials:

  • 4-Nitrophenol

  • 3-Bromopropionic acid

  • Sodium hydroxide (NaOH)

  • Water

  • Hydrochloric acid (HCl)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 4-nitrophenol (1.0 eq) in an aqueous solution of sodium hydroxide (2.5 eq).

  • To this solution, add 3-bromopropionic acid (1.1 eq).

  • Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by TLC.

  • After cooling to room temperature, acidify the reaction mixture with concentrated HCl until the pH is ~2. This will precipitate the crude product.

  • Filter the crude product, wash with cold water, and dry.

Protocol 2: Purification by Recrystallization

Procedure:

  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Add hot water dropwise until the solution becomes slightly cloudy.

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Perform a hot filtration to remove the charcoal and any other insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.

Protocol 3: HPLC Purity Analysis

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

Chromatographic Conditions:

Parameter Condition
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 70% A / 30% B, isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Note: This is a starting point and the method should be validated for your specific application.[10]

Visualizations

Logical Workflow for Purification

PurificationWorkflow Crude Crude Product Workup Aqueous Workup Crude->Workup Recrystallization Recrystallization Workup->Recrystallization Impure Solid Column Column Chromatography Workup->Column Oily/Sticky Recrystallization->Column Still Impure Pure Pure Product Recrystallization->Pure Pure Crystals Column->Pure

Caption: A decision-making workflow for the purification of this compound.

Signaling Pathway: Inhibition of Succinate Dehydrogenase

3-Nitropropionic acid, a related compound, is a known irreversible inhibitor of succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain.[11][12][13][14][15] This inhibition disrupts cellular respiration and energy production. While the specific action of this compound derivatives on this pathway requires further investigation, this represents a probable mechanism of action.

SDH_Inhibition cluster_ETC Mitochondrial Electron Transport Chain ComplexI Complex I ComplexIII Complex III ComplexI->ComplexIII ComplexII Complex II (Succinate Dehydrogenase) ComplexII->ComplexIII Fumarate Fumarate ComplexII->Fumarate ROS Reactive Oxygen Species ComplexII->ROS ComplexIV Complex IV ComplexIII->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase ATP ATP (Energy) ATP_Synthase->ATP Succinate Succinate Succinate->ComplexII Inhibitor 3-(4-Nitrophenoxy) propionic acid derivative Inhibitor->ComplexII

Caption: Proposed mechanism of action via inhibition of succinate dehydrogenase (Complex II).

References

Preventing premature cleavage of 3-(4-Nitrophenoxy)propionic acid linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the 3-(4-nitrophenoxy)propionic acid linker. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent premature cleavage of this linker during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the this compound linker and what is its primary application?

The this compound linker is a chemical tool used to connect a molecule of interest (e.g., a peptide, drug, or dye) to a solid support or another molecule. It forms an ester bond that is designed to be stable during multi-step syntheses but can be cleaved under specific conditions to release the attached molecule. A primary application is in solid-phase peptide synthesis (SPPS), where it serves as an active ester linker for on-resin cyclization or the attachment of the first amino acid.

Q2: What are the main causes of premature cleavage of this linker?

Premature cleavage of the this compound linker is primarily caused by its susceptibility to nucleophilic attack and basic hydrolysis. The electron-withdrawing nature of the p-nitrophenyl group makes the ester bond highly activated and thus prone to cleavage by even weak nucleophiles or bases.

Q3: How does pH affect the stability of the linker?

The stability of the ester linkage is highly pH-dependent. The rate of spontaneous hydrolysis increases significantly at neutral to basic pH (pH 7 and above).[1] Acidic conditions are generally more favorable for maintaining the integrity of the linker.

Q4: Can reagents used in standard peptide synthesis cause premature cleavage?

Yes, certain reagents used in SPPS can lead to premature cleavage. For instance, the repeated use of basic conditions for Fmoc deprotection (e.g., piperidine in DMF) can cause gradual cleavage of the linker.[2] Additionally, nucleophilic side chains of certain amino acids (e.g., Lys, Cys, His) or scavengers used during cleavage from the resin can potentially attack the ester bond.

Q5: Are there more stable alternatives to the this compound linker?

Several alternative linkers with improved stability profiles are available. "Safety-catch" linkers, for example, are designed to be stable under a wide range of conditions and are only activated for cleavage by a specific chemical transformation.[2][3] The choice of linker depends on the specific requirements of the synthesis, such as the desired cleavage conditions and the chemical nature of the molecule being synthesized.

Troubleshooting Guide: Preventing Premature Cleavage

This guide provides a systematic approach to identifying and resolving issues related to the premature cleavage of the this compound linker.

Problem: Low Yield of Final Product Due to Suspected Premature Cleavage

Symptoms:

  • Low recovery of the target molecule after cleavage from the solid support.

  • Detection of the cleaved linker or byproducts in wash steps.

  • Inconsistent drug-to-antibody ratio (DAR) in antibody-drug conjugate (ADC) synthesis.

Troubleshooting Workflow:

TroubleshootingWorkflow start Low Product Yield check_reagents Step 1: Verify Reagent Compatibility and Purity start->check_reagents monitor_cleavage Step 2: Monitor Cleavage During Synthesis check_reagents->monitor_cleavage If problem persists solution Problem Resolved check_reagents->solution If reagents were the issue optimize_conditions Step 3: Optimize Reaction Conditions monitor_cleavage->optimize_conditions If cleavage is detected monitor_cleavage->solution If no premature cleavage detected alternative_linker Step 4: Consider Alternative Linker optimize_conditions->alternative_linker If optimization fails optimize_conditions->solution If conditions are optimized alternative_linker->solution If new linker is successful

Caption: A stepwise workflow for troubleshooting low product yield.

Step 1: Verify Reagent and Solvent Purity

Potential Cause: Contamination of reagents or solvents with nucleophiles or bases.

Recommended Actions:

  • Use freshly opened, high-purity solvents and reagents.

  • Ensure that solvents like DMF are free of amine contaminants.

  • If using basic reagents for other steps (e.g., Fmoc deprotection), ensure thorough washing of the solid support to remove all traces of the base before proceeding.

Step 2: Monitor for Premature Cleavage

Recommended Action: Analyze wash solutions from various steps of your synthesis by HPLC to detect the presence of the prematurely cleaved product.

Experimental Protocol: See "Protocol 1: HPLC Monitoring of Premature Linker Cleavage" below.

Step 3: Optimize Reaction Conditions

Potential Causes and Solutions:

  • Basic Conditions:

    • Problem: Repeated exposure to bases like piperidine during Fmoc deprotection in SPPS.

    • Solution: Minimize the exposure time to the base. Consider using a weaker base or a different deprotection strategy if compatible with your overall synthesis. For highly sensitive sequences, using a more acid-stable linker might be necessary.[3]

  • Nucleophilic Reagents:

    • Problem: Presence of strong nucleophiles in the reaction mixture. This can include certain amino acid side chains or scavengers.

    • Solution: If possible, use protecting groups for nucleophilic side chains that are stable throughout the synthesis. When selecting scavengers for the final cleavage from the resin, choose those that are less likely to attack the ester linker.

  • Temperature:

    • Problem: Elevated temperatures can accelerate the rate of hydrolysis and nucleophilic attack.

    • Solution: Perform reactions at room temperature or below, if the reaction kinetics are still favorable for the desired transformation.

Step 4: Consider an Alternative Linker

If premature cleavage persists despite optimization, the this compound linker may not be suitable for your specific application.

Recommended Action: Evaluate "safety-catch" linkers that offer greater stability and are cleaved under specific, controlled conditions.[2][3] Examples include linkers that are stable to both acidic and basic conditions but can be activated for cleavage by a specific reaction like reduction or oxidation.[3]

Quantitative Data

The following table provides representative data on the stability of p-nitrophenyl esters under different conditions. While this data is for p-nitrophenyl acetate, it illustrates the expected trends in stability for the this compound linker.

ConditionReagent/ParameterHalf-life (t½) of p-Nitrophenyl AcetateReference
pH pH 5.0 (Acetate Buffer)Stable[4]
pH 7.4 (Phosphate Buffer)~ 200 minutes[5]
pH 9.0 (Borate Buffer)~ 10 minutes[4]
Nucleophile 0.1 M Glycine (pH 9.0)< 5 minutesInferred from[5]
Temperature Increase from 25°C to 35°CSignificant rate increase

Note: The half-life values are estimates based on published kinetic data for p-nitrophenyl acetate and are intended to demonstrate relative stability.

Experimental Protocols

Protocol 1: HPLC Monitoring of Premature Linker Cleavage

Objective: To detect and quantify the amount of prematurely cleaved product during a multi-step synthesis on a solid support.

Materials:

  • Aliquots of wash solutions from each step of the synthesis.

  • Analytical HPLC system with a UV detector.

  • C18 reverse-phase HPLC column.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • A standard of the expected prematurely cleaved product (if available).

Procedure:

  • Collect and label the wash solutions from each critical step of your synthesis (e.g., after coupling, after deprotection).

  • Inject a known volume of each wash solution directly onto the HPLC system.

  • Elute with a gradient of Mobile Phase B (e.g., 5% to 95% over 20 minutes).

  • Monitor the absorbance at a wavelength where the p-nitrophenoxy group has a strong absorbance (around 400 nm).[4]

  • The presence of a peak corresponding to the retention time of the expected cleaved product indicates premature cleavage.

  • If a standard is available, create a calibration curve to quantify the amount of cleaved product in each wash.

Expected Outcome: This analysis will pinpoint the specific step(s) in your synthesis where premature cleavage is occurring, allowing for targeted optimization.

Protocol 2: Comparative Stability Study of Linkers

Objective: To compare the stability of the this compound linker to an alternative linker under your specific reaction conditions.

Materials:

  • Two batches of solid support, one functionalized with the this compound linker and the other with an alternative linker.

  • The first building block (e.g., Fmoc-amino acid) attached to each linker.

  • Reagents for the synthetic step suspected of causing cleavage.

  • HPLC system as described in Protocol 1.

Procedure:

  • Treat both batches of resin with the specific reagent or condition you are testing (e.g., incubate in 20% piperidine in DMF for a set time).

  • At various time points (e.g., 0, 30, 60, 120 minutes), take a small aliquot of the supernatant from each reaction.

  • Analyze the supernatants by HPLC as described in Protocol 1 to quantify the amount of cleaved product.

  • Plot the percentage of cleaved product versus time for each linker.

Expected Outcome: This experiment will provide quantitative data on the relative stability of the two linkers under your experimental conditions, enabling an informed decision on which linker is more suitable for your synthesis.

Signaling Pathways and Logical Relationships

The following diagram illustrates the factors leading to premature cleavage and the decision-making process for mitigation.

CleavagePathway cluster_causes Potential Causes of Premature Cleavage cluster_solutions Mitigation Strategies Basic_Conditions Basic Conditions (e.g., Piperidine, High pH) Premature_Cleavage Premature Cleavage of Linker Basic_Conditions->Premature_Cleavage Nucleophiles Nucleophilic Reagents (e.g., Amines, Thiols) Nucleophiles->Premature_Cleavage Elevated_Temp Elevated Temperature Elevated_Temp->Premature_Cleavage Optimize_pH Optimize pH and Reagents Change_Linker Select a More Stable Linker (e.g., Safety-Catch) Optimize_pH->Change_Linker If ineffective Control_Temp Control Temperature Protect_Groups Use Protecting Groups for Nucleophilic Side Chains Premature_Cleavage->Optimize_pH Troubleshoot Premature_Cleavage->Control_Temp Troubleshoot Premature_Cleavage->Protect_Groups Troubleshoot

Caption: Factors contributing to premature linker cleavage and corresponding solutions.

References

Technical Support Center: Optimizing Coupling Efficiency with 3-(4-Nitrophenoxy)propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing coupling efficiency when using 3-(4-Nitrophenoxy)propionic acid as a linker or in bioconjugation protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in coupling reactions?

This compound is a bifunctional molecule commonly used as a linker in bioconjugation and peptide synthesis.[1][2] It features a carboxylic acid group that can be activated for coupling with primary or secondary amines, and a 4-nitrophenoxy group which can act as a leaving group in nucleophilic substitution reactions. Its key application is in forming stable amide bonds, thereby linking two different molecules.[3]

Q2: How is the carboxylic acid of this compound typically activated for coupling to an amine?

The carboxylic acid is typically activated by converting it into a more reactive species that is susceptible to nucleophilic attack by an amine. Common methods include activation to an N-hydroxysuccinimide (NHS) ester or using carbodiimide coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), often in the presence of an additive like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions.

Q3: What are the most common reasons for low coupling yields when using this reagent?

Low coupling yields can arise from several factors:

  • Inefficient activation of the carboxylic acid: The activating reagents may have degraded or the reaction conditions may not be optimal.

  • Steric hindrance: Bulky groups near the amine of the target molecule can physically block the approach of the activated linker.[4]

  • Low nucleophilicity of the amine: The target amine may have reduced reactivity due to electronic effects or steric hindrance.[4]

  • Hydrolysis of the activated ester: The activated linker can react with any moisture present in the reaction, leading to the regeneration of the carboxylic acid.

  • Side reactions: Undesired reactions can consume the starting materials or lead to difficult-to-separate byproducts.[5][6][7]

Q4: Can the 4-nitrophenoxy group itself be used for coupling?

Yes, the 4-nitrophenoxy group is a good leaving group, and the molecule can be used as a pre-activated ester (a p-nitrophenyl ester). In this case, the carboxylic acid would first be coupled to another molecule, and then the resulting compound with the exposed 4-nitrophenoxy group can react directly with a nucleophile, such as an amine, to form a new bond.[8]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Formation Incomplete activation of the carboxylic acid.- Ensure coupling reagents (e.g., EDC, DCC) are fresh and anhydrous.- Increase the equivalents of coupling reagents.- Add an activator additive like NHS or HOBt to form a more stable activated intermediate.
Low reactivity of the amine.- Increase the reaction temperature.- Use a less sterically hindered base or increase the amount of base to ensure the amine is deprotonated.- Increase the reaction time.
Hydrolysis of the activated ester.- Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Multiple Products Observed (Impure Reaction Mixture) Side reactions such as diacylation or reaction with other nucleophilic groups.- Use a protecting group strategy for other reactive functional groups on your substrate.- Adjust the stoichiometry to use a slight excess of the limiting reagent.
Racemization at a chiral center.- If coupling to a chiral amine, consider using racemization-suppressing additives like HOAt or Oxyma Pure.[4]- Perform the reaction at a lower temperature.
Difficulty in Purifying the Final Product Unreacted starting materials.- Optimize the stoichiometry of your reactants.- Quench the reaction to consume any unreacted activated ester.
Byproducts from coupling reagents (e.g., urea from DCC).- If using DCC, filter the reaction mixture to remove the insoluble dicyclohexylurea byproduct.- If using EDC, perform an aqueous workup to remove the water-soluble urea byproduct.

Experimental Protocols

Protocol 1: Two-Step Coupling via NHS Ester Activation

This protocol involves the initial activation of this compound to its NHS ester, followed by coupling to the target amine.

Step 1: Activation of this compound

Parameter Condition
Reagents This compound (1 eq), N-Hydroxysuccinimide (NHS, 1.1 eq), N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq)
Solvent Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Temperature 0°C to Room Temperature
Reaction Time 2-4 hours
Procedure 1. Dissolve this compound and NHS in the chosen solvent.2. Cool the solution to 0°C.3. Add a solution of DCC in the same solvent dropwise.4. Allow the reaction to warm to room temperature and stir for the specified time.5. Filter off the dicyclohexylurea (DCU) byproduct.6. The filtrate containing the activated NHS ester can be used directly in the next step.

Step 2: Coupling to the Amine

Parameter Condition
Reagents Activated this compound NHS ester (1 eq), Target amine (1-1.2 eq), Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2-3 eq)
Solvent Anhydrous DMF or DMSO
Temperature Room Temperature
Reaction Time 4-24 hours
Procedure 1. Dissolve the target amine and base in the chosen solvent.2. Add the solution of the activated NHS ester dropwise.3. Stir the reaction at room temperature and monitor by TLC or LC-MS.4. Upon completion, proceed with aqueous workup and purification.
Protocol 2: One-Pot Coupling using EDC

This protocol describes a one-pot method for coupling this compound to an amine using EDC.

Parameter Condition
Reagents This compound (1 eq), Target amine (1.1 eq), EDC (1.2 eq), HOBt (1.2 eq), DIPEA (2-3 eq)
Solvent Anhydrous DMF
Temperature 0°C to Room Temperature
Reaction Time 12-24 hours
Procedure 1. Dissolve this compound, HOBt, and the target amine in the solvent.2. Cool the mixture to 0°C.3. Add DIPEA, followed by the solid EDC in one portion.4. Allow the reaction to warm to room temperature and stir overnight.5. Monitor the reaction by TLC or LC-MS.6. Upon completion, perform an aqueous workup to remove the water-soluble byproducts and purify the desired product.

Visualizing the Process

Experimental Workflow

experimental_workflow cluster_activation Activation Step cluster_coupling Coupling Step cluster_purification Workup & Purification start This compound reagents Coupling Reagents (EDC/NHS or DCC/NHS) start->reagents Add activated_ester Activated Ester Intermediate reagents->activated_ester Forms amine Target Amine activated_ester->amine Reacts with coupled_product Coupled Product activated_ester->coupled_product base Base (e.g., DIPEA) amine->base Add base->coupled_product Facilitates workup Aqueous Workup coupled_product->workup Quench & Extract purification Chromatography workup->purification Isolate Crude final_product Pure Product purification->final_product Purify side_reactions activated_ester Activated Ester desired_product Desired Amide Product activated_ester->desired_product Desired Reaction hydrolysis Hydrolysis (Reaction with Water) activated_ester->hydrolysis Undesired racemization Racemization (Loss of Stereochemistry) activated_ester->racemization Can lead to target_amine Target Amine target_amine->desired_product starting_acid This compound hydrolysis->starting_acid Forms diastereomers Diastereomeric Mixture racemization->diastereomers Forms

References

Technical Support Center: Managing Acidic Byproducts of 3-(4-Nitrophenoxy)propionic Acid Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(4-Nitrophenoxy)propionic acid as a linker. The following information will help you effectively manage the acidic byproducts generated during the cleavage step of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary acidic byproducts generated during the cleavage of a molecule linked via this compound?

A1: The cleavage of the ester linkage in a molecule attached to the this compound linker typically occurs via acid or base hydrolysis.

  • Acid-catalyzed cleavage will primarily yield p-nitrophenol and propionic acid . The strong acid used for cleavage, such as Trifluoroacetic Acid (TFA), will also be present in the reaction mixture.

  • Base-catalyzed cleavage (saponification) will initially produce the corresponding salts, p-nitrophenoxide and propionate. Upon acidic workup to neutralize the reaction, these are converted to p-nitrophenol and propionic acid .

Q2: Why is it crucial to remove these acidic byproducts?

A2: The presence of acidic byproducts like p-nitrophenol, propionic acid, and residual cleavage acids (e.g., TFA) can interfere with downstream applications. These byproducts can affect the purity, stability, and biological activity of your target molecule. For instance, residual acids can cause degradation of acid-labile compounds, and p-nitrophenol can be cytotoxic in biological assays.

Q3: What are the common methods for removing acidic byproducts after cleavage?

A3: Several methods can be employed to remove acidic byproducts, including:

  • Precipitation and washing: The target molecule is often precipitated out of the cleavage solution using a non-polar solvent like cold diethyl ether. The acidic byproducts, being more soluble in the ether/acid mixture, are then removed by washing the precipitate.

  • Liquid-liquid extraction: The crude product can be dissolved in an appropriate solvent and washed with a basic solution (e.g., sodium bicarbonate) to extract the acidic byproducts into the aqueous phase.

  • Solid-phase extraction (SPE): SPE cartridges can be used to selectively retain the target molecule while allowing the acidic byproducts to be washed away, or vice-versa.

  • Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) are highly effective for separating the target molecule from all byproducts, yielding a highly pure product.[1]

Q4: How can I monitor the completion of the cleavage reaction and the removal of byproducts?

A4: The progress of the cleavage and the efficiency of byproduct removal can be monitored using analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): HPLC is the most common method to assess the purity of the final product and quantify the remaining starting material and byproducts.[1]

  • Mass Spectrometry (MS): MS can confirm the identity of the desired product and detect the presence of any remaining byproducts.

  • UV-Vis Spectroscopy: The release of p-nitrophenol, which is chromophoric, can be monitored spectrophotometrically to follow the kinetics of the cleavage reaction. The absorbance of p-nitrophenol is pH-dependent.

Troubleshooting Guides

Issue 1: Low Yield of the Target Molecule After Cleavage and Purification

Possible Cause Troubleshooting Steps
Incomplete Cleavage Verify Cleavage Completion: Before workup, take a small aliquot of the cleavage reaction, quench the acid, and analyze by HPLC or MS to confirm the disappearance of the starting material.
Optimize Cleavage Conditions: If cleavage is incomplete, extend the reaction time or increase the concentration of the cleavage reagent. Ensure the reaction temperature is appropriate for the specific linkage.
Precipitation Issues Optimize Precipitation Solvent: If using precipitation, ensure the chosen solvent (e.g., diethyl ether) is a poor solvent for your target molecule but a good solvent for the byproducts. Test different solvent ratios or alternative non-polar solvents.
Loss During Extraction Check pH During Extraction: When performing a liquid-liquid extraction with a basic solution, ensure the pH of the aqueous layer is sufficiently high to deprotonate and extract the acidic byproducts without causing degradation or precipitation of your target molecule.
Back-Extraction: To recover any product that may have partitioned into the aqueous layer, perform a back-extraction of the aqueous phase with a fresh portion of the organic solvent.

Issue 2: Presence of Acidic Byproducts in the Final Product

Possible Cause Troubleshooting Steps
Insufficient Washing Increase Wash Steps: If using precipitation, increase the number of washes with cold diethyl ether or another appropriate solvent to ensure complete removal of soluble byproducts.[1]
Inefficient Extraction Optimize Extraction pH: Ensure the pH of the aqueous wash is optimal for extracting all acidic species. Multiple extractions with fresh aqueous base may be necessary.
Inadequate Phase Separation Improve Phase Separation: During liquid-liquid extraction, ensure complete separation of the organic and aqueous phases to prevent contamination of the organic layer with the byproduct-containing aqueous phase. Using a separatory funnel and allowing adequate time for the layers to separate is crucial.
Co-elution in Chromatography Optimize HPLC Method: If byproducts co-elute with your product in HPLC, modify the gradient, mobile phase composition, or column chemistry to improve separation.

Data Presentation

Table 1: Comparison of Methods for Acidic Byproduct Removal

Method Principle Efficiency Scalability Key Considerations
Ether Precipitation & Washing Differential solubility of the product and byproducts in a non-polar solvent.Moderate to HighGoodProduct must be insoluble in the chosen solvent. Multiple washes are often required.[1]
Liquid-Liquid Extraction Partitioning of acidic byproducts into a basic aqueous phase.HighExcellentThe target molecule must be stable at the basic pH used for extraction. Emulsion formation can be an issue.
Solid-Phase Extraction (SPE) Differential affinity of the product and byproducts for a solid support.HighGoodRequires selection of the appropriate sorbent and elution conditions. Can be more expensive for large-scale purification.
Preparative HPLC Separation based on differential partitioning between a stationary and mobile phase.Very HighModerateProvides the highest purity but can be time-consuming and expensive for large quantities. Solvent removal is required post-purification.[1]

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Cleavage and Byproduct Removal by Precipitation

  • Cleavage:

    • Dissolve the substrate linked via this compound in a suitable cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% water, 2.5% triisopropylsilane).

    • Stir the reaction at room temperature for 1-4 hours, monitoring the reaction by HPLC.

  • Precipitation:

    • Once the cleavage is complete, transfer the reaction mixture to a centrifuge tube.

    • Slowly add 10 volumes of cold diethyl ether to the solution to precipitate the crude product.

  • Washing and Isolation:

    • Centrifuge the mixture to pellet the precipitate.

    • Decant the supernatant containing the dissolved acidic byproducts.

    • Resuspend the pellet in a fresh portion of cold diethyl ether and repeat the centrifugation and decantation steps 2-3 times.

    • After the final wash, dry the precipitate under a stream of nitrogen or in a vacuum desiccator to remove residual ether.

Protocol 2: Monitoring p-Nitrophenol Release by UV-Vis Spectroscopy

  • Sample Preparation:

    • Prepare a solution of the this compound-linked substrate in a suitable buffer for the cleavage reaction.

  • Reaction Initiation:

    • Initiate the cleavage reaction by adding the acid or base catalyst.

  • Spectrophotometric Measurement:

    • At regular intervals, take an aliquot of the reaction mixture and dilute it with a buffer of a specific pH (e.g., a basic buffer to ensure the p-nitrophenolate form is present).

    • Measure the absorbance at the characteristic wavelength for p-nitrophenolate (around 400-410 nm).

  • Data Analysis:

    • Plot the absorbance versus time to monitor the progress of the cleavage reaction. A standard curve of p-nitrophenol at the same pH can be used for quantification.

Mandatory Visualizations

Cleavage_Reaction cluster_reactants Reactants cluster_products Products Substrate Substrate-O-CO-(CH2)2-O-Ph-NO2 Product Substrate-OH Substrate->Product Cleavage Byproduct1 HOOC-(CH2)2-O-Ph-NO2 (this compound) Acid H+ Water H2O pNP p-Nitrophenol Byproduct1->pNP Hydrolysis PropionicAcid Propionic Acid Byproduct1->PropionicAcid Hydrolysis

Caption: Acid-catalyzed cleavage of a substrate linked via this compound.

Byproduct_Removal_Workflow Start Crude Cleavage Mixture (Product + Acidic Byproducts) Precipitation Precipitate with Cold Ether Start->Precipitation Centrifuge Centrifuge and Decant Supernatant Precipitation->Centrifuge Wash Wash Precipitate with Cold Ether (2-3x) Centrifuge->Wash Supernatant Supernatant (Contains Acidic Byproducts) Centrifuge->Supernatant Dry Dry Purified Product Wash->Dry Wash->Supernatant Waste Waste Supernatant->Waste

Caption: Workflow for acidic byproduct removal using precipitation and washing.

References

Technical Support Center: HPLC Analysis of 3-(4-Nitrophenoxy)propionic Acid Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC analysis of 3-(4-Nitrophenoxy)propionic acid reaction mixtures. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for the analysis of this compound?

A1: A good starting point for the analysis of this compound is a reversed-phase HPLC method. A C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and an acidic aqueous buffer, such as phosphate or acetate buffer, with the pH adjusted to around 3.0. This low pH helps to ensure that the carboxylic acid group of the analyte is protonated, leading to better peak shape and retention.

Q2: What are the expected starting materials and potential byproducts in a typical synthesis of this compound?

A2: The synthesis of this compound likely involves the reaction of 4-nitrophenol with a three-carbon propionic acid synthon. Therefore, unreacted 4-nitrophenol is a common impurity. Depending on the specific synthetic route, potential byproducts could include compounds from side reactions or degradation.

Q3: What are the likely degradation products of this compound under stress conditions?

A3: Based on forced degradation studies of similar propionic acid derivatives, potential degradation of this compound can occur under hydrolytic (acidic and basic) and oxidative conditions. Acidic and basic hydrolysis may lead to the cleavage of the ether bond, yielding 4-nitrophenol.

Q4: How can I improve the peak shape for this compound?

A4: Peak tailing is a common issue for acidic compounds. To improve peak shape, ensure the mobile phase pH is low enough (typically around 2.5-3.5) to keep the carboxylic acid in its protonated form. Using a high-purity silica-based column and adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) to the mobile phase can also help to minimize peak tailing by reducing interactions with residual silanol groups on the stationary phase.

Q5: What detection wavelength is appropriate for the analysis of this compound?

A5: Due to the presence of the nitrophenyl chromophore, this compound should have strong UV absorbance. A starting wavelength for detection can be in the range of 254-280 nm. To optimize sensitivity, it is recommended to determine the wavelength of maximum absorbance (λmax) by scanning a standard solution of the compound using a UV-Vis spectrophotometer or a photodiode array (PDA) detector.

Experimental Protocol: RP-HPLC Method for this compound

This protocol describes a general reversed-phase HPLC method suitable for the analysis of this compound.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Potassium dihydrogen phosphate

  • Phosphoric acid

Procedure:

  • Mobile Phase Preparation:

    • Aqueous phase: Prepare a 20 mM potassium dihydrogen phosphate solution in water. Adjust the pH to 3.0 with phosphoric acid.

    • Organic phase: Acetonitrile.

    • The mobile phase is a mixture of the aqueous and organic phases. A typical starting gradient could be 30-70% acetonitrile over 20 minutes. The exact composition may need to be optimized based on the specific separation requirements.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, at a concentration of 1 mg/mL.

    • Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations.

  • Sample Preparation:

    • Dissolve the reaction mixture in a suitable solvent, ensuring that the concentration of the analyte is within the linear range of the method.

    • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

  • Chromatographic Conditions:

    • Column: C18 (250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: Gradient of Acetonitrile and 20 mM KH2PO4 (pH 3.0)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 270 nm

    • Injection Volume: 10 µL

Data Presentation

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaTypical Result
Tailing Factor≤ 2.01.2
Theoretical Plates≥ 20008500
RSD of Peak Area≤ 2.0%0.8%
RSD of Retention Time≤ 1.0%0.3%

Table 2: Method Validation Summary

ParameterResult
Linearity (r²)> 0.999
Accuracy (% Recovery)98.0 - 102.0%
Precision (% RSD)< 2.0%
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantitation (LOQ)0.15 µg/mL

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Peak Tailing Mobile phase pH too high; Secondary interactions with silanols.Lower the mobile phase pH to ~3.0; Use a base-deactivated column or add a competing base to the mobile phase.
Peak Fronting Sample overload; Sample solvent stronger than mobile phase.Dilute the sample; Dissolve the sample in the mobile phase.
Split Peaks Column contamination or void; Co-elution of an impurity.Wash or replace the column; Adjust mobile phase composition or gradient to improve resolution.
Baseline Drift Column temperature fluctuation; Mobile phase not equilibrated.Use a column oven; Allow sufficient time for column equilibration before analysis.
Ghost Peaks Contamination in the mobile phase or injector.Use fresh, high-purity solvents; Clean the injector and sample loop.
High Backpressure Blockage in the system (frit, column, tubing).Filter samples and mobile phase; Reverse flush the column (if recommended by manufacturer); Replace blocked components.
Variable Retention Times Inconsistent mobile phase composition; Pump malfunction.Prepare mobile phase accurately; Check pump performance and for leaks.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing MobilePhase Mobile Phase Preparation HPLC_System HPLC System Setup (Column, Flow Rate, Temp) MobilePhase->HPLC_System StandardPrep Standard Preparation Injection Sample Injection StandardPrep->Injection SamplePrep Sample Preparation SamplePrep->Injection HPLC_System->Injection DataAcquisition Data Acquisition (Chromatogram) Injection->DataAcquisition Integration Peak Integration DataAcquisition->Integration Quantification Quantification Integration->Quantification Report Report Generation Quantification->Report

Caption: Experimental workflow for HPLC analysis.

Troubleshooting_Logic cluster_peak_shape Peak Shape Issues cluster_baseline Baseline Issues cluster_pressure System Issues Problem Chromatographic Problem Observed Tailing Tailing Problem->Tailing Asymmetric Peak? Fronting Fronting Problem->Fronting Asymmetric Peak? Splitting Splitting Problem->Splitting Distorted Peak? Drift Drift Problem->Drift Unstable Baseline? GhostPeaks Ghost Peaks Problem->GhostPeaks Unexpected Peaks? HighPressure High Backpressure Problem->HighPressure System Pressure High? VariableRT Variable Retention Problem->VariableRT Retention Time Shift?

Caption: Logical troubleshooting guide for HPLC issues.

Validation & Comparative

The Potential of 3-(4-Nitrophenoxy)propionic Acid as a Traceless Linker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, particularly in the realm of antibody-drug conjugates (ADCs) and solid-phase synthesis, traceless linkers play a pivotal role. These molecular bridges temporarily connect a molecule of interest to a solid support or a carrier, only to be cleaved without leaving any residual chemical moiety on the final product.[1] This "traceless" feature is critical for preserving the native structure and function of the released molecule. This guide provides a comparative analysis of the hypothetical validation of 3-(4-nitrophenoxy)propionic acid as a novel traceless linker, juxtaposed with established traceless linker technologies.

While direct experimental validation of this compound as a traceless linker is not extensively documented in publicly available literature, its chemical structure suggests plausible mechanisms for traceless cleavage. This guide will explore these theoretical pathways and propose experimental frameworks for their validation, offering a roadmap for researchers interested in expanding the toolkit of traceless linkers.

Hypothetical Cleavage Mechanisms for a this compound-Based Linker

The this compound moiety can be envisioned as a linker in two primary configurations: an ester linkage, where the propionic acid part is esterified with a hydroxyl group on the molecule of interest, or an ether linkage, though the former is more common for carboxylic acid linkers. The key to its potential as a traceless linker lies in the electronic properties of the 4-nitrophenoxy group. Two primary cleavage strategies can be hypothesized: a safety-catch mechanism involving reduction of the nitro group, and direct nucleophilic aromatic substitution.

Safety-Catch Mechanism via Nitro Group Reduction

Safety-catch linkers are designed to be stable under a range of conditions but can be "activated" for cleavage by a specific chemical transformation.[2][3] For a this compound linker, the nitro group serves as the "catch." Its strong electron-withdrawing nature stabilizes the phenoxy bond. However, reduction of the nitro group to an amine significantly alters the electronic properties of the phenyl ring, making the phenoxy group a better leaving group and facilitating cleavage.

The proposed workflow for this mechanism is as follows:

cluster_attachment Attachment Phase cluster_activation Activation Phase (Safety-Catch) cluster_cleavage Cleavage & Release Phase Molecule_OH Molecule-OH Immobilized_Molecule Molecule-O-CO-(CH2)2-O-Ph-NO2 Molecule_OH->Immobilized_Molecule Esterification Linker This compound Linker->Immobilized_Molecule Activated_Linker Molecule-O-CO-(CH2)2-O-Ph-NH2 Immobilized_Molecule->Activated_Linker Reduction (e.g., SnCl2) Released_Molecule Molecule-OH (Traceless) Activated_Linker->Released_Molecule Intramolecular Cyclization (e.g., mild acid/base) Linker_Byproduct Lactam byproduct Activated_Linker->Linker_Byproduct

Figure 1. Hypothetical safety-catch cleavage workflow.
Nucleophilic Aromatic Substitution (SNAr)

The 4-nitrophenyl group is a well-known leaving group in nucleophilic aromatic substitution (SNAr) reactions.[4][5][6] The presence of the electron-withdrawing nitro group at the para position activates the aromatic ring for nucleophilic attack. A suitable nucleophile could directly displace the ester or ether linkage, releasing the target molecule. For this to be truly "traceless," the propionic acid linker would need to be designed to fragment or be easily removed after the initial cleavage. A more direct traceless approach would involve intramolecular cyclization upon nucleophilic attack, leading to the release of the native molecule.

Immobilized_Molecule Molecule-O-CO-(CH2)2-O-Ph-NO2 Meisenheimer_Complex Meisenheimer Complex (Intermediate) Immobilized_Molecule->Meisenheimer_Complex Nucleophile Nucleophile (e.g., Thiolate) Nucleophile->Meisenheimer_Complex Attack at ipso-carbon Released_Molecule Molecule-OH (Traceless) Meisenheimer_Complex->Released_Molecule Elimination Linker_Byproduct Linker-Nucleophile Adduct Meisenheimer_Complex->Linker_Byproduct

Figure 2. Hypothetical SNAr cleavage pathway.

Comparison with Established Traceless Linkers

To evaluate the potential of the this compound linker, it is essential to compare its hypothetical performance metrics against well-validated traceless linkers. The following table summarizes key characteristics of photolabile and silyl linkers, providing a benchmark for the proposed linker.

Linker TypeCleavage ConditionCleavage ByproductAdvantagesDisadvantages
This compound (Hypothetical) 1. Reduction (e.g., SnCl₂) followed by mild acid/base2. Strong nucleophile (e.g., thiolate)Lactam or linker-nucleophile adductPotentially high stability until activation (safety-catch); orthogonal cleavage conditions.Requires multi-step cleavage; potential for side reactions with strong nucleophiles.
Photolabile Linkers (e.g., o-Nitrobenzyl) UV irradiation (e.g., 365 nm)o-Nitrosobenzaldehyde or related compoundsReagent-free cleavage; high spatial and temporal control.Limited penetration of light in solid supports; potential for photosensitive molecules to degrade.[7]
Silyl Linkers Acid (e.g., TFA, HF)Silyl byproductWidely used and well-understood; efficient cleavage.Requires harsh acidic conditions that may not be suitable for all molecules.[1]

Proposed Experimental Validation Protocols

To validate the utility of this compound as a traceless linker, a series of experiments would be required.

Protocol 1: Validation of the Safety-Catch Mechanism
  • Synthesis: A model molecule with a hydroxyl group (e.g., a simple alcohol or a protected amino acid) is esterified with this compound. This conjugate is then immobilized on a solid support if intended for solid-phase synthesis.

  • Reduction: The immobilized conjugate is treated with a reducing agent such as tin(II) chloride (SnCl₂) in a suitable solvent (e.g., HCl/dioxane) to convert the nitro group to an amine.

  • Cleavage: The resin is then treated with a mild acid or base to induce intramolecular cyclization and release of the model molecule.

  • Analysis: The cleavage efficiency is quantified by HPLC analysis of the supernatant, comparing the amount of released molecule to the initial loading on the resin. The identity of the released molecule is confirmed by mass spectrometry to ensure no linker fragment remains attached (i.e., it is traceless).

Protocol 2: Validation of the SNAr Mechanism
  • Synthesis: The same immobilized conjugate from Protocol 1 is used.

  • Cleavage: The resin is treated with a solution of a strong nucleophile (e.g., sodium thiophenolate in DMF).

  • Analysis: The supernatant is analyzed by HPLC and mass spectrometry to quantify the released molecule and verify its traceless nature. The kinetics of the cleavage can be monitored by taking aliquots at different time points.

Quantitative Data Presentation (Hypothetical)

The following tables present a template for how quantitative data from the proposed validation experiments could be structured for clear comparison.

Table 1: Cleavage Efficiency of this compound Linker (Safety-Catch Mechanism)

Reducing AgentCleavage ConditionCleavage Time (h)% Cleavage YieldPurity of Released Molecule (%)
SnCl₂5% TFA in Dioxane2Data to be determinedData to be determined
Na₂S₂O₄pH 9 Buffer4Data to be determinedData to be determined

Table 2: Comparison of Cleavage Efficiency with Alternative Traceless Linkers

LinkerCleavage ConditionCleavage Time% Cleavage YieldReference
This compound (Hypothetical) Optimized conditions from Table 1TBDTBD-
o-Nitrobenzyl365 nm UV light1 h> 90%[7]
Silyl Ether1% TFA in DCM10 min> 95%[1]

Conclusion

While this compound is not yet established as a mainstream traceless linker, its chemical structure presents intriguing possibilities for the development of novel cleavage strategies, particularly a safety-catch mechanism. The proposed experimental protocols provide a clear path for validating its efficacy and comparing its performance against current standards. Further research into this and other novel linker technologies is crucial for advancing the fields of drug delivery and synthetic chemistry.

References

A Comparative Guide to Cleavable Linkers in Solid-Phase Organic Synthesis (SPOS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of solid-phase organic synthesis (SPOS), the choice of a cleavable linker is paramount to the successful isolation of the target molecule. These molecular tethers anchor a growing compound to an insoluble resin support, allowing for the easy removal of excess reagents and byproducts through simple filtration. Upon completion of the synthesis, the linker must be selectively cleaved to release the final product into solution. This guide provides a comparative overview of 3-(4-nitrophenoxy)propionic acid and other prominent classes of cleavable linkers, with a focus on their cleavage mechanisms, performance metrics, and experimental considerations.

While specific experimental data for this compound as a widely used SPOS linker is not extensively documented in readily available literature, its structure suggests it belongs to the broader class of photocleavable linkers, likely leveraging the p-nitrophenyl ether moiety for light-induced cleavage. This guide will therefore compare the general class of nitrobenzyl-based photocleavable linkers with other major categories of cleavable linkers: acid-labile and base-labile linkers.

Comparison of Cleavable Linker Performance

The selection of a cleavable linker is dictated by the chemical nature of the synthesized molecule and the desired orthogonality with protecting groups used during the synthesis. The following table summarizes the key characteristics of major cleavable linker classes.

Linker ClassRepresentative Linker Structure/TypeTypical Cleavage ConditionsCleavage TimeCommon ApplicationsAdvantagesDisadvantages
Photocleavable o-Nitrobenzyl derivatives, 3-amino-3-(2-nitrophenyl)propionic acidUV irradiation (typically 350-365 nm) in a non-absorbing solventMinutes to hoursPeptides, oligonucleotides, small molecules, spatially addressed librariesMild, reagent-free cleavage; high orthogonalityPotential for photolytic side reactions with sensitive substrates; limited penetration depth into the resin
Acid-Labile Trityl, Rink Amide, Wang resin linkersTrifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 1-95% TFA)Minutes to hoursPeptides, small moleculesFast and efficient cleavage; well-established protocolsIncompatible with acid-sensitive functional groups; requires handling of corrosive acids
Base-Labile Hydroquinone-O,O'-diacetic acid (Q-linker), estersAmines (e.g., piperidine), sodium methoxide, hydrazineMinutes to hoursPeptides, glycans, small moleculesOrthogonal to acid-labile protecting groupsIncompatible with base-sensitive functional groups; potential for side reactions like epimerization
Safety-Catch Acyl sulfonamidesActivation step (e.g., alkylation) followed by nucleophilic cleavageVariableDiverse small molecules, peptidesStable to a wide range of conditions until activated; allows for further diversification on-resinRequires an additional activation step; may involve harsh reagents
Traceless Silyl ethers, sulfonesAcid, base, or fluoride ionsVariableSmall molecule librariesNo residual linker functionality in the final productCan be synthetically more challenging to install and cleave precisely

Experimental Protocols

Detailed experimental protocols are crucial for the successful application and cleavage of linkers in SPOS. Below are generalized methodologies for the cleavage of photocleavable, acid-labile, and base-labile linkers.

General Protocol for Photocleavage of a Nitrobenzyl-Based Linker
  • Resin Preparation: Swell the resin-bound product in a suitable, UV-transparent solvent (e.g., dichloromethane, dioxane, or methanol) in a quartz or borosilicate glass reaction vessel.

  • Irradiation: Irradiate the resin suspension with a UV lamp (typically a high-pressure mercury lamp with a filter to select for the desired wavelength, e.g., 365 nm) with gentle agitation.

  • Monitoring: Monitor the progress of the cleavage by taking small aliquots of the supernatant and analyzing by a suitable method (e.g., HPLC, LC-MS).

  • Product Isolation: Once cleavage is complete, filter the resin and wash it with the solvent. Combine the filtrate and washings.

  • Work-up: Evaporate the solvent from the combined filtrate to yield the crude product, which can then be purified by standard methods (e.g., chromatography).

General Protocol for Acid-Labile Cleavage (e.g., from Wang Resin)
  • Resin Preparation: Wash the dried, resin-bound product with dichloromethane (DCM).

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the synthesized molecule. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v). TIS acts as a scavenger for reactive cations generated during cleavage.

  • Cleavage Reaction: Add the cleavage cocktail to the resin and allow the mixture to react at room temperature with occasional swirling. Reaction times typically range from 1 to 4 hours.

  • Product Isolation: Filter the resin and wash it with fresh cleavage cocktail, followed by DCM.

  • Precipitation: Combine the filtrates and precipitate the cleaved product by adding cold diethyl ether.

  • Purification: Collect the precipitate by centrifugation or filtration, wash with cold ether, and dry under vacuum. The crude product can then be purified by HPLC or other suitable methods.

General Protocol for Base-Labile Cleavage (e.g., Ester Linker)
  • Resin Preparation: Swell the resin-bound product in a suitable solvent such as tetrahydrofuran (THF) or methanol.

  • Cleavage Reagent: Prepare a solution of the base, for example, 1 M sodium methoxide in methanol or 20% piperidine in dimethylformamide (DMF).

  • Cleavage Reaction: Add the basic solution to the resin and agitate the mixture at room temperature.

  • Monitoring: Monitor the reaction for completeness by analyzing small aliquots of the solution.

  • Neutralization and Isolation: Once cleavage is complete, filter the resin and wash it with the solvent. Neutralize the filtrate with an appropriate acid (e.g., acetic acid) if necessary.

  • Work-up: Evaporate the solvent and purify the crude product.

Visualizing Cleavage Mechanisms and Workflows

The following diagrams illustrate the fundamental cleavage mechanisms for different linker types and a general workflow for evaluating linker performance.

Cleavage_Mechanisms cluster_photo Photocleavable Linker cluster_acid Acid-Labile Linker cluster_base Base-Labile Linker Resin_Photo Resin-Linker(NO2)-Molecule Product_Photo Molecule-COOH + Byproduct Resin_Photo->Product_Photo UV Light (hv) Resin_Acid Resin-Linker-O-Molecule Product_Acid Molecule-OH + Resin-Linker+ Resin_Acid->Product_Acid Acid (e.g., TFA) Resin_Base Resin-Linker-Ester-Molecule Product_Base Molecule-CONHR + Resin-Linker-OH Resin_Base->Product_Base Base (e.g., NH2R)

Caption: Cleavage mechanisms for photocleavable, acid-labile, and base-labile linkers.

Experimental_Workflow Start Synthesize Molecule on Solid Support Prepare_Resin Divide Resin into Aliquots Start->Prepare_Resin Cleavage Perform Cleavage under Different Conditions (e.g., Time, Reagent Concentration) Prepare_Resin->Cleavage Analysis Analyze Supernatant for Product Release (HPLC, LC-MS) Cleavage->Analysis Quantify Quantify Cleavage Yield and Purity Analysis->Quantify Optimize Determine Optimal Cleavage Protocol Quantify->Optimize

Caption: General experimental workflow for evaluating and optimizing linker cleavage.

A Comparative Guide to Solid-Phase Peptide Synthesis: Wang Resin vs. Advanced Linker Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of solid support and linker strategy is a critical decision in solid-phase peptide synthesis (SPPS). This guide provides an objective comparison between the widely used Wang resin and advanced linker strategies, namely photolabile and safety-catch systems. While a dedicated "3-(4-Nitrophenoxy)propionic acid resin" is not a standard commercially available product, the chemical motifs of this molecule are central to these advanced strategies. This guide will, therefore, use it as a conceptual basis for comparison against the established Wang resin.

Executive Summary

Wang resin is the industry standard for the synthesis of peptides with a C-terminal carboxylic acid, prized for its simplicity and reliability. Cleavage is achieved under acidic conditions, typically with trifluoroacetic acid (TFA). However, for sensitive peptides or applications requiring orthogonal cleavage strategies, advanced linkers offer significant advantages. Photolabile linkers allow for cleavage under neutral conditions using UV light, preserving acid-labile modifications. Safety-catch linkers provide an additional layer of control, requiring a distinct chemical activation step before cleavage, which enhances stability during synthesis. This guide presents a detailed comparison of these approaches, supported by experimental protocols and data.

Data Presentation: Comparative Analysis of Linker Strategies

FeatureWang ResinPhotolabile Linker (Conceptual)Safety-Catch Linker (Conceptual)
Linker Type p-Alkoxybenzyl estero-Nitrobenzyl esterActivated Sulfonamide or similar
Cleavage Condition Moderate to strong acid (e.g., 50-95% TFA)UV irradiation (e.g., 365 nm)1. Activation (e.g., reduction, oxidation) 2. Cleavage (e.g., nucleophilic attack, acidolysis)
Cleavage Orthogonality Limited (orthogonal to base-labile groups)High (orthogonal to acid- and base-labile groups)High (orthogonal to acid- and base-labile groups)
Compatibility with Sensitive Residues Potential for side reactions (e.g., alkylation of Trp) with certain sequences.[1]Excellent for acid-sensitive peptides. Potential for photodegradation of sensitive residues (e.g., Trp).Excellent stability during synthesis, protecting sensitive functionalities until activation.
Typical Applications Routine synthesis of linear peptides with C-terminal acids.Synthesis of protected peptide fragments, peptides with acid-sensitive modifications, light-directed synthesis.Synthesis of complex peptides, cyclic peptides, peptide thioesters for native chemical ligation.
Complexity of Protocol Simple and well-established.Moderately complex, requires photochemical equipment.More complex, involves additional activation and cleavage steps.

Experimental Protocols

Wang Resin: Standard Fmoc-SPPS Protocol

This protocol outlines the standard procedure for manual Fmoc-based solid-phase peptide synthesis using Wang resin.

a) Loading of the First Amino Acid to Wang Resin

  • Swell 1 g of Wang resin in N,N-dimethylformamide (DMF) (10 mL/g) for 1-2 hours in a reaction vessel.

  • In a separate flask, dissolve the first Fmoc-protected amino acid (4 equivalents relative to resin loading), 1-hydroxybenzotriazole (HOBt) (4 equivalents), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents) in a minimal amount of DMF.

  • Add N,N'-diisopropylcarbodiimide (DIC) (4 equivalents) to the amino acid solution and stir for 5 minutes.

  • Drain the DMF from the swollen resin and add the activated amino acid solution.

  • Agitate the mixture at room temperature for 2-4 hours.

  • Wash the resin thoroughly with DMF (3x), dichloromethane (DCM) (3x), and methanol (3x).

  • Dry the resin under vacuum.

  • Cap any unreacted hydroxyl groups by treating the resin with a solution of acetic anhydride and pyridine in DCM for 30 minutes.

b) Peptide Chain Elongation (One Cycle)

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (10 mL/g) for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group.[2]

  • Wash the resin with DMF (5x).

  • Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid (3 equivalents), HOBt (3 equivalents), and DIC (3 equivalents) in DMF. Pre-activate for 5 minutes.

  • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Wash the resin with DMF (3x) and DCM (3x).

c) Cleavage of the Peptide from Wang Resin

  • Wash the final peptide-resin with DCM (3x) and dry under vacuum for at least 1 hour.

  • Prepare a cleavage cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v).

  • Add the cleavage cocktail to the resin (10 mL/g) and agitate at room temperature for 2-3 hours.[3][4]

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether (2x).

  • Dry the crude peptide under vacuum.

Photolabile Linker Strategy (Conceptual Protocol)

This protocol is based on the use of an o-nitrobenzyl ester-type linker, which is conceptually similar to how a this compound-derived linker would function.

a) Synthesis and Loading

  • Functionalize a suitable resin (e.g., aminomethyl polystyrene) with a photolabile linker, such as one derived from this compound, using standard coupling chemistry.

  • Load the first Fmoc-amino acid onto the photolabile linker using methods analogous to those for Wang resin.

b) Peptide Chain Elongation

  • Follow the standard Fmoc-SPPS elongation cycle as described for Wang resin (Protocol 1b). The photolabile linker is stable to the basic conditions of Fmoc deprotection and the reagents used for amino acid coupling.[5]

c) Photolytic Cleavage

  • Swell the peptide-resin in a suitable solvent that is transparent to the cleavage wavelength (e.g., DCM, DMF, or methanol).

  • Irradiate the resin suspension with UV light at an appropriate wavelength (typically 365 nm for o-nitrobenzyl groups) in a photochemical reactor.[6]

  • Continue irradiation for 1-4 hours, with agitation to ensure all beads are exposed to the light source.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with the same solvent to recover any remaining peptide.

  • Evaporate the solvent to obtain the crude peptide.

Safety-Catch Linker Strategy (Conceptual Protocol)

This protocol describes a representative safety-catch strategy, for instance, based on a sulfonamide linker that requires activation before cleavage.

a) Synthesis and Loading

  • Prepare the safety-catch resin by coupling the linker moiety (e.g., a sulfamoylbenzoic acid derivative) to an aminomethylated solid support.[5]

  • Attach the first Fmoc-amino acid to the linker. The linkage is stable to both acidic and basic conditions used in Fmoc-SPPS.

b) Peptide Chain Elongation

  • Perform peptide chain elongation using the standard Fmoc-SPPS protocol (Protocol 1b). The safety-catch linker remains inert throughout this process.[7]

c) Linker Activation and Cleavage

  • Activation: Treat the peptide-resin with a specific reagent to render the linker labile. For a sulfonamide linker, this could be an alkylation step (e.g., using iodoacetonitrile) to make the sulfonamide nitrogen a better leaving group.[5]

  • Wash the resin to remove excess activation reagents.

  • Cleavage: Treat the activated resin with a nucleophile (e.g., an amine for a peptide amide or a hydroxide for a peptide acid) or under mildly acidic conditions, depending on the specific safety-catch linker design, to release the peptide.

  • Filter the resin and collect the filtrate.

  • Isolate the crude peptide from the cleavage solution.

Mandatory Visualization

SPPS_Workflow_Comparison cluster_wang Wang Resin Pathway cluster_photo Photolabile Linker Pathway cluster_safety Safety-Catch Linker Pathway W_Start Wang Resin W_Load Load 1st AA (DIC/DMAP) W_Start->W_Load W_Elongate Elongate Peptide (Fmoc Cycles) W_Load->W_Elongate W_Cleave Cleave with TFA W_Elongate->W_Cleave W_Peptide Peptide-COOH W_Cleave->W_Peptide P_Start Photolabile Resin P_Load Load 1st AA P_Start->P_Load P_Elongate Elongate Peptide (Fmoc Cycles) P_Load->P_Elongate P_Cleave Cleave with UV Light (e.g., 365 nm) P_Elongate->P_Cleave P_Peptide Peptide-COOH P_Cleave->P_Peptide S_Start Safety-Catch Resin S_Load Load 1st AA S_Start->S_Load S_Elongate Elongate Peptide (Fmoc Cycles) S_Load->S_Elongate S_Activate Activate Linker S_Elongate->S_Activate S_Cleave Cleave (Nucleophile/Acid) S_Activate->S_Cleave S_Peptide Peptide-X S_Cleave->S_Peptide

Caption: Comparative workflow of SPPS using Wang, Photolabile, and Safety-Catch linkers.

Cleavage_Mechanisms cluster_wang Wang Resin Cleavage cluster_photo Photolabile Linker Cleavage cluster_safety Safety-Catch Linker Cleavage W_Resin Resin-Linker-Peptide W_Products Resin-Linker+ + Peptide-COOH W_Resin->W_Products Acidolysis W_TFA TFA (H+) P_Resin Resin-Linker(NO2)-Peptide P_Products Resin-Linker' + Peptide-COOH P_Resin->P_Products Photochemical Rearrangement P_UV UV Light (hν) S_Resin Resin-Linker-Peptide (Stable) S_Activation Activation Step S_Resin->S_Activation S_Activated Resin-Linker-Peptide (Labile) S_Activation->S_Activated S_Products Resin-Linker' + Peptide-X S_Activated->S_Products Nucleophilic Attack / Acidolysis S_Cleavage Cleavage Reagent

Caption: Simplified cleavage mechanisms for different SPPS linker strategies.

Conclusion

The choice between Wang resin and more advanced linker strategies is dictated by the specific requirements of the peptide being synthesized. Wang resin remains the workhorse for routine peptide synthesis due to its simplicity and cost-effectiveness. However, for complex syntheses involving sensitive functionalities or requiring orthogonal protecting group schemes, photolabile and safety-catch linkers provide invaluable tools. While a dedicated "this compound resin" is not a mainstream product, the principles embodied by its chemical structure are at the heart of these advanced, powerful techniques in modern peptide chemistry. Researchers should carefully consider the trade-offs between simplicity, cost, and the chemical versatility offered by each linker strategy to optimize their synthetic outcomes.

References

The Utility of 3-(4-Nitrophenoxy)propionic Acid in Bioconjugation Remains Undocumented in Publicly Available Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and chemical databases reveals a significant lack of information regarding the application of 3-(4-Nitrophenoxy)propionic acid as a linker molecule in bioconjugation and drug delivery. While the compound is available commercially and noted for its potential as a chemical intermediate, particularly in the agrochemical industry, its advantages and performance compared to traditional linkers in the realm of life sciences are not substantiated by published experimental data.

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design of bioconjugates, influencing stability, payload release, and overall efficacy. Traditional linkers, such as those based on N-hydroxysuccinimide (NHS) esters, are well-characterized and widely used for their ability to react with primary amines on biomolecules to form stable amide bonds. However, the exploration of novel linker chemistries is a continuous effort to overcome limitations and enhance the performance of targeted therapies and diagnostic agents.

Despite the theoretical potential of this compound to be activated and used for amine modification, extensive searches have not yielded any studies that detail its use for this purpose. Consequently, there is no available data to construct a comparative analysis of its performance against established linkers. Key metrics such as reaction efficiency, hydrolytic stability of the active ester, and the cleavage characteristics of the resulting conjugate are essential for such a comparison, and this information is currently absent from the public domain.

The scientific community relies on published, peer-reviewed data to validate the utility and advantages of new chemical entities in drug development and other research applications. Without such evidence for this compound's role as a linker, it is not possible to provide the detailed comparison guide requested, including quantitative data tables, experimental protocols, and visualizations of its purported mechanisms.

Researchers interested in novel linker technologies are encouraged to consult the extensive literature on other established and emerging linker systems. These include various classes of amine-reactive linkers, thiol-reactive linkers, and cleavable linkers that respond to specific physiological triggers such as pH, redox potential, or enzymatic activity.

Until research is published that specifically investigates the use of this compound as a linker and provides the necessary experimental validation, its advantages over traditional linkers remain speculative.

No Publicly Available Data on the Biological Evaluation of 3-(4-Nitrophenoxy)propionic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals a lack of published studies on the biological evaluation of compounds synthesized using 3-(4-nitrophenoxy)propionic acid as a starting material. Despite its availability as a chemical intermediate, research detailing the synthesis and subsequent biological testing of its derivatives for therapeutic or other biological applications could not be identified.

While this compound is noted as a potential intermediate in the development of agrochemicals, such as herbicides, fungicides, and plant growth regulators, specific examples of these synthesized compounds and their biological performance data are not available in the public domain. Consequently, the creation of a detailed comparison guide, including quantitative data, experimental protocols, and signaling pathway diagrams as requested, is not feasible at this time.

The scientific community has extensively studied other classes of propionic acid derivatives, such as arylpropionic acids (a class that includes well-known non-steroidal anti-inflammatory drugs), 3-nitropropionic acid derivatives, and various heterocyclic compounds incorporating a propionic acid moiety. These studies have revealed a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. However, this body of research does not directly involve compounds synthesized from this compound.

Researchers, scientists, and drug development professionals interested in this specific class of compounds may need to undertake novel research to synthesize and evaluate their biological activities. Such work would be foundational in establishing any potential therapeutic or biological value of this compound derivatives. Without this primary research, a comparative analysis against other alternatives, supported by experimental data, remains impossible.

A Comparative Analysis of Cleavable Linkers in Drug Development: Characterizing the Products of 3-(4-Nitrophenoxy)propionic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of targeted drug delivery, the choice of a cleavable linker is paramount to the efficacy and safety of novel therapeutics such as antibody-drug conjugates (ADCs). This guide provides a comparative analysis of cleavage products and performance characteristics of linkers derived from 3-(4-Nitrophenoxy)propionic acid against established alternatives, namely enzyme-cleavable valine-citrulline (Val-Cit) and pH-sensitive hydrazone linkers. This document is intended for researchers, scientists, and drug development professionals to inform the rational design of next-generation drug conjugates.

Introduction to Cleavable Linkers

Cleavable linkers are designed to be stable in systemic circulation and to release their cytotoxic payload under specific physiological conditions prevalent in the target microenvironment, such as altered pH or the presence of specific enzymes.[1] The strategic selection of a linker influences the therapeutic index, impacting both the potency and the off-target toxicity of a drug conjugate.[2][3]

This guide focuses on the characterization of cleavage products from drug conjugates utilizing a linker derived from this compound. It is postulated that the primary cleavage mechanism for such a linker, when attached to a drug via an ester bond, is hydrolysis, releasing 4-nitrophenol and the propionic acid-modified payload. This is compared with the well-documented performance of protease-sensitive and pH-labile linkers.

Comparative Data on Linker Performance

The performance of a cleavable linker is assessed by its stability in plasma and its efficiency of cleavage at the target site. The following table summarizes key quantitative data for the compared linker types.

Linker TypeCleavage TriggerTypical Cleavage ProductsPlasma Stability (Half-life)Cleavage Conditions
3-(4-Nitrophenoxy)propionate Ester Hydrolysis (Esterases, pH)4-Nitrophenol, Propionic acid-PayloadModerately Stable (hours to days)pH < 6 or > 7.4, presence of esterases
Valine-Citrulline (Val-Cit) Cathepsin BPABC-Payload, Dipeptide fragmentHighly Stable (>100 hours in human plasma)Lysosomal environment (pH ~5, high Cathepsin B)
Hydrazone Low pHAldehyde/Ketone-Payload, Hydrazine derivativeModerately Stable (pH-dependent, ~30-50 hours at pH 7.4)Endosomal/Lysosomal pH (pH 5-6)

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of linker cleavage and the characterization of the resulting products.

Protocol 1: Analysis of 3-(4-Nitrophenoxy)propionate Ester Linker Cleavage by HPLC

Objective: To quantify the release of 4-nitrophenol and the payload from a drug conjugate upon hydrolysis.

Materials:

  • Drug conjugate with 3-(4-Nitrophenoxy)propionate linker

  • Phosphate-buffered saline (PBS) at pH 7.4 and acetate buffer at pH 5.0

  • Human plasma

  • Acetonitrile, Trifluoroacetic acid (TFA)

  • Reversed-phase HPLC system with a C18 column and UV detector

Procedure:

  • Incubate the drug conjugate (1 mg/mL) in separate solutions: PBS (pH 7.4), acetate buffer (pH 5.0), and human plasma at 37°C.

  • At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the reaction mixture.

  • For plasma samples, precipitate proteins by adding three volumes of cold acetonitrile. Centrifuge at 14,000 rpm for 10 minutes and collect the supernatant.

  • Analyze the samples by RP-HPLC. Use a gradient of water with 0.1% TFA (Mobile Phase A) and acetonitrile with 0.1% TFA (Mobile Phase B).

  • Monitor the elution of 4-nitrophenol, the intact drug conjugate, and the released payload at a suitable wavelength (e.g., 317 nm for 4-nitrophenol).

  • Quantify the concentration of released 4-nitrophenol by comparing its peak area to a standard curve.

Protocol 2: Cathepsin B-Mediated Cleavage of a Val-Cit Linker

Objective: To assess the enzymatic cleavage of a Val-Cit linker in a simulated lysosomal environment.[2]

Materials:

  • ADC with a Val-Cit linker

  • Recombinant Human Cathepsin B

  • Assay Buffer: 50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5

  • LC-MS system

Procedure:

  • Activate Cathepsin B by pre-incubating it in the assay buffer at 37°C for 15 minutes.

  • Combine the ADC solution (e.g., 1 µM final concentration) with the pre-warmed assay buffer.

  • Initiate the cleavage reaction by adding the activated Cathepsin B (e.g., 20 nM final concentration).

  • Incubate the reaction at 37°C.

  • At various time points, quench the reaction by adding a protease inhibitor or by acidification.

  • Analyze the samples by LC-MS to identify and quantify the cleaved payload.

Visualizing Cleavage Mechanisms and Workflows

Diagrams are provided to illustrate the signaling pathways and experimental workflows described.

Cleavage_Mechanism_Nitrophenoxy Drug_Conjugate Payload-O-CO-(CH2)2-O-Ph-NO2 Cleavage_Products 4-Nitrophenol (HO-Ph-NO2) + Payload-O-CO-(CH2)2-OH Drug_Conjugate->Cleavage_Products Hydrolysis (Esterase or pH)

Caption: Cleavage of a 3-(4-Nitrophenoxy)propionate linker.

Experimental_Workflow_HPLC cluster_incubation Incubation cluster_sampling Sample Preparation cluster_analysis Analysis Incubate Incubate Drug Conjugate (pH 5.0, pH 7.4, Plasma) Time_Points Withdraw Aliquots at Time Points Incubate->Time_Points Plasma_Prep Protein Precipitation (for plasma) Time_Points->Plasma_Prep if plasma sample HPLC RP-HPLC Analysis Time_Points->HPLC Plasma_Prep->HPLC Quantify Quantify Cleavage Products HPLC->Quantify

Caption: Workflow for HPLC analysis of linker cleavage.

Linker_Comparison cluster_Nitrophenoxy 3-(4-Nitrophenoxy)propionate cluster_ValCit Valine-Citrulline cluster_Hydrazone Hydrazone A Ester Bond B Hydrolysis (Esterases/pH) A->B C 4-Nitrophenol + Propionic Acid-Payload B->C D Peptide Bond E Enzymatic (Cathepsin B) D->E F PABC-Payload + Dipeptide E->F G Hydrazone Bond H Acidic pH G->H I Aldehyde/Ketone-Payload + Hydrazine H->I

Caption: Comparison of cleavable linker mechanisms.

Conclusion

The selection of a cleavable linker is a critical step in the design of targeted drug delivery systems. While this compound-derived linkers offer a potential strategy for payload release via hydrolysis, their stability and cleavage kinetics must be carefully evaluated against well-established linkers such as the highly stable and specific enzyme-cleavable Val-Cit linkers and the pH-sensitive hydrazone linkers.[4][5] The experimental protocols and comparative data presented in this guide provide a framework for the rational selection and characterization of cleavable linkers to optimize the therapeutic potential of novel drug conjugates.

References

A Comparative Guide to the Photolytic Cleavage Efficiency of Nitrophenoxy Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The use of photolabile linkers is a cornerstone of modern chemical biology and drug delivery, enabling precise spatial and temporal control over the release of bioactive molecules. Among these, nitrophenoxy-based linkers, particularly the ortho-nitrobenzyl (o-NB) family, are widely employed due to their high photocleavage efficiency in the near-UV region.[1][2] This guide provides an objective comparison of the photolytic cleavage efficiency of various nitrophenoxy linkers, supported by experimental data and detailed protocols to aid in the selection of the most appropriate linker for your research needs.

Performance Comparison of Nitrophenoxy Linkers

The efficiency of photolytic cleavage is primarily quantified by the quantum yield (Φ), which represents the number of molecules cleaved per photon absorbed.[3][4] Various structural modifications to the core nitrobenzyl scaffold have been explored to modulate the cleavage kinetics and quantum yield. The following table summarizes key quantitative data from the literature.

Linker TypeModification/Leaving GroupQuantum Yield (Φ)Key Findings & ContextReference
1-(2-Nitrophenyl)ethylPhosphate esters0.49 - 0.63Represents a commonly used and efficient system.[1][2][1][2]
1-(2-Nitrophenyl)ethylPhosphate (caged Pi)0.53Measured in the near-UV (342 nm peak).[5][5][6]
2-NitrophenylalaninePeptide backbone0.07 ± 0.01Demonstrates the feasibility of backbone cleavage, though with lower efficiency.[7][7]
α-Methyl-6-nitroveratrylAmide-Dramatically enhances cleavage rates compared to the standard o-nitrobenzyl linker.[8][8]
Nitrobenzyl (NB)Ester-Exhibits significant rates of both photolysis and hydrolysis.[9][9]
Nitrobenzyl (NB)Amide-Slower photodegradation rate compared to carbamate and ester linkers in hydrogels.[9][9]
Nitrobenzyl (NB)Carbonate--[9]
Nitrobenzyl (NB)Carbamate-Superior light responsiveness and resistance to hydrolysis in a hydrogel microenvironment.[9][9]

Note: Direct comparison of cleavage rates can be challenging as they are dependent on experimental conditions such as light intensity.[8] However, quantum yield provides a more standardized measure of efficiency.

Factors Influencing Cleavage Efficiency

Several factors beyond the core chromophore structure influence the rate and efficiency of photolytic cleavage:

  • Substituents on the Phenyl Ring: The addition of electron-donating groups, such as alkoxy groups (e.g., in the nitroveratryl scaffold), can significantly enhance cleavage rates.[8]

  • Benzylic Substitution: Introducing a methyl group at the benzylic position (α-carbon) generally leads to faster photocleavage kinetics.[8][9]

  • Leaving Group: The nature of the molecule being released plays a crucial role. For ortho-nitrobenzyl esters, the rate of photolysis increases as the pKa of the leaving carboxylic acid anion decreases (i.e., a more acidic leaving group leads to faster cleavage).[10]

  • Microenvironment: The local environment, such as within a hydrogel, can affect both the rate and mode of cleavage, highlighting the importance of characterizing linkers in a context that mimics their intended application.[9]

Experimental Protocols

Accurate determination of photolytic cleavage efficiency is critical for the development and application of these linkers. Below is a generalized protocol for measuring the quantum yield of a nitrophenoxy linker.

Protocol: Determination of Photochemical Quantum Yield

1. Sample Preparation:

  • Prepare a solution of the nitrophenoxy-linked compound in a suitable solvent (e.g., methanol, p-dioxane, or aqueous buffer).[8] The solvent should be transparent at the irradiation wavelength.
  • The concentration should be adjusted to ensure an absorbance of < 0.1 at the irradiation wavelength to ensure uniform light absorption throughout the sample.[11]

2. Actinometry (Photon Flux Determination):

  • To accurately calculate the quantum yield, the photon flux of the light source must be determined.
  • Chemical actinometry using a well-characterized standard, such as 2-nitrobenzaldehyde (recommended quantum yield of 0.41) or potassium ferrioxalate, is a common method.[11][12]
  • Irradiate the actinometer solution under the same conditions as the sample and measure the change in absorbance to calculate the photon flux.

3. Photolysis:

  • Transfer the sample solution to a quartz cuvette.
  • Irradiate the sample using a light source with a specific wavelength (e.g., 365 nm).[8][9] It is crucial to maintain a constant temperature and stir the solution to ensure homogeneity.[12]
  • To confirm that the cleavage is light-dependent, control experiments should be run in the dark.[10]

4. Reaction Monitoring:

  • At various time points during irradiation, take aliquots of the solution.
  • Analyze the aliquots using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy to monitor the disappearance of the starting material and the appearance of the photoproducts.[1][12][13]

5. Data Analysis and Quantum Yield Calculation:

  • From the reaction monitoring data, determine the initial rate of the photochemical reaction.
  • The quantum yield (Φ) is calculated using the following formula: Φ = (number of molecules reacted) / (number of photons absorbed)
  • This can be determined from the initial rate of reaction and the photon flux determined from actinometry.

Mechanism and Workflow Diagrams

The following diagrams illustrate the general mechanism of photolytic cleavage for o-nitrobenzyl compounds and a typical experimental workflow for determining cleavage efficiency.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Sample_Prep Prepare Sample & Actinometer Solutions Irradiation Irradiate with UV Light Source Sample_Prep->Irradiation Actinometry Determine Photon Flux Sample_Prep->Actinometry Monitoring Monitor Reaction (HPLC / UV-Vis) Irradiation->Monitoring Kinetics Determine Reaction Rate Monitoring->Kinetics Quantum_Yield Calculate Quantum Yield (Φ) Actinometry->Quantum_Yield Kinetics->Quantum_Yield

References

The Orthogonality of 3-(4-Nitrophenoxy)propionic Acid: A Theoretic and Comparative Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic use of protecting groups is paramount to the successful synthesis of complex molecules. An ideal protecting group should be robust enough to withstand various reaction conditions while being selectively removable without affecting other sensitive moieties. This guide provides a comprehensive comparison of the hypothesized performance of the 3-(4-Nitrophenoxy)propionyl (NPP) group against commonly used protecting groups, offering a theoretical framework for its application in advanced organic synthesis.

While direct experimental data on the use of 3-(4-Nitrophenoxy)propionic acid as a protecting group is not extensively available in published literature, its chemical structure allows for informed predictions regarding its behavior and orthogonality. The presence of an electron-withdrawing nitro group on the phenoxy moiety suggests a unique reactivity profile, positioning it as a potentially valuable tool in a synthetic chemist's arsenal. This guide will, therefore, present a theoretical assessment of its orthogonality, supported by analogous reactivity of similar chemical structures.

Postulated Mechanism of Deprotection

The key to the potential utility of the 3-(4-Nitrophenoxy)propionyl group lies in its anticipated cleavage mechanism. The electron-withdrawing nitro group at the para position of the phenyl ring significantly increases the acidity of the phenolic proton, making the 4-nitrophenoxy group an excellent leaving group. This suggests that the NPP ester or amide linkage would be susceptible to cleavage under mild basic or nucleophilic conditions.

A proposed deprotection pathway involves the saponification of the ester or amide bond, facilitated by the stability of the resulting 4-nitrophenoxide anion. This inherent reactivity profile forms the basis of its potential orthogonality with other protecting groups that are labile under different conditions.

Orthogonality with Common Protecting Groups: A Comparative Analysis

The central advantage of any new protecting group is its ability to be selectively removed in the presence of others. The table below provides a comparative summary of the predicted stability of the 3-(4-Nitrophenoxy)propionyl (NPP) group alongside other widely used protecting groups under various deprotection conditions.

Protecting GroupAbbreviationLinkage TypeAcidic Cleavage (e.g., TFA)Basic/Nucleophilic Cleavage (e.g., Piperidine, NaOH)Hydrogenolysis (e.g., H₂, Pd/C)Fluoride-mediated Cleavage (e.g., TBAF)
3-(4-Nitrophenoxy)propionyl NPP Ester/Amide Stable (Predicted) Labile (Predicted) Labile (Nitro group reduction) Stable (Predicted)
tert-ButoxycarbonylBocCarbamateLabileStableStableStable
FluorenylmethyloxycarbonylFmocCarbamateStableLabileStableStable
BenzylBnEther/EsterStableStableLabileStable
TritylTrtEtherLabileStableStableStable
tert-ButyldimethylsilylTBDMSSilyl EtherStableStableStableLabile
CarboxybenzylCbz (Z)CarbamateStableStableLabileStable

Experimental Protocols: A Hypothetical Approach

The following are proposed experimental protocols for the cleavage of a hypothetical NPP-protected alcohol. These protocols are based on the predicted reactivity and have not been empirically validated for this specific protecting group. Researchers should perform small-scale trials to optimize conditions.

Protocol 1: Mild Basic Hydrolysis
  • Substrate Preparation: Dissolve the NPP-protected compound in a suitable solvent such as a 1:1 mixture of Tetrahydrofuran (THF) and water.

  • Reagent Addition: Add 1.5 equivalents of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) as a 1 M aqueous solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, neutralize the reaction mixture with a mild acid (e.g., 1 M HCl) to a pH of ~7.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Aminolysis
  • Substrate Preparation: Dissolve the NPP-protected compound in a polar aprotic solvent like Dimethylformamide (DMF).

  • Reagent Addition: Add a solution of 20% piperidine in DMF.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, remove the solvent under high vacuum.

  • Purification: Co-evaporate the residue with toluene to remove residual piperidine and purify by flash column chromatography.

Visualizing Orthogonality and Workflow

To further illustrate the proposed utility of the 3-(4-Nitrophenoxy)propionyl protecting group, the following diagrams, generated using Graphviz, depict its orthogonal relationship with other protecting groups and a hypothetical synthetic workflow.

Orthogonality cluster_conditions Deprotection Conditions cluster_groups Protecting Groups Acid Acidic (e.g., TFA) Boc Boc Acid->Boc Cleaved Base Basic/Nucleophilic (e.g., Piperidine) NPP NPP Base->NPP Cleaved Fmoc Fmoc Base->Fmoc Cleaved Hydrogenolysis Hydrogenolysis (e.g., H2, Pd/C) Hydrogenolysis->NPP Reduces NO2 Bn Bn/Cbz Hydrogenolysis->Bn Cleaved Fluoride Fluoride (e.g., TBAF) TBDMS TBDMS Fluoride->TBDMS Cleaved

Caption: Orthogonal relationships of the NPP group.

Workflow Start Substrate with -OH and -NH2 Protect_OH Protect -OH with TBDMS-Cl Start->Protect_OH Protect_NH2 Protect -NH2 with NPP-Cl Protect_OH->Protect_NH2 Reaction Perform Synthetic Transformation(s) Protect_NH2->Reaction Deprotect_NH2 Deprotect -NH2 (e.g., Piperidine) Reaction->Deprotect_NH2 Further_Reaction Further modification of -NH2 Deprotect_NH2->Further_Reaction Deprotect_OH Deprotect -OH (e.g., TBAF) Further_Reaction->Deprotect_OH Final_Product Final Product Deprotect_OH->Final_Product

Caption: Hypothetical workflow using NPP and TBDMS.

A Cost-Benefit Analysis of 3-(4-Nitrophenoxy)propionic Acid in the Synthesis of Phenoxypropionic Acid Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of high-value chemical compounds, such as phenoxypropionic acid herbicides, demands a careful evaluation of starting materials and synthetic routes to optimize yield, purity, and cost-effectiveness. 3-(4-Nitrophenoxy)propionic acid has emerged as a key intermediate in a multi-step synthesis pathway to produce these valuable agrochemicals. This guide provides a detailed cost-benefit analysis of utilizing this compound, comparing it with alternative synthetic strategies, and presenting supporting experimental data and protocols.

Comparative Analysis of Synthetic Routes

The primary application of this compound is as an intermediate in the synthesis of R-(+)-2-(4-hydroxyphenoxy)propionic acid, a crucial precursor for many commercial herbicides. The pathway involving the nitrophenoxy intermediate is a three-step process, which can be compared to alternative, more direct synthetic routes.

Table 1: Cost and Yield Comparison of Synthetic Pathways

FeatureThree-Step Synthesis via this compoundTwo-Step Williamson Ether Synthesis of a Related Compound
Starting Materials p-Nitrophenol, (S)-(-)-2-chloropropionic acidPhenol, (S)-(-)-2-chloropropionic acid
Key Intermediate R-(+)-2-(4-Nitrophenoxy)propionic acidNot applicable
Number of Steps 32
Overall Yield (estimated) 60-75%~75%[1]
Reactant Cost Moderate to HighModerate
Process Complexity HighModerate
Safety Considerations Use of nitrated compounds, catalytic hydrogenationGeneral organic synthesis hazards

Cost Analysis of Starting Materials

To provide a quantitative basis for comparison, the approximate costs of the primary reactants for the three-step synthesis are outlined below. Prices are subject to market fluctuations.

Table 2: Estimated Cost of Key Reactants

ReactantChemical FormulaMolecular Weight ( g/mol )PurityEstimated Price (per kg)
p-NitrophenolC₆H₅NO₃139.1198-99%$10 - $35
(S)-(-)-2-chloropropionic acidC₃H₅ClO₂108.5298%~$15
Palladium on Carbon (10%)Pd/C-10% Pd~$250 per 10g

Experimental Protocols

Three-Step Synthesis of R-(+)-2-(4-hydroxyphenoxy)propionic acid via R-(+)-2-(4-Nitrophenoxy)propionic acid

This protocol is adapted from patent CN112745221A.[2]

Step 1: Synthesis of R-(+)-2-(4-Nitrophenoxy)propionic acid (Williamson Ether Synthesis)

  • Materials: p-Nitrophenol, (S)-(-)-2-chloropropionic acid, soluble alkali solution (e.g., NaOH), water.

  • Procedure:

    • In a reaction vessel, dissolve p-nitrophenol in water and add the alkali solution to achieve a pH of 12-14.

    • Add (S)-(-)-2-chloropropionic acid, with a molar ratio of p-nitrophenol to the acid of 1:1 to 1:1.2.

    • Heat the reaction mixture to 65-80°C and maintain for several hours until the reaction is complete (monitored by a suitable analytical technique like TLC or HPLC).

    • Cool the reaction mixture and acidify to precipitate the product.

    • Filter, wash, and dry the crude R-(+)-2-(4-Nitrophenoxy)propionic acid.

  • Typical Yield: The Williamson ether synthesis generally provides yields ranging from 50-95% in laboratory settings.[3]

Step 2: Synthesis of R-(+)-2-(4-Aminophenoxy)propionic acid (Catalytic Hydrogenation)

  • Materials: R-(+)-2-(4-Nitrophenoxy)propionic acid, Palladium on carbon catalyst (Pd/C), hydrogen gas (H₂), solvent (e.g., methanol).

  • Procedure:

    • Dissolve R-(+)-2-(4-Nitrophenoxy)propionic acid in the chosen solvent in a hydrogenation reactor.

    • Add the Pd/C catalyst.

    • Pressurize the reactor with hydrogen gas.

    • Stir the mixture at a controlled temperature until the reduction is complete.

    • Filter off the catalyst and evaporate the solvent to obtain R-(+)-2-(4-Aminophenoxy)propionic acid.

Step 3: Synthesis of R-(+)-2-(4-Hydroxyphenoxy)propionic acid (Diazotization and Hydrolysis)

  • Materials: R-(+)-2-(4-Aminophenoxy)propionic acid, sodium nitrite (NaNO₂), sulfuric acid (H₂SO₄), water.

  • Procedure:

    • Dissolve R-(+)-2-(4-Aminophenoxy)propionic acid in dilute sulfuric acid and cool the solution to 0-5°C.

    • Slowly add an aqueous solution of sodium nitrite, maintaining the low temperature. The molar ratio of the amino acid to sodium nitrite should be approximately 1:1 to 1:1.2.[2]

    • After the addition is complete, allow the reaction to proceed for a set time.

    • Gently warm the reaction mixture to facilitate the hydrolysis of the diazonium salt to the corresponding phenol.

    • Cool the mixture to precipitate the final product, R-(+)-2-(4-hydroxyphenoxy)propionic acid.

    • Filter, wash, and dry the product.

  • Reported Yield: A similar hydrolysis of a related ester reports a yield of 92.3%.[4]

Visualizations

Synthesis Workflow

The following diagram illustrates the multi-step synthesis of R-(+)-2-(4-hydroxyphenoxy)propionic acid, highlighting the role of this compound as a key intermediate.

Synthesis_Workflow p_nitrophenol p-Nitrophenol step1 Step 1: Williamson Ether Synthesis p_nitrophenol->step1 s_chloropropionic_acid (S)-(-)-2-chloropropionic acid s_chloropropionic_acid->step1 intermediate1 R-(+)-2-(4-Nitrophenoxy)propionic acid step1->intermediate1 step2 Step 2: Catalytic Hydrogenation intermediate1->step2 h2_pdc H₂ / Pd/C h2_pdc->step2 intermediate2 R-(+)-2-(4-Aminophenoxy)propionic acid step2->intermediate2 step3 Step 3: Diazotization & Hydrolysis intermediate2->step3 nao2_h2so4 1. NaNO₂, H₂SO₄ 2. H₂O, Heat nao2_h2so4->step3 final_product R-(+)-2-(4-hydroxyphenoxy)propionic acid step3->final_product

Caption: Synthesis pathway for R-(+)-2-(4-hydroxyphenoxy)propionic acid.

Mechanism of Action for Phenoxy Herbicides

Phenoxypropionic acid herbicides, the downstream products of this synthesis, act by inhibiting a key enzyme in plant fatty acid synthesis.

ACCase_Inhibition acetyl_coa Acetyl-CoA accase ACCase Enzyme acetyl_coa->accase Substrate malonyl_coa Malonyl-CoA fatty_acids Fatty Acids malonyl_coa->fatty_acids Synthesis membranes Cell Membranes fatty_acids->membranes plant_growth Plant Growth membranes->plant_growth herbicide Phenoxypropionic Acid Herbicide herbicide->accase Inhibition accase->malonyl_coa Catalysis

Caption: Inhibition of ACCase by phenoxypropionic acid herbicides.

Conclusion

The use of this compound as an intermediate in the synthesis of phenoxypropionic acid herbicides presents a viable, albeit multi-step, pathway. The primary benefits of this route lie in the potential for high purity of the final product, which is critical for agrochemical applications. However, the cost-benefit analysis indicates that this three-step process is more complex and involves more expensive reagents, such as the palladium catalyst, compared to more direct, two-step Williamson ether syntheses of related compounds.

The decision to utilize this pathway will depend on the specific requirements of the synthesis, including the desired final product purity, available equipment for catalytic hydrogenation, and economic considerations of starting material and catalyst costs. For researchers and drug development professionals, understanding the trade-offs between different synthetic routes is essential for efficient and cost-effective production of target molecules. The detailed protocols and workflow provided in this guide offer a solid foundation for making such informed decisions.

References

Comparative Guide to the Synthesis of 3-(4-Nitrophenoxy)propionic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes for derivatives of 3-(4-nitrophenoxy)propionic acid, a key intermediate in the development of various pharmaceuticals and agrochemicals. While direct case studies with comprehensive quantitative data for the synthesis using this compound as a starting material are not extensively detailed in readily available literature, this guide constructs a practical comparison based on established synthetic methodologies for similar compounds. We will focus on the formation of amide and ester derivatives, common transformations in drug development and material science.

I. Amide Synthesis: A Comparative Overview

The synthesis of amides from carboxylic acids is a fundamental transformation in organic chemistry. Here, we compare a common coupling method using dicyclohexylcarbodiimide (DCC) with an alternative approach involving the conversion of the carboxylic acid to an acid chloride.

Scenario: Synthesis of N-Benzyl-3-(4-nitrophenoxy)propionamide.

Method 1: DCC Coupling

Dicyclohexylcarbodiimide (DCC) is a widely used coupling agent that facilitates the formation of an amide bond by activating the carboxylic acid.

Alternative Method 2: Acid Chloride Formation Followed by Amination

This two-step approach involves the initial conversion of the carboxylic acid to a more reactive acid chloride using a reagent like thionyl chloride (SOCl₂), followed by reaction with the amine.

Data Comparison:

ParameterMethod 1: DCC CouplingMethod 2: Acid Chloride Formation
Reagents This compound, Benzylamine, DCC, DMAP (cat.)1. Thionyl chloride (SOCl₂) 2. Benzylamine, Triethylamine
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF)Dichloromethane (DCM) or Toluene
Reaction Temperature 0 °C to Room TemperatureStep 1: Reflux Step 2: 0 °C to Room Temperature
Typical Yield 60-90% (Estimated based on similar reactions)70-95% (Estimated based on similar reactions)
Byproducts Dicyclohexylurea (DCU)HCl, SO₂, Triethylamine hydrochloride
Purification Filtration to remove DCU, followed by column chromatography.Aqueous workup to remove salts, followed by column chromatography.

Experimental Protocols:

Method 1: DCC Coupling (General Procedure)

  • Dissolve this compound (1.0 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add benzylamine (1.1 eq) to the solution.

  • Slowly add a solution of dicyclohexylcarbodiimide (DCC, 1.1 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Method 2: Acid Chloride Formation (General Procedure)

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., toluene), add thionyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF).

  • Reflux the mixture for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution).

  • Remove the excess thionyl chloride and solvent under reduced pressure.

  • Dissolve the resulting crude acid chloride in anhydrous DCM and cool to 0 °C.

  • Slowly add a solution of benzylamine (1.1 eq) and triethylamine (1.2 eq) in DCM.

  • Stir the reaction at room temperature for 2-4 hours.

  • Wash the reaction mixture with water, 1M HCl, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Logical Workflow for Amide Synthesis Comparison

cluster_0 Method 1: DCC Coupling cluster_1 Method 2: Acid Chloride Formation start1 This compound + Benzylamine step1_1 Add DCC, DMAP start1->step1_1 step1_2 Reaction at 0°C to RT step1_1->step1_2 step1_3 Filtration of DCU step1_2->step1_3 step1_4 Workup & Purification step1_3->step1_4 end1 N-Benzyl-3-(4-nitrophenoxy)propionamide step1_4->end1 start2 This compound step2_1 React with SOCl₂ start2->step2_1 intermediate 3-(4-Nitrophenoxy)propionyl chloride step2_1->intermediate step2_2 React with Benzylamine, Et₃N intermediate->step2_2 step2_3 Workup & Purification step2_2->step2_3 end2 N-Benzyl-3-(4-nitrophenoxy)propionamide step2_3->end2

Caption: Comparative workflow for the synthesis of N-benzyl-3-(4-nitrophenoxy)propionamide.

II. Ester Synthesis: Fischer Esterification

The Fischer esterification is a classic method for producing esters from carboxylic acids and alcohols, typically catalyzed by a strong acid.

Scenario: Synthesis of Methyl 3-(4-nitrophenoxy)propanoate.

Method: Acid-Catalyzed Esterification

This method involves heating the carboxylic acid and an excess of alcohol in the presence of a catalytic amount of a strong acid, such as sulfuric acid.

Alternative Starting Material: For comparison, we consider the esterification of the structurally similar 3-phenoxypropionic acid.

Data Comparison:

ParameterSynthesis with this compoundSynthesis with 3-Phenoxypropionic Acid
Reagents This compound, Methanol, Sulfuric Acid (cat.)3-Phenoxypropionic acid, Methanol, Sulfuric Acid (cat.)
Solvent Methanol (serves as reagent and solvent)Methanol (serves as reagent and solvent)
Reaction Temperature RefluxReflux
Typical Yield 85-95% (Estimated)~95% (Reported for similar esterifications)
Reaction Time 4-8 hours (Estimated)2-6 hours (Reported for similar esterifications)
Purification Neutralization, extraction, and distillation or chromatography.Neutralization, extraction, and distillation or chromatography.

Experimental Protocol:

Fischer Esterification (General Procedure)

  • In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

  • Heat the mixture to reflux and maintain for 4-8 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Remove the excess methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude ester by vacuum distillation or column chromatography.

Signaling Pathway Visualization

While this compound itself is not directly involved in a signaling pathway, its derivatives can be designed to interact with biological targets. The general process of a drug candidate interacting with a cellular signaling pathway can be illustrated as follows:

cluster_pathway Generic Drug-Target Interaction Pathway drug Drug Candidate (e.g., Derivative of this compound) receptor Cell Surface Receptor drug->receptor Binds to g_protein G-Protein receptor->g_protein Activates effector Effector Enzyme g_protein->effector Modulates second_messenger Second Messenger effector->second_messenger Generates kinase_cascade Kinase Cascade second_messenger->kinase_cascade Initiates transcription_factor Transcription Factor kinase_cascade->transcription_factor Activates cellular_response Cellular Response transcription_factor->cellular_response Induces

Caption: A generalized signaling pathway illustrating potential drug-target interactions.

Conclusion

The synthesis of derivatives from this compound can be achieved through standard and reliable organic chemistry methodologies. For amide synthesis, both DCC coupling and the acid chloride route are effective, with the choice often depending on the scale of the reaction and the sensitivity of the substrates. The acid chloride method may offer slightly higher yields but involves handling more hazardous reagents. For ester synthesis, the Fischer esterification is a straightforward and high-yielding method, particularly when using a large excess of the alcohol.

The data presented in this guide, while partially based on estimations from closely related reactions due to a lack of direct comparative studies, provides a solid foundation for researchers to select and optimize synthetic routes for their specific needs in the development of novel compounds. Further experimental validation is recommended to determine the precise optimal conditions for each specific derivative.

Safety Operating Guide

Proper Disposal of 3-(4-Nitrophenoxy)propionic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This document provides a detailed protocol for the safe disposal of 3-(4-Nitrophenoxy)propionic acid, a compound requiring careful management due to its potential hazards. Adherence to these procedures is essential for ensuring a safe laboratory environment and compliance with regulatory standards.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following disposal procedures are based on safety data for structurally similar compounds, such as 3-(4-Nitrophenyl)propanoic acid and 3-Nitropropionic acid. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and a licensed professional waste disposal service for guidance specific to your location and circumstances.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the potential hazards associated with this compound and to utilize appropriate personal protective equipment (PPE). Based on data for analogous compounds, this substance should be handled with care.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Respiratory Protection A NIOSH-approved respirator is recommended, particularly in areas with inadequate ventilation or where dust may be generated.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber) that comply with EU Directive 89/686/EEC and the standard EN 374 should be worn.[1]
Eye Protection Chemical safety goggles or a face shield are mandatory to prevent eye contact.[1]
Body Protection A lab coat or other protective clothing should be worn to prevent skin contact.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical in standard laboratory drains or as regular solid waste.[1]

  • Waste Collection and Storage:

    • Collect surplus and non-recyclable this compound in a dedicated, suitable, and sealable container.

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

    • Store the sealed container in a cool, dry, and well-ventilated area, segregated from incompatible materials such as bases, oxidizing agents, and reducing agents.[1]

  • Engage a Licensed Disposal Service:

    • Contact a licensed professional waste disposal service to manage the disposal of the chemical waste.[1]

    • Provide the waste disposal service with a copy of the Safety Data Sheet (SDS) for a structurally similar compound if a specific one for this compound is unavailable.

  • Preferred Disposal Method:

    • Incineration is often the preferred method for the disposal of similar chemical compounds.[1] The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[1]

Accidental Spill Cleanup Procedures

In the event of a spill, prompt and safe cleanup is essential.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.

  • Personal Protection: Wear the appropriate PPE as outlined in the table above.

  • Containment: For solid spills, avoid generating dust.[1] You can dampen the material with water to prevent it from becoming airborne.[1]

  • Collection: Carefully sweep or scoop the spilled material into a suitable container for disposal.

  • Decontamination: Clean the spill area with a soap and water solution.

  • Disposal: The collected spill material must be disposed of as hazardous waste, following the procedures outlined above.

Hazard Profile (Based on Structurally Similar Compounds)

The following table summarizes the hazard classifications for a closely related compound, 3-(4-Nitrophenyl)propanoic acid, which should be considered as potential hazards for this compound.

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[2][3]
Skin IrritationCategory 2H315: Causes skin irritation[2][3]
Serious Eye IrritationCategory 2H319: Causes serious eye irritation[2][3]
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation[2]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Decision Workflow for this compound start Start: Have 3-(4-Nitrophenoxy)propionic acid waste assess_waste Assess Waste: Is it contaminated or surplus? start->assess_waste containerize Securely containerize and label as 'Hazardous Waste' assess_waste->containerize storage Store in a cool, dry, well-ventilated area away from incompatibles containerize->storage contact_ehs Contact Institutional EHS Department for guidance storage->contact_ehs contact_disposal_service Engage a Licensed Professional Waste Disposal Service contact_ehs->contact_disposal_service provide_sds Provide available SDS (for similar compound if necessary) contact_disposal_service->provide_sds transport_disposal Arrange for professional transport and disposal (e.g., incineration) provide_sds->transport_disposal end End: Waste properly disposed transport_disposal->end

Caption: Disposal workflow for this compound.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(4-Nitrophenoxy)propionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to your essential guide for the safe handling of 3-(4-Nitrophenoxy)propionic acid. As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. This guide moves beyond a simple checklist, offering a deep dive into the causality behind each safety recommendation. Our goal is to empower you with the knowledge to not only follow protocols but to understand them, ensuring a self-validating system of safety for you and your team.

Hazard Assessment: Understanding the Compound's Profile

This compound is a C-nitro compound and a monocarboxylic acid.[1] Its hazard profile stems from this combination. The nitro group can impart toxicological properties, while the carboxylic acid moiety can cause irritation and corrosive damage. A thorough understanding of its specific, classified hazards is the foundation of our safety protocol.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several key hazards that dictate our choice of PPE.[1]

Hazard ClassHazard StatementGHS Code
Skin Corrosion/IrritationCauses skin irritationH315
Serious Eye Damage/IrritationCauses serious eye irritationH319
Acute Toxicity (Oral)Harmful if swallowedH302
Acute Toxicity (Dermal)Harmful in contact with skinH312
Acute Toxicity (Inhalation)Harmful if inhaledH332
Source: PubChem CID 85526. Note: Percentages for classifications vary, indicating data is from multiple sources. The most protective stance should be adopted.[1]

The primary risks during routine laboratory use are dermal and ocular exposure . The compound is a known skin and eye irritant.[1] Furthermore, its potential for harm if absorbed through the skin, inhaled, or ingested necessitates a comprehensive barrier approach.[1]

The Hierarchy of Controls: A Foundational Safety Philosophy

Before we even consider PPE, we must adhere to the universally accepted "Hierarchy of Controls." PPE is the last line of defense. Its effectiveness depends entirely on the preceding layers of safety being properly implemented. This hierarchy provides a systematic approach to minimizing or eliminating exposure.

HierarchyOfControls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Is the compound essential? Engineering Engineering Controls Substitution->Engineering Can a less hazardous chemical be used? Administrative Administrative Controls Engineering->Administrative Isolate the hazard from personnel. PPE Personal Protective Equipment (PPE) (Least Effective) Administrative->PPE Change the way people work.

Caption: The Hierarchy of Controls prioritizes risk mitigation strategies.

For this compound, engineering controls like a certified chemical fume hood are mandatory for any operation that may generate dust or aerosols. Administrative controls include robust training on a written Chemical Hygiene Plan (CHP), as required by OSHA's Laboratory Standard (29 CFR 1910.1450).[2][3][4]

Operational Plan: A Step-by-Step PPE Protocol

This protocol is designed for handling this compound in solid (powder) and solution forms.

Step 1: Eye and Face Protection

Direct ocular exposure can cause serious irritation.[1] Standard safety glasses are insufficient as they do not protect against splashes.

  • Procedure:

    • Wear chemical splash goggles that meet the ANSI Z87.1 standard and provide a complete seal around the eyes.[5]

    • When handling larger quantities (>10g) or when there is a significant risk of splashing, a face shield must be worn in addition to the chemical splash goggles.[5][6] The face shield protects the entire face from splashes and particulates.

Step 2: Hand Protection

This is a critical control point. The compound is harmful in contact with skin, and related phenolic compounds are known to penetrate common laboratory gloves with ease.[1][7] Standard lightweight nitrile gloves are suitable only for incidental splash protection and must be removed and replaced immediately upon contact.[7]

  • Procedure:

    • Glove Selection: For prolonged handling or immersion, select gloves made from materials with high resistance to aromatic nitro compounds and acids. Refer to the table below.

    • Double Gloving: It is best practice to wear two pairs of gloves. This provides an additional barrier and allows for the safe removal of the outer glove if contamination occurs.

    • Inspection: Always inspect gloves for tears, pinholes, or signs of degradation before use.

    • Removal: Remove gloves without touching the outside of the glove with bare skin and dispose of them in the designated hazardous waste container. Wash hands thoroughly with soap and water after glove removal.

Glove MaterialSplash ProtectionExtended ContactComments
Nitrile AcceptableNot RecommendedSuitable for incidental contact only.[7]
Neoprene GoodGoodOffers good resistance for short-term work.[7]
Butyl Rubber ExcellentExcellentProvides superior resistance to many acids and aromatic compounds.[7]
Silver Shield® ExcellentExcellentA high-level laminate glove offering broad chemical resistance.[7]
Step 3: Body Protection

Protecting your skin and personal clothing from contamination is essential.

  • Procedure:

    • Wear a chemical-resistant laboratory coat with long sleeves and a snap or button front. Ensure it is fully fastened.

    • Long pants (or equivalent) and fully enclosed, chemical-resistant shoes are mandatory.[5] Fabrics such as polyester or acrylic should be avoided.[5]

    • For procedures with a high potential for splashing, a chemical-resistant apron made of butyl rubber or neoprene should be worn over the lab coat.[7]

Step 4: Respiratory Protection

Respiratory protection is generally not required if all work is performed within a certified chemical fume hood. However, if the potential for inhaling dust exists (e.g., weighing large quantities outside of a hood, cleaning up a spill), respiratory protection is necessary.

  • Procedure:

    • The use of a respirator requires enrollment in a formal respiratory protection program, as mandated by OSHA (29 CFR 1910.134).[8]

    • This program includes medical evaluation, fit testing, and training.[5]

    • For fine powders, a NIOSH-approved respirator with an N95, N100, P95, or P100 particulate filter would be the minimum requirement. For vapors, an organic vapor cartridge may be necessary.[9] Consult with your institution's Environmental Health and Safety (EHS) department for a formal assessment.

Emergency Response and Disposal

Immediate First Aid
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[10]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[10][11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]

Disposal Plan

Chemical waste must be handled with the same care as the parent chemical. Never dispose of this compound or its containers in the regular trash or down the sanitary sewer.

  • Step-by-Step Disposal Protocol:

    • Waste Collection: Collect all waste materials (solid chemical, contaminated gloves, weigh paper, etc.) in a designated, chemically compatible container with a secure lid.

    • Labeling: Affix a "Hazardous Waste" label to the container. Clearly write the full chemical name—"this compound"—and an approximate percentage of the contents.

    • Storage: Store the waste container in a designated Satellite Accumulation Area within the laboratory, at or near the point of generation.[12] Keep the container closed except when adding waste.

    • Pickup: Contact your institution's EHS department to arrange for the collection of the hazardous waste.[12][13] Do not transport hazardous waste yourself.[13]

By adhering to these detailed protocols, you are not just complying with regulations; you are actively participating in a culture of safety that protects you, your colleagues, and the integrity of your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Nitrophenoxy)propionic acid
Reactant of Route 2
Reactant of Route 2
3-(4-Nitrophenoxy)propionic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.